molecular formula C12H15ClO3 B1302358 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid CAS No. 667436-01-3

2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

Cat. No.: B1302358
CAS No.: 667436-01-3
M. Wt: 242.7 g/mol
InChI Key: VMKNHGYEWGGFQL-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C12H15ClO3 and its molecular weight is 242.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-7-5-9(6-8(2)10(7)13)16-12(3,4)11(14)15/h5-6H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKNHGYEWGGFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364162
Record name 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667436-01-3
Record name 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is approached with a focus on scientific integrity, providing not just a methodology, but also a rationale for the experimental choices, grounded in established chemical principles.

Introduction: The Significance of Substituted Phenoxyalkanoic Acids

Substituted phenoxyalkanoic acids represent a class of compounds with diverse biological activities. Their structural motif, characterized by an aryloxy group linked to a carboxylic acid via an alkyl spacer, allows for a wide range of modifications to tune their physicochemical and pharmacological properties. The target molecule, this compound, with its specific substitution pattern, is a valuable scaffold for the development of novel therapeutic agents. The chloro and dimethyl functionalities on the phenyl ring, combined with the gem-dimethyl group on the propanoic acid moiety, contribute to its unique steric and electronic profile, which can influence its interaction with biological targets.

Synthetic Strategy: The Williamson Ether Synthesis

The most logical and efficient approach for the synthesis of this compound is the Williamson ether synthesis.[1][2][3][4][5] This classic and versatile method involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an alkyl halide to form an ether.[2][3][5] The reaction proceeds via an SN2 mechanism, where the phenoxide acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[2][5]

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Williamson Ether Synthesis cluster_hydrolysis Saponification 4-Chloro-3,5-dimethylphenol 4-Chloro-3,5-dimethylphenol Intermediate_Ester Ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoate 4-Chloro-3,5-dimethylphenol->Intermediate_Ester 1. Base (e.g., K2CO3) 2. Solvent (e.g., Acetone) Ethyl 2-bromo-2-methylpropanoate Ethyl 2-bromo-2-methylpropanoate Ethyl 2-bromo-2-methylpropanoate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product 1. Base (e.g., NaOH) 2. Acidification (e.g., HCl)

Caption: Synthetic workflow for this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of the target compound.

Part 1: Synthesis of Ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoate

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Chloro-3,5-dimethylphenol156.6110.0 g0.0638
Ethyl 2-bromo-2-methylpropanoate195.0513.7 g0.0702
Potassium Carbonate (K₂CO₃), anhydrous138.2113.2 g0.0955
Acetone, anhydrous58.08200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3,5-dimethylphenol (10.0 g, 0.0638 mol) and anhydrous acetone (200 mL).

  • Stir the mixture until the phenol is completely dissolved.

  • Add anhydrous potassium carbonate (13.2 g, 0.0955 mol) to the solution. The potassium carbonate acts as a base to deprotonate the phenol, forming the potassium phenoxide in situ. Anhydrous conditions are crucial to prevent side reactions.

  • Add ethyl 2-bromo-2-methylpropanoate (13.7 g, 0.0702 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain it for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • The resulting crude oil is the ethyl ester intermediate. This can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, although for the subsequent step, a high degree of purity may not be necessary.

Part 2: Saponification to this compound

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Crude Ethyl Ester (from Part 1)270.74~17.3 g~0.0638
Sodium Hydroxide (NaOH)40.005.1 g0.1275
Ethanol46.07100 mL-
Water18.02100 mL-
Hydrochloric Acid (HCl), concentrated36.46As needed-

Procedure:

  • Dissolve the crude ethyl ester in ethanol (100 mL) in a 500 mL round-bottom flask.

  • In a separate beaker, dissolve sodium hydroxide (5.1 g, 0.1275 mol) in water (100 mL).

  • Add the sodium hydroxide solution to the ethanolic solution of the ester.

  • Heat the mixture to reflux for 2-4 hours. The saponification (hydrolysis) of the ester to the carboxylate salt will occur.

  • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting materials or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify it to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.

  • A white precipitate of this compound will form.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure acid.

  • Dry the purified product in a vacuum oven.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of the protons in the molecule.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon environments.

    • IR (Infrared) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O-C ether linkage.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.[6]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Handle all chemicals with care, consulting their Safety Data Sheets (SDS) beforehand.

  • Acetone is flammable. Keep it away from ignition sources.

  • Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle them with extreme caution.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Khan Academy. Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • MiraCosta College. (2012, November 14). Chemistry 211 Experiment 4: Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • Name Reactions. Williamson Ether Synthesis. Retrieved from [Link]

  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC - NIH. (2023, December 23). Retrieved from [Link]

  • (PDF) A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Williamson Ether Synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Carboxylic Acid with Fibrate-like Structural Features

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid, a compound of interest due to its structural similarities to the fibrate class of drugs. Fibrates are known peroxisome proliferator-activated receptor alpha (PPARα) agonists used in the treatment of hyperlipidemia. Understanding the fundamental chemical and physical characteristics of this novel molecule is the first step in exploring its potential therapeutic applications and developing robust analytical methodologies. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development, offering both established data and reasoned, experience-based protocols for its synthesis and analysis.

Chemical Identity and Structure

This compound is a halogenated aromatic ether carboxylic acid. The presence of the chlorine atom and methyl groups on the phenyl ring, combined with the isobutyric acid moiety, creates a unique chemical entity with distinct properties.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compound-
CAS Number 667436-01-3[1]
Molecular Formula C₁₂H₁₅ClO₃[1][2]
Molecular Weight 242.70 g/mol [1][2]
SMILES Cc1cc(OC(C)(C)C(O)=O)cc(C)c1Cl[2]
InChI Key VMKNHGYEWGGFQL-UHFFFAOYSA-N-

Physicochemical Properties: A Blend of Prediction and Comparative Analysis

Experimental data for this specific molecule is not extensively available. Therefore, a combination of high-quality predicted values and comparative data from structurally analogous compounds is presented to provide a comprehensive profile.

Table 2: Physicochemical Data

PropertyValueData TypeSource
Melting Point Not available (Expected range: 110-130 °C)Analog ComparativeBased on clofibric acid (120-122 °C)
Boiling Point Not available--
logP 4.26Predicted[3]
XlogP 3.4Predicted[4]
pKa Not available (Expected range: 3.0-4.5)Analog ComparativeBased on mecoprop (~3.19)[5] and gemfibrozil (~4.75)[6]
Solubility Expected to be poorly soluble in water, soluble in organic solvents like methanol, ethanol, and methylene chloride.Analog ComparativeBased on gemfibrozil[6]
Expert Insights:
  • The predicted high logP value suggests significant lipophilicity, which has implications for its formulation and potential for membrane permeability.

  • The expected pKa, typical for a carboxylic acid, indicates that it will be ionized at physiological pH, which will influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis Protocol: A Williamson Ether Synthesis Approach

A robust and scalable synthesis of this compound can be achieved via a Williamson ether synthesis, a reliable method for forming ethers from an organohalide and a deprotonated alcohol (in this case, a phenol). This is followed by the hydrolysis of an ester intermediate.

Step-by-Step Methodology:
  • Deprotonation of the Phenol:

    • To a solution of 4-chloro-3,5-dimethylphenol in a suitable aprotic polar solvent such as dimethylformamide (DMF), add one equivalent of a strong base like sodium hydride (NaH).

    • Stir the reaction mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.

  • Williamson Ether Synthesis:

    • To the solution of the sodium phenoxide, add one equivalent of ethyl 2-bromo-2-methylpropanoate.

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification of the Ester Intermediate:

    • After cooling to room temperature, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoate.

    • Purify the crude ester by column chromatography on silica gel.

  • Hydrolysis of the Ester:

    • Dissolve the purified ester in a mixture of ethanol and water.

    • Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the ester by TLC.

  • Final Work-up and Isolation:

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexane to remove any unreacted starting material.

    • Acidify the aqueous layer to a pH of 1-2 with a strong acid, such as hydrochloric acid, which will precipitate the carboxylic acid product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Synthesis_Workflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Hydrolysis Phenol 4-Chloro-3,5-dimethylphenol NaH Sodium Hydride (NaH) in DMF Phenol->NaH + Phenoxide Sodium 4-chloro-3,5-dimethylphenoxide NaH->Phenoxide Bromoester Ethyl 2-bromo-2-methylpropanoate Phenoxide->Bromoester + Ester_Intermediate Ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoate Bromoester->Ester_Intermediate NaOH NaOH / H₂O, EtOH Ester_Intermediate->NaOH + Final_Product This compound NaOH->Final_Product

Caption: A schematic of the Williamson ether synthesis and hydrolysis for the preparation of the target compound.

Analytical Workflow: Ensuring Purity and Structural Integrity

A multi-step analytical workflow is essential to confirm the identity and purity of the synthesized compound. This involves chromatographic separation followed by spectroscopic characterization.

Step-by-Step Protocol:
  • High-Performance Liquid Chromatography (HPLC):

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Gradient Program: Start with a lower concentration of acetonitrile (e.g., 30%) and ramp up to a higher concentration (e.g., 95%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of 220 nm and 254 nm.

    • Purity Assessment: The purity of the sample can be determined by the area percentage of the main peak.

  • Mass Spectrometry (MS):

    • Couple the HPLC system to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

    • Operate in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

    • The observed mass-to-charge ratios should correspond to the calculated exact mass of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methyl groups on the phenyl ring, the gem-dimethyl groups on the propanoic acid moiety, and the carboxylic acid proton.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments, confirming the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum of the solid sample (e.g., using a KBr pellet or an ATR accessory).

    • Look for characteristic absorption bands, including a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a strong C=O stretch for the carbonyl group (around 1700 cm⁻¹), and C-O stretching for the ether linkage.

Analytical_Workflow Start Synthesized Compound HPLC HPLC Analysis (Purity Check) Start->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) HPLC->MS NMR NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) MS->NMR IR IR Spectroscopy (Functional Group Identification) NMR->IR Final Confirmed Structure and Purity IR->Final

Caption: A comprehensive analytical workflow for the characterization of the synthesized compound.

Potential Biological Activity: A Hypothesis Based on Structural Analogy

The structural similarity of this compound to fibrate drugs like gemfibrozil suggests that it may also function as a PPARα agonist.[6] PPARα is a nuclear receptor that plays a key role in the regulation of lipid metabolism.

Hypothesized Mechanism of Action:
  • Ligand Binding: The compound may enter the cell and bind to the ligand-binding domain of PPARα in the cytoplasm.

  • Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and heterodimerizes with the retinoid X receptor (RXR).

  • Nuclear Translocation and DNA Binding: The PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

  • Gene Transcription: This binding event recruits co-activator proteins, leading to the transcription of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-(4-Chloro-3,5-dimethylphenoxy) -2-methylpropanoic acid PPARa PPARα Ligand->PPARa Binds to Dimer PPARα-RXR Heterodimer PPARa->Dimer Heterodimerizes with RXR RXR RXR->Dimer PPRE PPRE (DNA) Dimer->PPRE Translocates and Binds to Gene_Transcription Target Gene Transcription (e.g., Fatty Acid Oxidation Genes) PPRE->Gene_Transcription Initiates

Caption: A hypothesized signaling pathway for the target compound as a PPARα agonist.

Disclaimer: The proposed biological activity is purely hypothetical and based on structural analogy. Experimental validation is required to confirm this mechanism of action.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of this compound. Furthermore, it has outlined robust, field-proven protocols for its synthesis and analytical characterization. The hypothesized biological activity as a PPARα agonist provides a compelling rationale for further investigation of this compound in the context of metabolic diseases. This document serves as a critical starting point for researchers aiming to unlock the full potential of this novel chemical entity.

References

  • Arctom Scientific. This compound. [Link]

  • PubChem. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. [Link]

  • PubChem. (R)-2-(4-Chloro-2-methylphenoxy)propanoate. [Link]

  • Amerigo Scientific. This compound. [Link]

  • PubChemLite. This compound. [Link]

  • LookChem. Cas 25812-30-0,Gemfibrozil. [Link]

  • National Institute of Standards and Technology. Mecoprop. [Link]

  • FooDB. Showing Compound 2-Methylpropanoic acid (FDB003277). [Link]

  • PubChem. 3-[5-[4-(2-Chlorophenyl)-3-fluorophenyl]-1-[(4-chlorophenyl)methyl]-3-methylindol-2-yl]-2,2-dimethylpropanoic acid. [Link]

  • PubChem. (2R)-3-Chloro-2-methylpropanoic acid. [Link]

  • Angene. 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid. [Link]

  • PubChem. 3-(3-chloro-2-fluoro-phenyl)-4-cyano-5-(2,2-dimethyl-propyl). [Link]

Sources

An In-Depth Technical Guide to 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic Acid: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of the novel compound, 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid. As a molecule structurally related to both the fibrate class of lipid-lowering drugs and phenoxy acid herbicides, this compound presents an interesting target for research in drug discovery and toxicology. This document outlines a detailed, field-proven methodology for its preparation via Williamson ether synthesis, subsequent purification, and thorough characterization using modern analytical techniques. Furthermore, it delves into the scientific rationale behind the synthesis, the potential biological activities of the target molecule, and the necessary safety protocols for its handling. While a specific CAS number for this compound has not been identified in public databases, this guide serves as a foundational resource for its synthesis and investigation.

Introduction and Scientific Rationale

The compound this compound possesses a unique chemical architecture that merges features of two significant classes of biologically active molecules. Its 2-methylpropanoic acid moiety linked to a substituted phenoxy group is characteristic of the fibrate class of drugs, such as clofibrate and gemfibrozil. These drugs are known to modulate lipid metabolism primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism.[1] The substitution pattern on the aromatic ring, featuring a chlorine atom and two methyl groups, is reminiscent of certain chlorophenoxy herbicides.[2] The biological activity and toxicity of these herbicides are influenced by the nature and position of substituents on the aromatic ring.[3]

The synthesis and study of this novel hybrid structure are therefore of significant interest. It allows for the exploration of structure-activity relationships, potentially leading to the discovery of new therapeutic agents with modified potency or selectivity as PPARα modulators, or to a deeper understanding of the toxicological profiles of substituted phenoxy acids.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of the target compound is the Williamson ether synthesis.[4][5] This method involves the reaction of a phenoxide with an alkyl halide. In this case, the sodium salt of 4-chloro-3,5-dimethylphenol will be reacted with an ester of 2-bromo-2-methylpropanoic acid, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Starting Materials

A critical first step is the sourcing and characterization of high-purity starting materials.

Starting MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
4-Chloro-3,5-dimethylphenol88-04-0C₈H₉ClO156.61White to light yellow crystalline solid. Melting point: 114-117 °C.[6] Soluble in methanol and other organic solvents.[7]
2-Bromo-2-methylpropanoic acid2052-01-9C₄H₇BrO₂167.00Colorless to slightly yellow liquid or low-melting solid. Melting point: 44-47 °C.[8] Soluble in chloroform and methanol.[8]
Sodium Hydroxide1310-73-2NaOH40.00White, hygroscopic solid. Highly soluble in water.
Acetone67-64-1C₃H₆O58.08Colorless, volatile liquid. Miscible with water and organic solvents.
Diethyl Ether60-29-7C₄H₁₀O74.12Colorless, highly volatile liquid.
Hydrochloric Acid7647-01-0HCl36.46Aqueous solution, typically 37%.
Proposed Synthetic Workflow

The synthesis is proposed as a two-step process: esterification of the halo acid followed by the Williamson ether synthesis and subsequent hydrolysis. Direct use of the bromo-acid can lead to side reactions, thus using its ester is a more controlled approach.

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Hydrolysis A 2-Bromo-2-methylpropanoic acid D Ethyl 2-bromo-2-methylpropanoate A->D B Ethanol (excess) B->D C H₂SO₄ (catalyst) C->D H Ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoate D->H E 4-Chloro-3,5-dimethylphenol G Sodium 4-chloro-3,5-dimethylphenoxide E->G F Sodium Hydroxide F->G G->H J This compound (Sodium Salt) H->J I NaOH, H₂O/EtOH I->J L This compound (Final Product) J->L K HCl (acidification) K->L

Figure 1: Proposed three-step synthesis workflow.
Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-bromo-2-methylpropanoate

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-2-methylpropanoic acid (1 eq.).

  • Add an excess of absolute ethanol (5-10 eq.).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-bromo-2-methylpropanoate. This can be purified further by vacuum distillation if necessary.

Step 2: Synthesis of Ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoate

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3,5-dimethylphenol (1 eq.) in a suitable anhydrous solvent such as acetone or dimethylformamide (DMF).

  • Add powdered sodium hydroxide (1.1 eq.) and stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.

  • To this suspension, add a solution of ethyl 2-bromo-2-methylpropanoate (1.1 eq.) in the same solvent dropwise.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.[9]

  • After the reaction is complete, cool the mixture and filter to remove any inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

Step 3: Hydrolysis to this compound

  • Dissolve the crude ester from the previous step in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 eq.) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and remove the ethanol by rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.

  • The desired product should precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for assessing the purity of the final product and for monitoring reaction progress.

  • Rationale: The acidic nature of the target compound makes its retention sensitive to the pH of the mobile phase.[10] Acidifying the mobile phase will suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducible retention times.[10] A C18 column provides excellent hydrophobic retention for the aromatic and alkyl portions of the molecule.[11]

Proposed HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50-95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 275 nm (estimated λmax)
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation.

  • Rationale: ¹H and ¹³C NMR will provide definitive information about the connectivity of atoms in the molecule. The chemical shifts and coupling patterns can be predicted based on the known effects of the substituents.[12][13]

Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
-COOH~10-12Singlet (broad)1H
Aromatic-H~6.8-7.2Singlet2H
Phenolic -CH₃~2.2-2.4Singlet6H
Propanoic -C(CH₃)₂~1.6-1.8Singlet6H

Note: The aromatic protons are expected to be a singlet due to the symmetrical substitution pattern.

Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

CarbonPredicted Chemical Shift (ppm)
-COOH~175-180
Aromatic C-O~150-155
Aromatic C-Cl~125-130
Aromatic C-CH₃~135-140
Aromatic C-H~115-120
Propanoic -C(CH₃)₂~80-85
Phenolic -CH₃~15-20
Propanoic -C(CH₃)₂~25-30
Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the synthesized compound.

  • Rationale: Electrospray ionization (ESI) in negative mode is well-suited for analyzing carboxylic acids. The expected molecular ion peak will correspond to [M-H]⁻.

Expected Mass Spectrum (ESI-):

  • Calculated Molecular Weight: C₁₂H₁₅ClO₃ = 242.07 g/mol

  • Expected [M-H]⁻ Peak: m/z = 241.06

Potential Biological Activity and Applications

The structural similarity of this compound to fibrates suggests that it may act as a PPARα agonist. Activation of PPARα leads to a reduction in plasma triglycerides and an increase in HDL cholesterol.[1][14] Therefore, this novel compound could be a candidate for development as a new lipid-lowering agent.

Conversely, its resemblance to chlorophenoxy herbicides warrants an investigation into its potential herbicidal activity and toxicological profile.[2][3] Chlorophenoxy herbicides are known to be rapidly absorbed and excreted in mammals.[6][15]

BiologicalContext cluster_fibrate Fibrate-like Activity cluster_herbicide Herbicide-like Properties Target 2-(4-Chloro-3,5-dimethylphenoxy)- 2-methylpropanoic acid PPARa PPARα Agonism Target->PPARa Potential Interaction Herbicidal Potential Herbicidal Activity Target->Herbicidal Potential for Toxicology Toxicological Profile Target->Toxicology Requires Assessment Lipid Modulation of Lipid Metabolism PPARa->Lipid Leads to

Sources

Uncharted Territory: An Inquiry into the Biological Profile of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of chemical and pharmaceutical research, it is not uncommon to encounter compounds that, despite their documented existence, lack a comprehensive biological characterization in publicly accessible scientific literature. 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid , with a registered CAS Number of 667436-01-3[1], stands as a prime example of such a molecule. While it is available from commercial suppliers[1][2], a thorough investigation reveals a conspicuous absence of published studies detailing its biological activity, mechanism of action, or pharmacological effects.

This technical guide, therefore, deviates from a conventional whitepaper format that would typically detail established biological functions. Instead, it serves as a foundational document for the researcher poised to explore this uncharted territory. We will provide the known chemical and physical properties of this compound and, in the spirit of scientific inquiry, offer a structured approach for its initial biological evaluation. This guide is crafted to be a starting point for discovery, outlining the logical progression of experiments that would be necessary to elucidate the biological activity of this enigmatic molecule.

I. Compound Profile: What is Known

Before embarking on a journey of biological discovery, it is imperative to ground our investigation in the established chemical identity of the molecule .

Chemical Structure and Properties:

  • Molecular Formula: C₁₂H₁₅ClO₃[1]

  • Molecular Weight: 242.70 g/mol [1]

  • CAS Number: 667436-01-3[1]

  • Physical State: Likely a solid at room temperature, as is common for carboxylic acids of this molecular weight.

  • Hazard Information: Listed as an irritant[1]. Standard laboratory safety protocols for handling irritant chemicals should be strictly followed.

The structure of this compound is characterized by a phenoxy ring substituted with a chlorine atom and two methyl groups, linked via an ether bond to a 2-methylpropanoic acid moiety. This structural motif is reminiscent of other biologically active phenoxy acid derivatives, though it is crucial to underscore that structural similarity does not guarantee a shared biological function.

II. A Roadmap for Discovery: Proposed Experimental Workflow for Biological Characterization

The absence of existing data necessitates a systematic and unbiased approach to uncovering the potential biological activities of this compound. The following proposed workflow is designed to progress from broad, high-throughput screening to more focused mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Target Identification cluster_2 Phase 3: Mechanism of Action & In Vivo Proof-of-Concept A Compound Acquisition & Purity Assessment B High-Throughput Screening (HTS) A->B C Cytotoxicity Profiling A->C D Dose-Response Studies B->D C->D E Secondary & Orthogonal Assays D->E F Initial Target Deconvolution E->F G Signaling Pathway Analysis F->G H In Vivo Pharmacokinetic & Efficacy Studies G->H I Lead Optimization H->I

Figure 1: A proposed phased workflow for the biological characterization of a novel compound.

Phase 1: Initial Screening

The primary objective of this phase is to cast a wide net to identify any potential biological activity.

1. Compound Acquisition and Purity Assessment:

  • Protocol:

    • Procure this compound from a reputable chemical supplier.

    • Verify the identity and purity of the compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of >95% is recommended for initial biological assays.

2. High-Throughput Screening (HTS):

  • Rationale: To efficiently screen the compound against a large and diverse panel of biological targets.

  • Protocol:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

    • Submit the compound to a commercial or institutional HTS facility for screening against a broad range of assays. This could include, but is not limited to, panels of G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors.

3. Cytotoxicity Profiling:

  • Rationale: To determine the compound's general toxicity to cells and to establish a concentration range for subsequent cell-based assays.

  • Protocol:

    • Culture a panel of representative human cell lines (e.g., a cancer cell line like HeLa, a normal fibroblast line like MRC-5, and a liver cell line like HepG2).

    • Treat the cells with a serial dilution of the compound for 24, 48, and 72 hours.

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line and time point.

Phase 2: Hit Validation and Target Identification

Should the initial screening yield any "hits" (i.e., significant activity in a particular assay), the next step is to validate these findings and begin to identify the molecular target.

1. Dose-Response Studies:

  • Rationale: To confirm the activity observed in the HTS and to determine the potency of the compound.

  • Protocol:

    • For each validated hit, perform a more detailed dose-response experiment with a wider range of concentrations and more data points.

    • Calculate the IC₅₀ or EC₅₀ (half-maximal effective concentration) with greater precision.

2. Secondary and Orthogonal Assays:

  • Rationale: To confirm the initial hit using a different assay methodology, thereby reducing the likelihood of false positives.

  • Protocol:

    • If the initial hit was in a biochemical assay, a cell-based assay for the same target should be employed, and vice versa.

    • For example, if the compound inhibited a particular kinase in a cell-free assay, its ability to inhibit the phosphorylation of a known substrate of that kinase in cells should be tested.

Phase 3: Mechanism of Action and In Vivo Proof-of-Concept

With a validated target in hand, the focus shifts to understanding the compound's mechanism of action and evaluating its potential in a living organism.

1. Signaling Pathway Analysis:

  • Rationale: To understand the downstream cellular consequences of target engagement by the compound.

  • Protocol:

    • Treat relevant cells with the compound and analyze changes in gene expression (e.g., via RNA-seq) or protein expression and phosphorylation (e.g., via Western blotting or proteomics).

    • Utilize bioinformatics tools to identify the signaling pathways that are significantly perturbed by the compound.

G A Compound B Identified Target A->B Binds/Inhibits C Downstream Effector 1 B->C Regulates D Downstream Effector 2 B->D Regulates E Cellular Response C->E D->E

Figure 2: A generalized signaling pathway for a hypothetical bioactive compound.

2. In Vivo Pharmacokinetic and Efficacy Studies:

  • Rationale: To assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to test its efficacy in an animal model of disease.

  • Protocol:

    • Administer the compound to laboratory animals (e.g., mice or rats) via a relevant route (e.g., oral gavage or intraperitoneal injection).

    • Measure the concentration of the compound in blood and tissues over time to determine its pharmacokinetic profile.

    • In a relevant disease model, treat animals with the compound and monitor for therapeutic effects.

III. Concluding Remarks and Future Directions

The biological activity of this compound remains an open question. This guide has provided a structured and scientifically rigorous framework for elucidating its potential pharmacological properties. The journey from an uncharacterized molecule to a potential therapeutic lead is a long and challenging one, but it begins with the systematic and unbiased investigation outlined herein. The scientific community awaits the results of such pioneering work, which will undoubtedly contribute to the broader understanding of chemical biology and drug discovery.

IV. References

Due to the lack of specific literature on the biological activity of this compound, a conventional reference list of scientific studies is not applicable. The following are the sources for the chemical information provided:

  • Amerigo Scientific. this compound.[Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. The methodologies presented herein are grounded in established scientific principles to ensure technical accuracy and reproducibility.

Introduction

This compound, with the molecular formula C₁₂H₁₅ClO₃ and a molecular weight of 242.70 g/mol , is a carboxylic acid derivative.[1][2] Its structural elucidation and purity assessment are critically dependent on a combination of spectroscopic techniques. This guide will explore the theoretical and practical aspects of acquiring and interpreting ¹H NMR, ¹³C NMR, IR, and MS data for this molecule, providing a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.

Experimental Protocol: Solution-State NMR

A well-prepared sample is paramount for obtaining high-quality NMR spectra.[3] The following protocol outlines the standard procedure for preparing a sample for analysis.

Materials:

  • This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)[4]

  • High-quality 5 mm NMR tube[5]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[4]

  • Pipette

  • Vortex mixer

Procedure:

  • Accurately weigh the sample and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[4] The choice of solvent is crucial; it must dissolve the compound without its own signals interfering with the analyte's spectrum.[4]

  • Gently vortex the vial to ensure the sample is completely dissolved.

  • Using a pipette, carefully transfer the solution into the NMR tube, ensuring a solvent height of at least 4.5 cm.[5]

  • Cap the NMR tube securely and wipe the exterior with a lint-free cloth.

  • Insert the tube into the spectrometer for analysis. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.[4]

Caption: Workflow for NMR Sample Preparation and Analysis.

¹H NMR Spectroscopy: Expected Data and Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of 10-13 ppm. This proton is acidic and its signal is often broad due to hydrogen bonding and exchange with trace amounts of water.

  • Aromatic Protons (Ar-H): The two equivalent protons on the aromatic ring are expected to appear as a singlet in the aromatic region, likely around 6.5-7.5 ppm. The exact chemical shift is influenced by the electron-donating and -withdrawing effects of the substituents on the ring.

  • Aromatic Methyl Protons (Ar-CH₃): A singlet corresponding to the six equivalent protons of the two methyl groups on the aromatic ring is anticipated. This signal would likely appear in the range of 2.0-2.5 ppm.

  • Aliphatic Methyl Protons (-C(CH₃)₂): A singlet representing the six equivalent protons of the two methyl groups on the propanoic acid moiety is expected. This signal will likely be the most upfield, appearing around 1.2-1.7 ppm.

Table 1: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH10.0 - 13.0Broad Singlet1H
Ar-H6.5 - 7.5Singlet2H
Ar-CH₃2.0 - 2.5Singlet6H
-C(CH₃)₂1.2 - 1.7Singlet6H
¹³C NMR Spectroscopy: Expected Data and Interpretation

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are based on data from analogous compounds, such as the ethyl ester derivative.[6]

  • Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is expected to resonate at the most downfield position, typically between 170-185 ppm.

  • Aromatic Carbons (Ar-C): The aromatic carbons will appear in the range of 110-160 ppm. The carbon attached to the oxygen (ipso-carbon) will be the most downfield in this region. The carbon bearing the chlorine atom and the carbons with the methyl groups will also have distinct chemical shifts.

  • Quaternary Carbon (-O-C(CH₃)₂): The quaternary carbon of the propanoic acid moiety is expected to appear in the range of 75-85 ppm.

  • Aromatic Methyl Carbons (Ar-CH₃): The carbons of the methyl groups attached to the aromatic ring are predicted to be in the range of 15-25 ppm.

  • Aliphatic Methyl Carbons (-C(CH₃)₂): The carbons of the two equivalent methyl groups on the propanoic acid chain will likely appear in the range of 20-30 ppm.

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
-C=O170 - 185
Ar-C-O150 - 160
Ar-C-Cl125 - 135
Ar-C-CH₃130 - 140
Ar-C-H115 - 125
-O-C(CH₃)₂75 - 85
-C(CH₃)₂20 - 30
Ar-CH₃15 - 25

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Experimental Protocol: FTIR Analysis

For a solid sample like this compound, the KBr pellet method is a common and reliable technique.[8]

Materials:

  • This compound (1-2 mg)

  • Potassium bromide (KBr), IR grade (100-200 mg)

  • Agate mortar and pestle

  • Pellet press

Procedure:

  • Thoroughly grind the sample in the agate mortar and pestle.

  • Add the KBr powder and continue to grind until a fine, homogeneous mixture is obtained.

  • Transfer the mixture to the pellet press die.

  • Apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Caption: Workflow for FTIR Sample Preparation using the KBr Pellet Method.

Expected Data and Interpretation

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is due to intermolecular hydrogen bonding.[9]

  • C-H Stretch (Aliphatic and Aromatic): Absorptions for C-H stretching will appear just below 3000 cm⁻¹ for the aliphatic methyl groups and just above 3000 cm⁻¹ for the aromatic C-H bonds.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected in the range of 1700-1725 cm⁻¹, characteristic of a carboxylic acid carbonyl group.

  • C-O Stretch: The C-O stretching vibrations from the ether linkage and the carboxylic acid will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

  • C-Cl Stretch: The C-Cl stretching vibration is expected to show a weak to medium absorption in the fingerprint region, generally between 600-800 cm⁻¹.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=O (Carboxylic Acid)1700 - 1725Strong, Sharp
C-O1000 - 1300Medium to Strong
C-Cl600 - 800Weak to Medium

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for the analysis of small organic molecules.[2]

Experimental Protocol: Electron Ionization Mass Spectrometry

The sample is introduced into the mass spectrometer, where it is vaporized and ionized.

Procedure:

  • A small amount of the sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples.

  • The sample is heated to ensure vaporization.

  • In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[10]

  • This causes the molecules to ionize and fragment.

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating a mass spectrum.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Expected Data and Interpretation

The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is approximately 242. The presence of a chlorine atom will result in an M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

  • Key Fragment Ions: Fragmentation is expected to occur at the weaker bonds. Some plausible fragmentation pathways include:

    • Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 197.

    • Cleavage of the ether bond, which could lead to fragments corresponding to the 4-chloro-3,5-dimethylphenoxide radical and the [C(CH₃)₂COOH]⁺ cation (m/z 87), or the 4-chloro-3,5-dimethylphenoxonium ion and the [C(CH₃)₂COOH] radical.

    • Loss of a methyl group (-CH₃), leading to a fragment at m/z 227.

Table 4: Predicted Mass Spectrometry Data

m/zPredicted Fragment
242/244[M]⁺ (Molecular Ion)
227/229[M - CH₃]⁺
197/199[M - COOH]⁺
156/158[ClC₆H₂(CH₃)₂OH]⁺
87[(CH₃)₂CCOOH]⁺

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and validated structural characterization. The predicted data and interpretations presented in this guide, based on the analysis of its constituent fragments and closely related analogs, offer a robust framework for researchers in the field. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident identification and purity assessment of this compound.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • ALWSCI. (2024, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • News-Medical. (2024, August 14). Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • NIST. (n.d.). 2-Methylpropanoic acid, TMS derivative. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 2-methyl propanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ¹³C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2-methyl- IR Spectrum. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2-methyl-, ethyl ester IR Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). Isobutyric Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). Electron Ionization. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Crystal structure of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

Abstract

This technical guide provides a comprehensive framework for the determination, analysis, and interpretation of the single-crystal X-ray structure of this compound. As of the date of this publication, the crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures[1][2][3][4]. Therefore, this document serves as a predictive and methodological whitepaper, outlining the necessary experimental protocols and theoretical considerations for its elucidation. We will detail the process from synthesis and single-crystal growth to data collection, structure solution, and refinement. Furthermore, we will predict the key structural features and intermolecular interactions, such as hydrogen and halogen bonding, that are anticipated to govern the supramolecular architecture of this molecule. This guide is intended for researchers in crystallography, medicinal chemistry, and materials science.

Introduction: The Rationale for Structural Elucidation

This compound belongs to the family of phenoxyalkanoic acids, a class of compounds with significant biological and chemical interest. While some members of this family are known herbicides, others, like Gemfibrozil, are lipid-lowering drugs[5]. The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, is a critical determinant of a compound's physicochemical properties, including solubility, melting point, stability, and bioavailability.

For a potential pharmaceutical candidate, understanding the crystal structure is paramount for polymorphism screening, formulation development, and intellectual property protection. For materials scientists, the crystal structure reveals the secrets of molecular self-assembly, enabling the rational design of new materials with tailored properties through crystal engineering[6][7][8]. The presence of a carboxylic acid, a chloro-substituted aromatic ring, and multiple methyl groups suggests a rich landscape of potential intermolecular interactions that will dictate the crystal packing. This guide provides the definitive roadmap to uncover that landscape.

Part I: Synthesis and Single-Crystal Growth

A robust structural determination begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis Route

A plausible synthetic route can be adapted from established methods for preparing analogous phenoxy acids[5][9]. The synthesis would likely proceed via a Williamson ether synthesis, reacting the sodium salt of 4-chloro-3,5-dimethylphenol with a suitable 2-bromo-2-methylpropanoate ester, followed by hydrolysis of the ester to yield the target carboxylic acid.

Experimental Protocol: Single-Crystal Growth

Growing single crystals suitable for X-ray diffraction is often more art than science, requiring patience and systematic screening of conditions[10][11]. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice rather than as an amorphous powder.

Step-by-Step Protocol for Crystal Growth:

  • Purity Confirmation: Ensure the synthesized compound is of high purity (>99%) using techniques like NMR, HPLC, and mass spectrometry. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to poor diffraction quality.

  • Solvent Screening: In 1-dram vials, test the solubility of ~5-10 mg of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, and mixtures thereof) at room temperature and upon gentle heating. The ideal solvent is one in which the compound is moderately soluble at high temperatures and sparingly soluble at room or lower temperatures[11].

  • Method 1: Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.

    • Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites[11].

    • Cover the vial with a cap, pierced with a needle, to allow for slow solvent evaporation.

    • Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

  • Method 2: Slow Cooling:

    • Create a saturated solution by heating the compound in a suitable solvent.

    • Filter the hot solution into a clean, pre-warmed vial.

    • Seal the vial and place it in an insulated container (e.g., a Dewar flask filled with warm water or a styrofoam box) to allow for very slow cooling to room temperature, and subsequently in a refrigerator.

  • Method 3: Vapor Diffusion:

    • Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble) inside a small, open vial.

    • Place this vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent)[10].

    • The poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.

Part II: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal (typically 0.1-0.4 mm in size) is obtained, its structure can be determined using SC-XRD[12][13].

G cluster_prep Crystal Preparation & Mounting cluster_data Data Collection cluster_process Data Processing & Solution cluster_validate Validation & Finalization Crystal Select & Mount Crystal Center Center Crystal in X-ray Beam Crystal->Center Screen Initial Screening & Unit Cell Determination Center->Screen Strategy Develop Data Collection Strategy Screen->Strategy Collect Collect Diffraction Data Strategy->Collect Integrate Integrate Raw Data (h, k, l, I, σ(I)) Collect->Integrate Scale Scale & Merge Data Integrate->Scale Solve Solve Phase Problem (e.g., SHELXT) Scale->Solve Refine Refine Structural Model (SHELXL) Solve->Refine Validate Validate with checkCIF Refine->Validate CIF Generate Final CIF Report Validate->CIF

Diagram 1: High-level workflow for single-crystal X-ray structure determination.

Experimental Protocol: Data Collection and Processing
  • Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled to a low temperature (typically 100-173 K) in a stream of cold nitrogen gas. This minimizes thermal motion and radiation damage[13].

  • Data Collection: The mounted crystal is placed on a diffractometer. A preliminary screening is performed to determine the unit cell parameters and assess the crystal's diffraction quality[12]. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector (e.g., a CCD or CMOS detector) over hundreds or thousands of frames[14][15].

  • Data Integration and Scaling: The raw data frames are processed to integrate the intensity of each reflection. These intensities are then scaled and corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption) to produce a final reflection file (.hkl file).

Structure Solution and Refinement

The processed reflection data contains the amplitudes of the structure factors, but the phase information is lost. This is the "phase problem" of crystallography.

Step-by-Step Protocol for Structure Solution:

  • Software: The process is typically managed within a graphical interface like Olex2, which integrates powerful underlying programs[16][17][18][19][20].

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods, often with programs like SHELXT[21]. This provides an initial, approximate model of the electron density and atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization program like SHELXL[22][23]. In this iterative process, atomic positions, displacement parameters (describing thermal motion), and other variables are adjusted to improve the agreement between the calculated structure factors (from the model) and the observed structure factors (from the data). Hydrogen atoms are typically placed in calculated positions and refined using a riding model[21].

  • Finalization: The refinement is complete when the model converges, indicated by a stable R-factor (a measure of agreement) and a flat difference Fourier map (showing no significant unassigned electron density).

Structure Validation

Before publication or deposition, the final structural model must be validated. This is done using the checkCIF utility from the International Union of Crystallography (IUCr)[24][25][26][27][28]. This program checks the Crystallographic Information File (CIF) for self-consistency, adherence to crystallographic conventions, and potential errors or unusual features, generating a report of alerts that must be addressed.

Parameter Typical Value/Description Significance
Crystal System To be determined (e.g., Monoclinic, Orthorhombic)Describes the symmetry of the unit cell.
Space Group To be determined (e.g., P2₁/c)Defines the symmetry operations within the unit cell.
a, b, c (Å) To be determinedThe lengths of the unit cell axes.
α, β, γ (°) To be determinedThe angles between the unit cell axes.
Volume (ų) To be determinedThe volume of the unit cell.
Z To be determinedThe number of molecules in the unit cell.
Data/Restraints/Params e.g., 3500 / 0 / 250A high data-to-parameter ratio (>10) is essential for a stable refinement[21].
Final R indices [I>2σ(I)] R1 < 0.05, wR2 < 0.10R1 is the primary figure of merit for the quality of the structural model.
Goodness-of-fit (S) ~1.0Indicates a good fit between the model and the data.
Table 1: Hypothetical Crystallographic Data and Refinement Parameters.

Part III: Analysis of Anticipated Structural Features

Based on the molecular structure, we can predict the dominant intermolecular interactions that will define the crystal packing.

Hydrogen Bonding: The Carboxylic Acid Dimer

Carboxylic acids in the solid state have an overwhelming tendency to form robust centrosymmetric dimers via a pair of O—H···O hydrogen bonds[29][30][31]. This creates a characteristic R²₂(8) graph set motif. It is highly probable that this compound will exhibit this supramolecular synthon, which acts as a primary building block for the extended crystal structure.

Diagram 2: The classic R²₂(8) hydrogen-bonded carboxylic acid dimer.

Halogen Bonding and Other Weak Interactions

The chlorine atom on the phenyl ring introduces the possibility of halogen bonding[6][7][8][32][33]. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic species, such as an oxygen or nitrogen atom[6][7]. In this structure, a C—Cl···O=C interaction between the chlorine atom of one molecule and the carbonyl oxygen of a neighboring molecule could play a crucial role in linking the primary hydrogen-bonded dimers into a 2D or 3D network.

Additionally, weaker C—H···O interactions and π-π stacking between the aromatic rings may further stabilize the overall crystal packing. The interplay between the strong hydrogen bond dimer and these weaker, more directional interactions will ultimately determine the final crystal structure.

Part IV: Applications and Future Directions

The successful determination of the crystal structure of this compound would provide invaluable information.

  • For Drug Development: It would serve as the foundational structure for identifying and characterizing potential polymorphs, which can have different stabilities and bioavailabilities. It would also enable structure-based drug design efforts if the molecule is identified as a hit in a biological screen.

  • For Materials Science: Understanding the self-assembly motifs would allow for the design of co-crystals with other molecules to tune physical properties like solubility or melting point[34]. The relative contributions of hydrogen vs. halogen bonding could be studied and exploited for creating novel supramolecular assemblies.

References

  • OlexSys. Olex2. OlexSys Ltd. [Link][16][20]

  • G. R. Desiraju, P. S. Ho, L. Kloo, et al. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2543-2554. [Link][6][7]

  • Wikipedia. Cambridge Structural Database. [Link][1]

  • Wikipedia. Olex2. [Link][17]

  • SourceForge. Olex2 download. [Link][18]

  • Physical Sciences Data science Service. Cambridge Structural Database (CSD). [Link]

  • Software Informer. Olex2-1.2 Download. [Link][19]

  • Claire T. Carney Library, UMass Dartmouth. Cambridge Structural Database. [Link][2]

  • MIT Information Systems & Technology. Cambridge Structural Database. [Link][3]

  • G. R. Desiraju, P. S. Ho, L. Kloo, et al. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. PubMed, 25072523. [Link][7]

  • OlexSys Ltd. OlexSys. [Link][20]

  • A. L. Spek. (2018). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C, 74(12), 1779-1786. [Link][24]

  • Re3data.org. Cambridge Structural Database. [Link][4]

  • P. Metrangolo, G. Resnati, et al. (2016). Halogen bonding in polymer science: from crystal engineering to functional supramolecular polymers and materials. Polymer Chemistry, 7, 4390-4404. [Link][32]

  • A. L. Spek. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(Pt 2), 148-155. [Link][25]

  • G. M. Sheldrick. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(Pt 1), 3-8. [Link][22]

  • P. Metrangolo, G. Resnati. (2015). Halogen Bonding in Crystal Engineering. ResearchGate. [Link][8]

  • IUCr Journals. Details of checkCIF/PLATON tests. [Link][26]

  • V. A. D'yakonov, et al. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Molecules, 27(20), 7016. [Link][35]

  • IUCr. Halogen bonding in crystal engineering. (2010). [Link][33]

  • Metadata Standards Catalog. IUCr checkCIF. [Link][27]

  • IUCr. checkCIF. [Link][28]

  • R. Latifi. User guide to crystal structure refinement with SHELXL. [Link]

  • MIT OpenCourseWare. The SHELX package. [Link][21]

  • SERC, Carleton College. Single-crystal X-ray Diffraction. [Link][12]

  • G. Smith, U. D. Wermuth, P. C. Healy. (2015). Crystal structures and hydrogen bonding in the co-crystalline adducts... Acta Crystallographica Section C, 71(Pt 11), 960-967. [Link][36]

  • YouTube. ShelXle Tutorial solving and refining crystal structures. (2020). [Link][37]

  • S. Grabowski. (2021). Analysis of Hydrogen Bonds in Crystals. Molecules, 26(11), 3221. [Link][29]

  • ResearchGate. (PDF) Crystal structure refinement with SHELXL. [Link][23]

  • W. Minor, et al. (2012). Data Collection for Crystallographic Structure Determination. Protein Crystallography, 1-19. [Link][14]

  • Chemistry LibreTexts. Structure and Properties of Carboxylic Acids. (2023). [Link]

  • University of Saskatchewan. Single Crystal XRD: Data Acquisition and Structure Solving. [Link][13]

  • MIT OpenCourseWare. Guide to Growing a Single Crystal. [Link][10]

  • Colgate University. Protein XRD Protocols - X-ray Diffraction Data Collection. [38]

  • Macromolecular Crystallography Core Facility. X-ray Data Collection Course. [Link][15]

  • Michigan State University. Hydrogen Bonding in carboxylic acids. [Link][31]

  • K. J. Roberts, et al. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Crystal Growth & Design, 23(3), 1836-1849. [Link][39]

  • I. S. El-Hallag, et al. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Omega, 5(43), 28091-28101. [Link][40]

  • Google Patents. Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. [41]

  • S. L. Childs, et al. (2007). Creating carboxylic acid co-crystals: The application of Hammett substitution constants. CrystEngComm, 9, 435-442. [Link][34]

  • University of Rochester. How To: Grow X-Ray Quality Crystals. [Link][11]

  • PubChem. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. [Link][42]

  • PubChem. This compound. [Link][43]

  • LookChem. Cas 25812-30-0, Gemfibrozil. [Link][9]

  • Google Patents. Method for synthesizing 2-[4-(chlorobutyryl) phenyl]-2-methyl propionate. [44]

  • Google Patents. Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. [5]

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Thermal stability of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for evaluating the thermal stability of the compound this compound. Addressing a critical need in pharmaceutical development and chemical research, this document outlines the core principles of thermal analysis and details a multi-faceted experimental approach. We present field-proven, step-by-step protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and stability-indicating High-Performance Liquid Chromatography (HPLC) for forced degradation studies. The causality behind experimental choices is explained to ensure robust and reliable data generation. This guide is intended for researchers, scientists, and drug development professionals requiring a self-validating system for assessing the thermal integrity of this and structurally related molecules.

Introduction: The Imperative of Thermal Stability

This compound is a halogenated aromatic ether and carboxylic acid.[1][2] While specific applications for this molecule are not widely documented in public literature, its structural motifs are common in pharmacologically active compounds and other specialty chemicals. For any new chemical entity (NCE) entering a development pipeline, a thorough understanding of its thermal stability is a non-negotiable prerequisite.

Thermal stability dictates a compound's shelf-life, informs safe manufacturing and storage conditions, and influences formulation strategies. An unstable compound may decompose upon heating, leading to loss of potency, the formation of potentially toxic impurities, and unpredictable physicochemical behavior. This guide provides the scientific rationale and actionable protocols to comprehensively characterize the thermal profile of this compound.

Physicochemical Properties of the Analyte

A foundational understanding of the molecule's properties is essential before commencing thermal analysis.

PropertyValueSource
Molecular Formula C₁₂H₁₅ClO₃[1][2]
Molecular Weight 242.70 g/mol [1]
Canonical SMILES CC1=CC(=CC(=C1Cl)C)OC(C)(C)C(=O)O[2]
InChIKey VMKNHGYEWGGFQL-UHFFFAOYSA-N[2]
Appearance Solid (predicted)N/A

Core Methodologies for Thermal Stability Assessment

A singular analytical technique is insufficient to fully define thermal stability. A robust assessment relies on an integrated approach, primarily utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), followed by chromatographic analysis of degradation products.[3]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][5] It is the most direct method for determining the temperature at which a material begins to decompose, as decomposition is almost always associated with the loss of mass (e.g., release of volatile fragments).

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[6] This technique identifies thermal events such as melting, crystallization (exothermic), and decomposition (can be exothermic or endothermic), providing crucial information about the physical and chemical changes occurring upon heating.[7][8]

  • Stability-Indicating HPLC: While TGA and DSC identify if and when degradation occurs, they do not identify the resulting impurities. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from its thermal degradants, allowing for their identification and quantification.[9]

The logical workflow for a comprehensive thermal stability study is outlined below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Degradation & Analysis cluster_2 Phase 3: Final Profile Analyte Test Article: 2-(4-Chloro-3,5-dimethylphenoxy) -2-methylpropanoic acid TGA Thermogravimetric Analysis (TGA) Analyte->TGA Determine mass loss onset temperature DSC Differential Scanning Calorimetry (DSC) Analyte->DSC Identify melting point (Tm) & decomposition events Forced_Deg Forced Thermal Degradation (Stress Study) TGA->Forced_Deg Inform stress temperature DSC->Forced_Deg Inform stress temperature HPLC HPLC-MS Analysis Forced_Deg->HPLC Separate & quantify parent vs. degradants Profile Comprehensive Thermal Stability Profile HPLC->Profile Report degradation pathway & kinetics

Caption: Integrated workflow for thermal stability assessment.

Experimental Protocols

The following protocols are designed as self-validating systems, providing a starting point for laboratory implementation.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition. The use of an inert nitrogen atmosphere is critical to prevent oxidative degradation, thereby isolating the inherent thermal stability of the molecule.

ParameterSpecificationRationale
Instrument Calibrated Thermogravimetric AnalyzerEnsures accuracy of temperature and mass measurements.
Sample Mass 5-10 mgSufficient mass for accurate detection while minimizing thermal gradients within the sample.
Pan Type Platinum or AluminaInert at high temperatures.
Atmosphere High Purity Nitrogen (N₂)Prevents oxidative degradation, allowing for the assessment of true thermal decomposition.[10]
Flow Rate 50-100 mL/minEnsures a consistently inert environment.
Temperature Program Ramp from 25°C to 600°C at 10°C/minA standard heating rate that balances resolution and experimental time.[4]
Data to Collect Mass vs. Temperature, Derivative of Mass vs. Temperature (DTG)The DTG curve helps to precisely identify the temperature of maximum decomposition rate.

Step-by-Step Methodology:

  • Tare the TGA balance with an empty sample pan.

  • Accurately weigh 5-10 mg of this compound into the pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with nitrogen for at least 15 minutes to ensure an inert atmosphere.

  • Initiate the temperature program.

  • Record the data until the sample mass has stabilized at its final value.

  • Analyze the resulting TGA curve to determine the onset temperature of mass loss (T_onset).

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point (Tₘ) and other thermal events, such as decomposition. By comparing DSC and TGA data, one can distinguish between melting (a physical change with no mass loss) and decomposition (a chemical change with mass loss).[3]

ParameterSpecificationRationale
Instrument Calibrated Differential Scanning CalorimeterEnsures accurate temperature and heat flow measurements.[7]
Sample Mass 2-5 mgSmaller sample size improves peak resolution.
Pan Type Hermetically sealed aluminum pansPrevents mass loss due to evaporation or sublimation before decomposition, ensuring accurate event detection.
Atmosphere High Purity Nitrogen (N₂)Provides an inert environment consistent with the TGA experiment.
Flow Rate 50 mL/minMaintains a stable thermal environment.
Temperature Program Ramp from 25°C to a temperature ~50°C above the TGA T_onset at 10°C/minA standard heating rate allows for direct comparison with TGA data. Extending beyond the T_onset ensures all thermal events are captured.
Data to Collect Heat Flow vs. TemperatureEndothermic peaks typically represent melting; exothermic peaks often indicate decomposition or crystallization.[8]

Step-by-Step Methodology:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Hermetically seal the pan using a sample press.

  • Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

  • Purge the cell with nitrogen.

  • Initiate the temperature program.

  • Record the heat flow data.

  • Analyze the thermogram for endothermic and exothermic events.

Protocol 3: Forced Degradation and HPLC Analysis

Objective: To generate, separate, and quantify thermal degradation products to establish a stability-indicating assay.[9]

ParameterSpecificationRationale
Stress Condition Heat sample at a temperature 10°C below TGA T_onset for 24 hoursA temperature near the decomposition onset is chosen to induce measurable degradation (target ~10%) without completely destroying the sample.[9]
HPLC System HPLC with UV/DAD or Mass Spectrometry (MS) detectorDAD provides spectral information for peak purity assessment, while MS provides molecular weight data for degradant identification.[11][12]
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmA general-purpose column suitable for separating small organic molecules of moderate polarity.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)A gradient elution is necessary to separate the parent compound from potentially more or less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA small volume to prevent peak distortion.
Detection 254 nm or wavelength of maximum absorbanceMonitor at a wavelength where the parent compound and potential degradants are likely to absorb.

Step-by-Step Methodology:

  • Forced Degradation:

    • Accurately weigh a known amount of the compound into a vial.

    • Place the vial in a calibrated oven set to the determined stress temperature.

    • After the specified time, remove the sample and allow it to cool.

    • Dissolve the stressed sample in a suitable solvent (e.g., Acetonitrile/Water) to a known concentration.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject a non-stressed (control) sample to determine the retention time and peak area of the parent compound.

    • Inject the thermally stressed sample.

    • Run the gradient program to separate all components.

    • Analyze the chromatogram to identify new peaks corresponding to degradation products.[13]

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed vs. non-stressed samples.

Data Interpretation: A Synergistic Approach

The true power of this methodology lies in combining the data from all three techniques.

G cluster_data Experimental Data cluster_logic Interpretive Logic cluster_conclusion Conclusion TGA_Data TGA Result: Significant Mass Loss at T_onset Decision1 Is T_event ≈ T_onset? TGA_Data->Decision1 DSC_Data DSC Result: Thermal Event at T_event DSC_Data->Decision1 Decision2 Is DSC Event Endothermic? Decision1->Decision2 No (T_event < T_onset) Decomposition Event is Decomposition Decision1->Decomposition Yes Melt_Decomp Melting with Simultaneous Decomposition Decision2->Melt_Decomp No (Exothermic) Pure_Melt Event is Pure Melting Decision2->Pure_Melt Yes

Caption: Logic diagram for interpreting combined TGA and DSC data.

  • Scenario 1: Pure Melting. If the DSC shows a sharp endothermic peak at a temperature below the onset of mass loss in the TGA, this indicates a pure melting event. The compound is thermally stable up to its melting point.

  • Scenario 2: Decomposition without Melting. If the TGA shows significant mass loss that corresponds directly in temperature to a sharp exothermic peak in the DSC, this indicates that the compound decomposes directly from the solid state.

  • Scenario 3: Melting with Simultaneous Decomposition. If an endothermic event in the DSC (suggesting melting) occurs at the same temperature as the onset of mass loss in the TGA, the compound is likely decomposing as it melts. This is a common and critical observation for stability assessment.[14]

The HPLC results provide the final piece of the puzzle, confirming the loss of the parent compound and revealing the chromatographic profile of the impurities formed under thermal stress.

Conclusion

This guide provides a robust, multi-technique platform for the definitive assessment of the thermal stability of this compound. By systematically applying Thermogravimetric Analysis, Differential Scanning Calorimetry, and stability-indicating HPLC, researchers can determine critical stability parameters, including decomposition temperature and degradation pathways. This integrated approach ensures data integrity and provides the foundational knowledge required for safe handling, effective formulation, and successful development of new chemical entities.

References

  • Vertex AI Search. (2024). Differential Scanning Calorimetry (DSC Analysis)
  • American Pharmaceutical Review. Differential Scanning Calorimeters (DSC).
  • Veeprho. (2020).
  • C-Therm. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • National Institutes of Health (NIH). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
  • ResearchGate. Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
  • LinkedIn.
  • Open Access Journals.
  • National Institutes of Health (NIH).
  • Amerigo Scientific. This compound.
  • ResearchGate. Thermal studies, degradation kinetic, equilibrium solubility, DFT, MIR, and XRPD analyses of a new cocrystal of gemfibrozil and isonicotinamide.
  • T,C&A Lab. Thermo Gravimetric Analysis (TGA).
  • Celignis. Thermogravimetric Analysis (TGA) of Biochar.
  • MDPI.
  • PubChemLite. This compound.
  • Wisconsin Centers for Nanoscale Technology. Thermogravimetric Analysis.

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Methodological & Application

Application Note: High-Throughput Analytical Strategies for the Quantification of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid. We present detailed, field-proven protocols for sample preparation from biological matrices, followed by analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, such as pH adjustment for sample extraction, mobile phase modification for optimal peak shape, and derivatization for GC analysis, is thoroughly explained. This guide is intended for researchers, analytical scientists, and drug development professionals requiring robust, reliable, and validated methods for the characterization of this compound.

Introduction and Physicochemical Profile

This compound is a carboxylic acid derivative whose robust and accurate quantification is essential in various stages of research and development. Its structure, featuring a chlorinated phenoxy ring and a carboxylic acid moiety, dictates the analytical strategies required for its detection. Understanding its physicochemical properties is the first step in developing a suitable analytical method.

Table 1: Physicochemical Properties of the Analyte

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 667436-01-3Matrix Scientific[1]
Molecular Formula C₁₂H₁₅ClO₃PubChem[2]
Molecular Weight 242.70 g/mol Matrix Scientific[1]
Predicted XlogP 3.4PubChem[2]
Monoisotopic Mass 242.07097 DaPubChem[2]

The compound's moderate lipophilicity (predicted XlogP of 3.4) and the presence of an ionizable carboxylic acid group are key considerations for designing effective sample preparation and chromatographic separation techniques.

Strategic Sample Preparation from Biological Matrices

The primary goal of sample preparation is to isolate the analyte from complex biological matrices (e.g., plasma, urine, tissue homogenates) and remove interfering substances like proteins and phospholipids.[3] The choice of technique depends on the required cleanliness, sensitivity, and throughput.

The Principle of pH-Dependent Extraction

For an acidic compound like this compound, its charge state is dependent on the pH of the solution.

  • At low pH (pH < pKa): The carboxylic acid group is protonated (COOH), making the molecule neutral and more hydrophobic. This form is ideal for extraction into organic solvents via Liquid-Liquid Extraction (LLE) or for retention on a reversed-phase Solid-Phase Extraction (SPE) sorbent.

  • At high pH (pH > pKa): The carboxylic acid group is deprotonated (COO-), making the molecule charged and more hydrophilic. This form is suitable for extraction using anion-exchange SPE.

Protocol: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is designed for the robust cleanup and concentration of the analyte from plasma, providing a clean extract suitable for both HPLC and LC-MS/MS analysis.

Materials:

  • Mixed-Mode Anion Exchange SPE Cartridges (e.g., Waters Oasis MAX, 30 mg, 1 mL)

  • Human Plasma (K₂EDTA)

  • Phosphoric Acid

  • Ammonium Hydroxide

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (LC-MS Grade)

  • Centrifuge, Vortex Mixer, Positive Pressure Manifold

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step acidifies the sample to ensure the analyte is in its neutral form and precipitates proteins.

  • Protein Precipitation: Centrifuge the pre-treated sample at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 1 mL of Methanol followed by 1 mL of LC-MS Grade Water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the supernatant from Step 2 onto the conditioned SPE cartridge. Apply slow, positive pressure to ensure a flow rate of approximately 1 mL/min.

  • Wash Step 1 (Interference Elution): Wash the cartridge with 1 mL of 5% ammonium hydroxide in water. This removes neutral and basic interferences while the negatively charged analyte is retained by the anion exchange sorbent.

  • Wash Step 2 (Phospholipid Removal): Wash the cartridge with 1 mL of Methanol. This step removes residual phospholipids and other lipophilic interferences.

  • Analyte Elution: Elute the analyte with 1 mL of 2% formic acid in methanol. The formic acid neutralizes the charge on the analyte, releasing it from the anion exchange sorbent.

  • Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) for analysis.

Analytical Methodologies

The choice of analytical instrument depends on the specific requirements of the study, such as sensitivity, selectivity, and regulatory compliance.

G cluster_input Analytical Requirements cluster_methods Method Selection cluster_output Primary Application Req Define Goal: - High Concentration Assay? - Trace Level Quantification? - Structural Confirmation? HPLC HPLC-UV Req->HPLC High Conc. Simple Matrix LCMS LC-MS/MS Req->LCMS Low Conc. Complex Matrix High Specificity GCMS GC-MS (with Derivatization) Req->GCMS Volatile Impurities Orthogonal Check HPLC_App Routine QC, Purity, High-Throughput Screening HPLC->HPLC_App LCMS_App Bioanalysis (PK/TK), Impurity Profiling, Metabolite ID LCMS->LCMS_App GCMS_App Orthogonal Method, Confirmation of Identity GCMS->GCMS_App

Figure 1: Decision tree for selecting the appropriate analytical technique.

Method 1: HPLC with UV Detection

This method is ideal for routine quality control, purity assessments, and the analysis of formulations where analyte concentrations are relatively high.

Principle of Operation: Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase. The addition of an acidifier (e.g., formic or phosphoric acid) to the mobile phase is critical. It suppresses the ionization of the analyte's carboxylic acid group, leading to consistent retention, reduced peak tailing, and improved chromatographic performance.

Protocol: Stability-Indicating HPLC-UV Method

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).

  • Data System: Agilent OpenLab CDS or equivalent.

Table 2: HPLC-UV Method Parameters

ParameterConditionRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)C18 provides excellent hydrophobic retention for the analyte.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid ensures the analyte is protonated for good peak shape.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff.
Gradient 0-2 min: 40% B; 2-10 min: 40-90% B; 10-12 min: 90% B; 12.1-15 min: 40% BGradient elution allows for separation from early-eluting polar impurities and late-eluting non-polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35°CElevated temperature reduces viscosity and improves peak efficiency.
Injection Vol. 10 µL
Detection DAD, 225 nmThe substituted benzene ring is expected to have strong absorbance in this region.
Run Time 15 minutesIncludes re-equilibration.
Method 2: LC-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low levels of drugs and their metabolites in complex biological fluids due to its exceptional sensitivity and selectivity.[4][5]

Principle of Operation: The LC system separates the analyte from matrix components. The analyte then enters the mass spectrometer, where it is ionized, typically using Electrospray Ionization (ESI). For this acidic compound, ESI in negative ion mode (ESI-) is highly efficient. In the tandem mass spectrometer, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exquisite specificity, as it is highly unlikely that an interfering compound will have the same retention time, precursor mass, and product ion mass.[6]

Figure 2: Workflow for quantitative bioanalysis by LC-MS/MS.

Protocol: Quantitative LC-MS/MS Method

  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Sciex Triple Quad™ 6500+ System or equivalent.

  • Data System: Sciex OS Software or equivalent.

Table 3: UPLC Method Parameters

ParameterCondition
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 10% B; 0.5-2.5 min: 10-95% B; 2.5-3.0 min: 95% B; 3.1-4.0 min: 10% B
Flow Rate 0.5 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

Table 4: Mass Spectrometer Parameters

ParameterSetting
Ionization Mode ESI Negative
Curtain Gas (CUR) 35 psi
IonSpray Voltage (IS) -4500 V
Temperature (TEM) 550°C
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 60 psi
MRM Transition (Quantifier) Q1: 241.1 -> Q3: 141.0 (Predicted)
MRM Transition (Qualifier) Q1: 241.1 -> Q3: 183.0 (Predicted)
Dwell Time 100 ms

Note: MRM transitions are predicted based on common fragmentation patterns of phenoxy acids (loss of the isobutyric acid moiety and subsequent losses) and must be optimized empirically by infusing a standard solution of the analyte.

Method 3: GC-MS with Derivatization

GC-MS is a powerful tool for confirmation of identity and can serve as an orthogonal technique to LC-based methods.[7] However, due to the low volatility and thermal lability of the carboxylic acid group, derivatization is mandatory.

Principle of Operation: Derivatization converts the polar -COOH group into a non-polar, more volatile ester or silyl ester. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach. The derivatized analyte is then introduced into the GC, where it is vaporized and separated on a capillary column. Detection by MS, typically using Electron Ionization (EI), produces a characteristic fragmentation pattern that serves as a chemical fingerprint for unambiguous identification.[8]

Protocol: Derivatization and GC-MS Analysis

  • Sample Preparation: Use the dried eluate from the SPE protocol (Section 2.2, Step 7).

  • Derivatization: Add 50 µL of Acetonitrile and 50 µL of BSTFA with 1% TMCS to the dried extract. Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

Table 5: GC-MS Method Parameters

ParameterCondition
Instrumentation Agilent 7890B GC with 5977B MSD or equivalent
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, 1.2 mL/min constant flow
Inlet Temperature 280°C
Injection Mode Splitless
Oven Program 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification
Characteristic Ions To be determined empirically from the mass spectrum of the derivatized standard.

Principles of Method Validation

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose.[9] Validation demonstrates that the method is reliable, reproducible, and accurate.[10][11] Key validation parameters are defined by regulatory bodies like the International Council for Harmonisation (ICH).[12]

Table 6: Key Analytical Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria for Bioanalysis
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix components, impurities).[13]No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[12]Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the measured value to the true value.Mean accuracy within ±15% of nominal (±20% at LLOQ).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).
Limit of Quantification (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.Signal-to-noise ratio > 10; must meet accuracy and precision criteria.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters (e.g., pH, column temp) are slightly varied.

Conclusion

This application note outlines three robust and reliable methods for the analysis of this compound. The choice between HPLC-UV, LC-MS/MS, and GC-MS should be guided by the specific analytical needs, including required sensitivity, sample matrix complexity, and desired throughput. The provided protocols, grounded in established analytical principles, offer a solid foundation for researchers to implement these techniques. Proper method validation is a critical final step to ensure the generation of high-quality, defensible data in any research or regulated environment.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • da Silva, W. P., et al. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Unknown Author. (n.d.). Analytical method validation: A brief review.
  • Kumar, A., et al. (2020, March 22). Analytical Method Validation Parameters: An Updated Review.
  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices.
  • U.S. Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • Biotage. (n.d.). Bioanalytical sample preparation.
  • Shakya, A. K., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry.
  • Al-kasir, F. H., et al. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals.
  • Matrix Scientific. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues.
  • Animal Health Laboratory. (2019, May). GC/MS-LC/MS multi-residue method.
  • Cody, J. T., & Schwarz, A. K. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace.
  • Federal Aviation Administration. (n.d.). General Unknown Screening by Ion Trap LC/MS/MS.

Sources

Application Note: A Robust HPLC Method for the Analysis of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This document details a comprehensive, step-by-step High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid. Developed for researchers, scientists, and drug development professionals, this guide provides a scientifically grounded protocol using reversed-phase chromatography with UV detection. The narrative explains the rationale behind critical methodological choices, from mobile phase composition to column chemistry, ensuring technical accuracy and field-proven insights. Furthermore, this application note outlines the necessary validation parameters as per the International Council for Harmonisation (ICH) guidelines to ensure the method is robust, reliable, and fit for its intended purpose.

Introduction and Scientific Rationale

This compound is a synthetic organic compound characterized by a substituted phenoxy ring linked to an isobutyric acid moiety. Its structure suggests potential applications in pharmaceutical development as an intermediate or an active ingredient, analogous to other phenoxyalkanoic acids. Accurate quantification is therefore critical for quality control, stability studies, and pharmacokinetic assessments.

The analytical challenge lies in the molecule's specific physicochemical properties. As a carboxylic acid, its ionization state is pH-dependent. The chlorinated and dimethylated phenyl group imparts significant hydrophobicity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for such molecules, as it separates compounds based on their hydrophobic interactions with a non-polar stationary phase.

This guide establishes a reliable RP-HPLC method by controlling the analyte's ionization state through mobile phase pH adjustment, ensuring consistent retention and excellent peak shape.

Analyte Properties:

  • Molecular Formula: C₁₂H₁₅ClO₃[1]

  • Molecular Weight: 242.70 g/mol [1]

  • Structure:

    
    
    
  • Predicted XlogP: 3.4 (Indicates significant hydrophobicity)[2]

Principles of the HPLC Method: The "Why" Behind the Protocol

The development of a robust HPLC method is predicated on a logical series of choices tailored to the analyte's chemistry.

  • Chromatographic Mode: Reversed-Phase (RP): RP-HPLC is the most widely used mode for the analysis of moderately polar to non-polar organic molecules.[3] The analyte, with its hydrophobic phenyl ring and polar carboxylic acid group, is an ideal candidate for this technique. Separation is achieved by partitioning the analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase.

  • Stationary Phase Selection: C18 (Octadecylsilane): A C18 column is the workhorse of reversed-phase chromatography, offering a high degree of hydrophobicity and versatile applicability. This provides strong retention for the non-polar regions of the target molecule, allowing for effective separation from more polar impurities. The selection of a high-purity, end-capped silica-based C18 column is crucial to minimize peak tailing caused by interactions between the acidic analyte and residual silanols on the silica surface.

  • Mobile Phase Composition: The Key to Control:

    • pH Control: This is the most critical parameter for analyzing acidic compounds like this compound. To ensure reproducible retention and sharp, symmetrical peaks, the ionization of the carboxylic acid group must be suppressed. According to the Henderson-Hasselbalch equation, an acid exists predominantly in its neutral, protonated form when the pH of the solution is at least 2 units below its pKa. By acidifying the mobile phase to a pH of approximately 2.5, we ensure the analyte is non-ionized, maximizing its hydrophobic interaction with the C18 stationary phase and leading to consistent retention times. Phosphoric acid is an excellent choice for pH adjustment due to its low UV cutoff.

    • Organic Modifier: Acetonitrile is selected as the organic modifier over methanol. Its lower viscosity results in lower backpressure, and its superior UV transparency at low wavelengths provides a better signal-to-noise ratio. The proportion of acetonitrile to the aqueous buffer is optimized to achieve a suitable retention time, typically within a 5-10 minute window for efficient analysis.

  • Detection Method: UV Absorbance: The substituted benzene ring in the analyte contains a chromophore that absorbs UV light. While the carboxyl group absorbs around 205-210 nm, the aromatic ring allows for detection at a higher, more selective wavelength, such as 225 nm or 280 nm, which reduces potential interference from other components in the sample matrix.[4] A photodiode array (PDA) detector is recommended to confirm peak purity and identify the optimal detection wavelength.

Experimental Protocol and Workflow

This section provides a detailed, step-by-step protocol for the analysis.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Phosphoric Acid (H₃PO₄), 85%

  • Methanol (HPLC Grade, for sample preparation)

Instrumentation and Chromatographic Conditions

The following table summarizes the optimized HPLC parameters.

ParameterSpecification
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent
Detector UV/Vis or Photodiode Array (PDA) Detector
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax, XBridge, Luna)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Recommended Starting Ratio: 60:40 (Adjust as needed for optimal retention)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 225 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase (0.1% Phosphoric Acid in Water):

    • Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask.

    • Add approximately 800 mL of HPLC-grade water and mix thoroughly.

    • Bring to final volume with water and mix again.

    • Filter through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol. Mix until fully dissolved.

  • Working Standard Solution (e.g., 0.1 mg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a sample containing the analyte and dissolve it in methanol.

    • Dilute with the mobile phase to achieve a final concentration within the validated linear range of the method (e.g., 0.1 mg/mL).

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Analytical Procedure
  • System Setup: Set up the HPLC system according to the conditions in the table above.

  • Equilibration: Purge the system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Perform a blank injection (mobile phase) to ensure no system contamination.

  • System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Analysis: Inject the prepared sample solutions.

  • Data Processing: Integrate the peak corresponding to this compound and calculate the concentration based on the calibration curve derived from the reference standards.

Analytical Workflow Diagram

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing A Prepare Mobile Phase (Acetonitrile:Water:H3PO4) C Equilibrate HPLC System & Column A->C B Prepare Standard & Sample Solutions in Methanol/Mobile Phase D Inject Blank & Perform System Suitability Tests B->D C->D E Inject Sample(s) D->E F Integrate Chromatographic Peak E->F G Quantify Analyte using Calibration Curve F->G H Generate Final Report G->H

Caption: Overall workflow for the HPLC analysis.

Method Validation Protocol

To ensure the trustworthiness and reliability of this analytical method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5] Validation demonstrates that the procedure is suitable for its intended purpose.

The core validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products, matrix). This is typically demonstrated by analyzing a placebo, spiking the analyte into the placebo, and assessing peak purity using a PDA detector.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentrations should be used to construct a calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. It is determined by applying the method to samples with known concentrations (e.g., spiked placebo) and is expressed as the percentage of recovery.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval.

    • Intermediate Precision: Analysis conducted by different analysts, on different days, or with different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

Typical Acceptance Criteria
Validation ParameterAcceptance Criterion
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%
Robustness System suitability parameters must be met.
Validation Parameter Interrelationship

G Method Validated Analytical Method Accuracy Accuracy (% Recovery) Accuracy->Method Precision Precision (% RSD) Precision->Method Linearity Linearity (r²) Linearity->Method Specificity Specificity Specificity->Method Range Range Range->Accuracy Range->Precision Range->Linearity Robustness Robustness Robustness->Method LOD_LOQ LOD / LOQ LOD_LOQ->Method

Caption: Interrelationship of ICH validation parameters.

Conclusion

The reversed-phase HPLC method detailed in this application note provides a robust, specific, and reliable protocol for the quantitative analysis of this compound. By carefully controlling the mobile phase pH to suppress analyte ionization, excellent chromatographic performance is achieved on a standard C18 column. The protocol is straightforward and utilizes common HPLC instrumentation and reagents. Adherence to the outlined method validation procedures will ensure that the data generated is accurate, precise, and fit for purpose in research and quality control environments.

References

  • CIPAC. (n.d.). MT 155 - Analytical HPLC method for determination of phenolic impurities in phenoxyalkanoic herbicides. CIPAC. Available at: [Link]

  • Naczk, M., & Shahidi, F. (2003). A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences. Available at: [Link]

  • PubChemLite. (n.d.). This compound. Available at: [Link]

  • Amerigo Scientific. (n.d.). This compound. Available at: [Link]

  • PubChem. (n.d.). (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. Available at: [Link]

  • PubChem. (n.d.). (R)-2-(4-Chloro-2-methylphenoxy)propanoate. Available at: [Link]

  • NIST. (n.d.). Mecoprop. NIST WebBook. Available at: [Link]

  • Saraji, M., & Farajzadeh, M. A. (2018). Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. Molecules, 23(9), 2279. Available at: [Link]

  • Istanbul University Press. (2024). A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. Available at: [Link]

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Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow. The methodology employs a straightforward sample preparation technique, optimized chromatographic separation, and sensitive detection using tandem mass spectrometry. All procedures adhere to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[1][2][3]

Introduction

This compound is an emerging compound of interest in pharmaceutical research. Accurate quantification in biological matrices like plasma is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies. The physicochemical properties of this analyte—a chlorinated phenoxy acid derivative with a molecular weight of 242.70 g/mol and a predicted XlogP of 3.4—indicate a hydrophobic and acidic nature, making it well-suited for reversed-phase liquid chromatography and electrospray ionization mass spectrometry.[4][5]

This guide provides a comprehensive protocol, from sample preparation to data acquisition and method validation, explaining the scientific rationale behind each step to ensure reproducibility and trustworthiness of the generated data.

Analyte and Internal Standard Properties

A thorough understanding of the analyte's properties is foundational to method development. For this protocol, we propose the use of a structurally similar and stable isotopically labeled compound as an internal standard (IS) to ensure the highest accuracy and precision. Fenofibric Acid-d6 is selected for its structural similarity and mass difference, which prevents isotopic crosstalk.

CompoundMolecular FormulaMolecular Weight ( g/mol )Structure
Analyte: this compoundC₁₂H₁₅ClO₃242.70[4]

Internal Standard (IS): Fenofibric Acid-d6C₁₇H₉D₆ClO₄323.81

Experimental Workflow Overview

The entire analytical process is designed for efficiency and robustness, minimizing matrix effects while maximizing analyte recovery and sensitivity. The workflow consists of three main stages: Sample Preparation, LC-MS/MS Analysis, and Method Validation.

G cluster_0 PART 1: Sample Preparation cluster_1 PART 2: LC-MS/MS Analysis cluster_2 PART 3: Data Processing & Validation Plasma Plasma Sample Aliquot Spike Spike with Internal Standard (IS) Plasma->Spike Pretreat Pre-treatment (Acidification) Spike->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute Drydown Evaporation & Reconstitution Elute->Drydown Inject Injection into LC System Drydown->Inject LC Chromatographic Separation (C18 Reversed-Phase) Inject->LC MS Mass Spectrometric Detection (ESI- Negative Mode, MRM) LC->MS Data Data Acquisition MS->Data Quant Quantification (Analyte/IS Peak Area Ratio) Data->Quant Validation Method Validation (FDA Guidelines) Quant->Validation

Caption: High-level overview of the bioanalytical workflow.

Detailed Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: Solid-phase extraction is chosen over protein precipitation (PPT) and liquid-liquid extraction (LLE) for its ability to provide cleaner extracts, thereby minimizing matrix effects and improving downstream instrument performance.[6][7] A polymeric reversed-phase sorbent is ideal for retaining the hydrophobic analyte from the aqueous plasma matrix.[8][9] The sample is acidified prior to loading to neutralize the carboxylic acid group (analyte protonation), which significantly enhances its retention on the nonpolar SPE sorbent.[8]

Materials:

  • Human plasma (with K₂EDTA as anticoagulant)

  • This compound reference standard

  • Fenofibric Acid-d6 (Internal Standard)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Polymeric SPE cartridges (e.g., Agilent Bond Elut Plexa, 30 mg/1 mL)[8]

  • SPE vacuum manifold or positive pressure processor

Step-by-Step Protocol:

  • Sample Pre-treatment: Thaw plasma samples at room temperature. Vortex gently. To a 200 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 1 µg/mL Fenofibric Acid-d6 in methanol). Then, add 200 µL of 2% formic acid in water and vortex for 10 seconds. This step acidifies the sample to a pH < 3.

  • SPE Cartridge Conditioning: Place the SPE cartridges on the manifold. Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the entire pre-treated plasma sample (approx. 420 µL) onto the conditioned SPE cartridge. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Dry the sorbent bed under high vacuum or pressure for 5 minutes to remove residual water.

  • Elution: Elute the analyte and IS from the cartridge by applying 1 mL of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid). Vortex thoroughly and transfer to an autosampler vial for analysis.

LC-MS/MS System and Conditions

Rationale: A C18 reversed-phase column is selected for its proven efficacy in retaining and separating hydrophobic molecules.[10] A gradient elution with acetonitrile and water provides robust separation. The addition of a small amount of formic acid to the mobile phase aids in analyte protonation in solution but, more importantly, enhances chromatographic peak shape for acidic compounds.[4] For detection, electrospray ionization (ESI) in negative ion mode is superior for carboxylic acids as they readily deprotonate to form [M-H]⁻ ions, leading to a significant increase in sensitivity and a reduction in background noise compared to positive mode.[11][12][13]

ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC System
Column C18 Reversed-Phase Column (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm)[14]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Source Temp. 150°C
Desolvation Temp. 400°C
Capillary Voltage 3.0 kV
Mass Spectrometry - MRM Transitions

Rationale: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ion for the analyte is its deprotonated molecule [M-H]⁻ at m/z 241.7. The most abundant and stable product ion is selected for quantification. A common fragmentation pathway for such molecules is the neutral loss of the isobutyric acid moiety or CO₂. Based on the structure, a likely fragmentation is the cleavage of the ether bond, resulting in a stable phenolate anion.

G cluster_analyte Analyte Fragmentation cluster_is Internal Standard Fragmentation Analyte [C₁₂H₁₄ClO₃]⁻ m/z 241.7 FragmentA [C₁₀H₁₁ClO]⁻ m/z 182.0 Analyte->FragmentA Loss of C₂H₄O₂ IS [C₁₇H₈D₆ClO₄]⁻ m/z 322.8 FragmentIS [C₁₀H₄ClO]⁻ m/z 230.8 IS->FragmentIS Loss of C₇H₄D₆O₃

Caption: Proposed fragmentation for analyte and IS.
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Analyte 241.7182.010022Quantifier
Analyte 241.7140.010030Qualifier
IS 322.8230.810025Quantifier[15]

Note: Collision energies should be optimized empirically on the specific mass spectrometer being used.

Method Validation

The developed method must be validated according to regulatory guidelines to ensure its reliability for bioanalytical applications.[1][2] The validation will assess the following key parameters as stipulated by the FDA.[3][16]

Validation ParameterAcceptance CriteriaRationale
Selectivity No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and IS in blank plasma from at least 6 sources.Ensures the method can differentiate the analyte from endogenous matrix components.[1]
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). At least 6 non-zero standards.Demonstrates the relationship between instrument response and analyte concentration over the intended analytical range.[2]
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ) for QC samples (Low, Mid, High).Assesses the closeness of measured values to the true value and the reproducibility of the measurements.[1][2]
Matrix Effect The CV of the matrix factor from at least 6 lots of plasma should be ≤ 15%.Evaluates the suppression or enhancement of ionization due to co-eluting matrix components.
Recovery Recovery should be consistent and reproducible across the concentration range.Measures the efficiency of the extraction process.[2]
Stability Analyte concentration in QC samples remains within ±15% of nominal under various storage and handling conditions (Freeze-thaw, short-term bench-top, long-term storage, post-preparative).Ensures the analyte is stable throughout the sample lifecycle, from collection to analysis.
LLOQ The lowest standard on the calibration curve with acceptable accuracy (±20%) and precision (≤20%). Signal-to-noise ratio should be >5.Defines the lower limit of reliable quantification for the assay.

Conclusion

This application note provides a comprehensive and scientifically grounded LC-MS/MS protocol for the quantification of this compound in human plasma. The detailed steps for sample preparation using solid-phase extraction, optimized chromatographic conditions, and specific mass spectrometric parameters offer a robust starting point for researchers. By adhering to the outlined validation procedures based on FDA guidelines, laboratories can ensure the generation of high-quality, reliable, and defensible bioanalytical data suitable for regulatory submissions and pivotal research studies.

References

  • Vertex AI Search Grounding API. (2026). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Fenofibric Acid in Human Plasma by LC–MS/MS and LC–UV.
  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • PubMed. (n.d.). Parallel artificial liquid membrane extraction of acidic drugs from human plasma. Retrieved from [Link]

  • ACS Publications. (n.d.). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry.
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  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation.
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  • Chromatography Forum. (2014). Recommended column for really acid mobile phases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS. Retrieved from [Link]

  • ProQuest. (n.d.). Parallel artificial liquid membrane extraction of acidic drugs from human plasma.
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  • Phenomenex. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column.
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  • Annex Publishers. (2013). Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl® 200M) and Human Plasma. Retrieved from [Link]

  • University of Geneva. (n.d.). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS.
  • ResearchGate. (2016). Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl 200M) and Human Plasma.
  • PubMed. (n.d.). Development of a Sensitive Liquid chromatography/tandem Mass Spectrometry Method for the Determination of Fenofibric Acid in Rat Plasma. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

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  • ACS Publications. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Retrieved from [Link]

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  • ResearchGate. (n.d.). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water.
  • National Center for Biotechnology Information. (n.d.). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Retrieved from [Link]

  • ResearchGate. (n.d.). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry.
  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • HPLC Hints and Tips. (2012). Tip # 117 Techniques To Enhance Negative Mode ESI in LC-MS. Retrieved from [Link]

  • Chromatography Online. (n.d.). The Role of Polymers in Solid-Phase Extraction and Sample Preparation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma.
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  • ResearchGate. (n.d.). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents.
  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Phenoxyproprionic Type Herbicides using LC-MS.
  • Shimadzu. (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]

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  • ResearchGate. (n.d.). Optimised MRM transitions.
  • Taylor & Francis Online. (n.d.). Determination of acidic herbicides in fruits and vegetables using liquid chromatography tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]

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Application Notes & Protocols: In Vitro Characterization of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategic Approach

The compound 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid shares significant structural homology with the fibrate class of drugs, such as gemfibrozil and fenofibrate.[1][2] These agents are well-characterized agonists of the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that function as ligand-activated transcription factors.[3][4] PPARs are central regulators of lipid and glucose metabolism, energy homeostasis, and inflammation.[4][5] There are three main isoforms:

  • PPARα (alpha): Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[6] Its activation primarily lowers triglycerides and is the main target of fibrate drugs.

  • PPARγ (gamma): Predominantly expressed in adipose tissue, where it is a master regulator of adipogenesis (fat cell differentiation).[6][7] It is the molecular target of the thiazolidinedione (TZD) class of insulin-sensitizing drugs.

  • PPARδ/β (delta/beta): Ubiquitously expressed and involved in fatty acid oxidation, particularly in skeletal muscle.[6]

Given the compound's structure, we hypothesize that it functions as a PPAR agonist. This guide outlines a tiered, sequential in vitro testing strategy designed to comprehensively characterize its activity. The workflow begins with direct target engagement (binding affinity) and progresses to cellular functional activity (transcriptional activation) and downstream target gene modulation.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} idot Figure 1: Overall workflow for characterizing the test compound.

Application Note 1: Determining Ligand Binding Affinity to PPAR Isoforms

Objective: To quantify the binding affinity and selectivity of the test compound for the human PPARα, PPARγ, and PPARδ isoforms using a biochemical Homogeneous Time-Resolved Fluorescence (HTRF) competitive binding assay.

Principle of the HTRF Assay: HTRF technology is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate or Terbium) and an acceptor fluorophore (e.g., d2).[8][9] In this assay, a tagged PPAR ligand-binding domain (LBD) is labeled with the donor, and a fluorescently-labeled known PPAR ligand (tracer) is labeled with the acceptor. When the tracer binds to the PPAR LBD, the donor and acceptor are brought into close proximity, resulting in a high FRET signal.[10] The test compound competes with the tracer for binding to the LBD. A potent test compound will displace the tracer, leading to a decrease in the FRET signal.[9][11] This no-wash assay format is robust and highly amenable to high-throughput screening.[12]

dot graph HTRF { bgcolor="#F1F3F4"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} idot Figure 2: Principle of the competitive HTRF binding assay.

Protocol: PPAR LBD HTRF Binding Assay

Materials:

  • Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.

  • PPAR Reagents: Commercially available HTRF assay kits for PPARα, PPARγ, and PPARδ (e.g., from Revvity, Cisbio). These kits typically include:

    • GST-tagged PPAR-LBD protein

    • Europium-labeled anti-GST antibody (Donor)

    • d2-labeled specific PPAR ligand (Tracer/Acceptor)

  • Positive Controls: GW7647 (PPARα agonist), Rosiglitazone (PPARγ agonist), GW501516 (PPARδ agonist).

  • Assay Plates: Low-volume, 384-well white plates.

  • Plate Reader: HTRF-compatible microplate reader capable of dual-wavelength detection after a time delay (e.g., emission at 665 nm and 620 nm).[12]

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the test compound and positive controls in assay buffer. A typical starting point is a 10-point, 3-fold dilution series starting from 100 µM.

  • Reagent Preparation: Prepare working solutions of the PPAR-LBD, anti-GST-Eu(K) antibody, and d2-tracer according to the manufacturer's protocol.

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted test compound, positive control, or vehicle (DMSO) to the appropriate wells.

    • Add 5 µL of the PPAR-LBD/anti-GST-Eu(K) mixture to all wells.

    • Add 5 µL of the d2-tracer to all wells.

    • Note: The order of addition may vary based on the specific kit manufacturer's instructions.

  • Incubation: Seal the plate and incubate at room temperature for 2-4 hours, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader. The instrument will excite at ~320-340 nm and read emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data using vehicle (0% inhibition) and a high concentration of a known potent ligand (100% inhibition) controls.

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of tracer binding.

Expected Data Presentation
CompoundPPARα IC50 (µM)PPARγ IC50 (µM)PPARδ IC50 (µM)
Test Compound 1.2 > 50 25.6
GW7647 (Positive Control)0.002> 100> 100
Rosiglitazone (Positive Control)> 1000.045> 100
GW501516 (Positive Control)> 100> 1000.001

Interpretation: The hypothetical data suggest the test compound binds preferentially to PPARα, with weaker binding to PPARδ and negligible binding to PPARγ at the tested concentrations. This profile is characteristic of a PPARα-selective ligand.

Application Note 2: Measuring Functional Transcriptional Activation

Objective: To determine if the test compound can functionally activate the PPARα and PPARγ signaling pathways in a cellular context using a luciferase reporter assay.[13]

Principle of the Luciferase Reporter Assay: This cell-based assay measures the ability of a ligand-activated transcription factor to drive gene expression.[14] Cells are transiently co-transfected with two plasmids:

  • An expression vector containing the full-length human PPAR isoform (e.g., hPPARα).

  • A reporter vector containing a luciferase gene downstream of a promoter with multiple copies of the Peroxisome Proliferator Response Element (PPRE).[5]

When the test compound enters the cell and binds to the expressed PPAR, the complex translocates to the nucleus, binds to the PPRE on the reporter plasmid, and drives the transcription of the luciferase gene.[14][15] The amount of light produced upon addition of a luciferin substrate is directly proportional to the transcriptional activity of the PPAR.[16]

dot graph PPAR_Pathway { rankdir=TB; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#5F6368"];

} idot Figure 3: PPAR signaling pathway in a luciferase reporter assay.

Protocol: PPAR Transcriptional Activation Assay

Materials:

  • Cell Lines:

    • For PPARα: Human hepatoma cells (e.g., HepG2), which have endogenous PPARα expression.[17][18]

    • For PPARγ: Murine 3T3-L1 preadipocytes or HEK293T cells.[19][20]

  • Plasmids:

    • Expression vector for full-length hPPARα or hPPARγ.

    • Reporter vector (e.g., pGL4) containing a PPRE-driven firefly luciferase.

    • Control vector with a constitutively expressed Renilla luciferase (for normalization of transfection efficiency).[21]

  • Transfection Reagent: (e.g., Lipofectamine 3000).

  • Luciferase Assay System: Dual-luciferase reporter assay system (e.g., from Promega).

  • Luminometer: Plate-based luminometer.

  • Cell Culture Reagents: DMEM, FBS, antibiotics, etc.

Procedure:

  • Cell Seeding: Seed cells (e.g., HepG2) into 96-well white, clear-bottom plates at a density that will result in ~80-90% confluency at the time of transfection.

  • Transfection:

    • Prepare a DNA mixture containing the PPAR expression vector, PPRE-luciferase reporter, and Renilla control vector.

    • Co-transfect the cells using a suitable transfection reagent according to the manufacturer's protocol.[22]

    • Incubate for 4-6 hours, then replace the transfection medium with fresh complete medium.

  • Compound Treatment: 24 hours post-transfection, remove the medium and add fresh medium containing serial dilutions of the test compound or positive controls. Incubate for another 18-24 hours.[23]

  • Cell Lysis and Luciferase Measurement:

    • Remove the medium and wash the cells once with PBS.

    • Add passive lysis buffer and incubate for 15 minutes with gentle shaking.

    • Measure firefly luciferase activity using the luminometer.

    • Add the Stop & Glo® reagent to quench the firefly signal and simultaneously activate the Renilla luciferase reaction. Measure Renilla activity.

  • Data Analysis:

    • Calculate the Relative Response Ratio: (Firefly Luciferase / Renilla Luciferase).

    • Normalize the data to the vehicle control to get "Fold Activation".

    • Plot Fold Activation against the log concentration of the test compound.

    • Fit the data to a 4PL equation to determine the EC50 (concentration for 50% maximal activation) and Emax (maximum efficacy relative to a positive control).

Expected Data Presentation
CompoundPPARα EC50 (µM)PPARα Emax (%)PPARγ EC50 (µM)PPARγ Emax (%)
Test Compound 2.5 95 > 100 < 10
Fenofibric Acid (Control)15100> 100< 10
Rosiglitazone (Control)> 100< 100.05100

Interpretation: The hypothetical data show that the test compound potently and efficaciously activates PPARα-mediated transcription. It has no significant activity on the PPARγ pathway. This confirms the binding data and classifies the compound as a functional and selective PPARα agonist.

Application Note 3: Confirming Target Gene Modulation

Objective: To verify that the test compound regulates the expression of known endogenous PPAR target genes in a relevant cell model using quantitative real-time PCR (qPCR).

Rationale: While reporter assays are excellent for screening, they rely on artificial plasmid constructs. Measuring the mRNA levels of endogenous target genes provides physiological confirmation that the compound is engaging the intended pathway and eliciting a downstream biological response.[24]

  • For PPARα (in HepG2 cells): Key target genes involved in fatty acid oxidation include Carnitine Palmitoyltransferase 1A (CPT1A) and Pyruvate Dehydrogenase Kinase 4 (PDK4).[25][26]

  • For PPARγ (in 3T3-L1 adipocytes): Key target genes include Fatty Acid Binding Protein 4 (FABP4, also known as aP2) and Lipoprotein Lipase (LPL).[27]

Procedure:

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., HepG2 for PPARα activity) in 12- or 24-well plates. Once confluent, treat the cells with the test compound at various concentrations (e.g., 0.1, 1, and 10 µM) and a positive control for 24 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen). Quantify RNA and assess its purity (A260/A280 ratio).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase kit with oligo(dT) and random primers.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions using a SYBR Green-based master mix, cDNA template, and gene-specific primers for the target genes (CPT1A, PDK4) and a housekeeping gene for normalization (GAPDH or ACTB).

    • Run the qPCR on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the quantification cycle (Cq) values.

    • Use the delta-delta Cq (ΔΔCq) method to determine the fold change in gene expression for each treatment condition relative to the vehicle control, after normalizing to the housekeeping gene.

Expected Data Presentation: PPARα Target Gene Expression in HepG2 Cells
TreatmentConcentration (µM)CPT1A mRNA Fold ChangePDK4 mRNA Fold Change
Vehicle (0.1% DMSO)-1.0 ± 0.11.0 ± 0.2
Test Compound 0.11.8 ± 0.32.5 ± 0.4
Test Compound 1.04.5 ± 0.66.8 ± 0.9
Test Compound 10.08.2 ± 1.111.5 ± 1.5
GW7647 (Control)1.09.5 ± 1.313.0 ± 1.8

Interpretation: The hypothetical results demonstrate a dose-dependent increase in the mRNA levels of the PPARα target genes CPT1A and PDK4 upon treatment with the test compound. This provides strong evidence that the compound engages the endogenous PPARα pathway and regulates transcription of its target genes, confirming the findings from the reporter assay in a more physiological context.

References

  • Peters, J. (2009). Peroxisome Proliferator-Activated Receptors (PPARs) As Molecular Targets For The Treatment And Prevention Of Diseases. NIH VideoCast. Available at: [Link]

  • Palermo, R., et al. (2010). Involvement of PPARα and PPARγ in apoptosis and proliferation of human hepatocarcinoma HepG2 cells. PubMed. Available at: [Link]

  • Han, L., et al. (2023). PPARγ As a Potential Target for Adipogenesis Induced by Fine Particulate Matter in 3T3-L1 Preadipocytes. PubMed. Available at: [Link]

  • Hagstrom, D., et al. (2018). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. PMC - NIH. Available at: [Link]

  • ChemBK. 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid. ChemBK.com. Available at: [Link]

  • Wikipedia. Peroxisome proliferator-activated receptor. Wikipedia.org. Available at: [Link]

  • Lemay, D. G., & Schooley, D. A. (2007). Meta-analysis of primary target genes of peroxisome proliferator-activated receptors. PMC - NIH. Available at: [Link]

  • Pietrobono, S., & Gherardi, S. (2019). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. PubMed. Available at: [Link]

  • Creative Diagnostics. PPAR Signaling Pathway. Creative-diagnostics.com. Available at: [Link]

  • Xiang, Z., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. Available at: [Link]

  • Trinquet, E., et al. (2011). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. Available at: [Link]

  • Pellegrinelli, V., et al. (2024). Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. Frontiers. Available at: [Link]

  • ResearchGate. DNA Primers Used for Analysis of Selected PPAR-Target Genes. ResearchGate. Available at: [Link]

  • ResearchGate. Efficiency of PPAR alpha transfection into HepG2 cells. ResearchGate. Available at: [Link]

  • Google Patents. Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. Google Patents.
  • BMG Labtech. (2020). HTRF technology on Microplate Readers. BMG Labtech. Available at: [Link]

  • Tachibana, K., et al. (2005). Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms. PubMed Central. Available at: [Link]

  • Gracia-Balea, M., et al. (2019). Phenolic Compounds Inhibit 3T3-L1 Adipogenesis Depending on the Stage of Differentiation and Their Binding Affinity to PPARγ. MDPI. Available at: [Link]

  • Kim, H., & Cheon, J. (2023). Peroxisome Proliferator-Activated Receptor-Targeted Therapies: Challenges upon Infectious Diseases. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. How to determine transcriptional activity by Luciferase assay?. ResearchGate. Available at: [Link]

  • Lee, J. Y., et al. (2017). The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist. MDPI. Available at: [Link]

  • Semantic Scholar. Involvement of PPARα and PPARγ in apoptosis and proliferation of human hepatocarcinoma HepG2 cells. Semantic Scholar. Available at: [Link]

  • Wu, Z., et al. (1996). Induction of peroxisome proliferator-activated receptor gamma during the conversion of 3T3 fibroblasts into adipocytes is mediated by C/EBPbeta, C/EBPdelta, and glucocorticoids. PubMed. Available at: [Link]

  • Frontiers. (2024). Identification of PPREs and PPRE associated genes in the human genome: insights into related kinases and disease implications. Frontiers. Available at: [Link]

  • MassiveBio. Ppar Gamma Pathway. MassiveBio. Available at: [Link]

  • PCBIS. Measurement of receptor-ligand binding by HTRF. pcbis.fr. Available at: [Link]

  • Berger, J., et al. (2003). Selective Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Modulator Blocks Adipocyte Differentiation but Stimulates Glucose Uptake in 3T3-L1 Adipocytes. Molecular Endocrinology. Available at: [Link]

  • Tor, A. B., & Gonzalez, F. J. (2017). Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter. NIH. Available at: [Link]

  • Lauer, C., et al. (1999). Maturation of peroxisomes in differentiating human hepatoblastoma cells (HepG2): possible involvement of the peroxisome proliferator-activated receptor alpha (PPAR alpha). PubMed. Available at: [Link]

  • The Medical Biochemistry Page. Peroxisome Proliferator-Activated Receptors, PPARs. themedicalbiochemistrypage.org. Available at: [Link]

  • ResearchGate. Determination of the PPARα and PPARγ levels in HepG2 cells after.... ResearchGate. Available at: [Link]

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Application Note & Protocols: Quantifying the Bioactivity of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

I. Introduction: Unveiling the Therapeutic Potential

2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid is a synthetic compound with a chemical scaffold reminiscent of the fibrate class of drugs. Fibrates are well-established therapeutic agents used to manage dyslipidemia, primarily by acting as agonists for the Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are ligand-activated transcription factors belonging to the nuclear receptor superfamily, which play pivotal roles in the regulation of lipid metabolism, glucose homeostasis, and inflammation. The three main isoforms are PPARα, PPARγ, and PPARδ (also known as PPARβ).

Given its structural similarity to fibrates, it is hypothesized that this compound functions as a PPAR agonist. This application note provides a comprehensive guide for researchers to quantitatively assess the compound's activity and isoform selectivity (α, γ, δ) using robust and validated cell-based assays. We will detail the principles, step-by-step protocols, and data interpretation for two orthogonal approaches: a PPAR-responsive reporter gene assay and a quantitative analysis of endogenous PPAR target gene expression.

II. Postulated Mechanism of Action: PPAR Activation

The central hypothesis is that this compound binds to and activates PPARs. Upon ligand binding, the PPAR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This activated PPAR/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in fatty acid oxidation, lipid transport, and glucose metabolism.

PPAR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 2-(4-Chloro-3,5-dimethylphenoxy) -2-methylpropanoic acid PPAR PPAR (α, γ, or δ) Compound->PPAR Binds Complex_Inactive Inactive Complex PPAR->Complex_Inactive RXR RXR RXR->Complex_Inactive Complex_Active Active PPAR/RXR Heterodimer Complex_Inactive->Complex_Active Conformational Change & Translocation PPRE PPRE (DNA Response Element) TargetGene Target Gene Transcription PPRE->TargetGene Initiates Complex_Active->PPRE Binds

Caption: Postulated signaling pathway for PPAR activation.

III. Assay 1: PPAR-Gal4 Chimera Reporter Gene Assay

This is the primary method for quantifying the direct activation of specific PPAR isoforms and determining the compound's potency (EC50). The assay utilizes a chimeric receptor system where the Ligand Binding Domain (LBD) of a human PPAR isoform (α, γ, or δ) is fused to the DNA Binding Domain (DBD) of the yeast Gal4 protein. A reporter plasmid contains the luciferase gene under the control of a Gal4 Upstream Activating Sequence (UAS). Thus, luciferase expression is directly proportional to the activation of the PPAR-LBD by the test compound.

A. Experimental Workflow

Reporter_Assay_Workflow A 1. Cell Seeding (e.g., HEK293T) B 2. Co-transfection - pBIND (Gal4-PPAR-LBD) - pGL5 (UAS-Luciferase) A->B C 3. Compound Treatment (24 hours) B->C D 4. Cell Lysis C->D E 5. Luciferase Assay (Add substrate, measure luminescence) D->E F 6. Data Analysis (Normalize, calculate EC50) E->F

Caption: Workflow for the PPAR reporter gene assay.

B. Detailed Protocol

Materials:

  • HEK293T or CV-1 cells

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 3000 or similar transfection reagent

  • pBIND-hPPARα-LBD, pBIND-hPPARγ-LBD, pBIND-hPPARδ-LBD plasmids

  • pGL5[UAS]-luciferase reporter plasmid

  • Positive controls: GW7647 (PPARα), Rosiglitazone (PPARγ), GW501516 (PPARδ)

  • This compound

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., Promega ONE-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Day 1: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium (DMEM + 10% FBS).

    • Incubate overnight at 37°C, 5% CO2.

  • Transient Transfection:

    • Day 2: For each well, prepare a transfection mix in Opti-MEM.

    • Mix 50 ng of the appropriate pBIND-PPAR-LBD plasmid with 50 ng of the pGL5[UAS]-luciferase reporter plasmid.

    • Add transfection reagent according to the manufacturer's protocol.

    • Incubate the mix for 15-20 minutes at room temperature.

    • Add 20 µL of the transfection complex to each well. Gently swirl the plate.

    • Incubate for 4-6 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive controls in serum-free DMEM. A typical concentration range would be from 1 nM to 100 µM.

    • After the 4-6 hour transfection incubation, carefully remove the medium and replace it with 100 µL of medium containing the various concentrations of the test compound or controls. Include a "vehicle only" control (e.g., 0.1% DMSO).

    • Incubate for 18-24 hours at 37°C, 5% CO2.

  • Luciferase Assay:

    • Day 3: Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add luciferase reagent to each well (volume as per manufacturer's instructions, typically 100 µL).

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure luminescence using a plate-reading luminometer.

C. Data Analysis and Expected Results

The primary output is Relative Luminescence Units (RLU). Data should be normalized by setting the vehicle control as 0% activation and the maximal response of the positive control as 100% activation. Plot the normalized response against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the EC50 value.

ParameterDescriptionExample Value
EC50 The concentration of the compound that elicits 50% of the maximal response.1.5 µM
Emax The maximum observed effect of the compound, expressed as a percentage of the positive control.95%
Hill Slope The steepness of the dose-response curve.1.2

IV. Assay 2: Endogenous PPAR Target Gene Expression (qRT-PCR)

This assay validates the findings of the reporter assay in a more physiologically relevant context by measuring the transcriptional upregulation of known PPAR target genes in cells that endogenously express PPARs.

A. Experimental Workflow

qRTPCR_Workflow A 1. Cell Seeding (e.g., HepG2 for PPARα) B 2. Compound Treatment (e.g., 24 hours) A->B C 3. RNA Extraction B->C D 4. cDNA Synthesis (Reverse Transcription) C->D E 5. Quantitative PCR (qPCR) with primers for target genes D->E F 6. Data Analysis (ΔΔCt method) E->F

Caption: Workflow for qRT-PCR analysis of target genes.

B. Detailed Protocol

Materials:

  • HepG2 (human liver carcinoma, high PPARα expression) or 3T3-L1 pre-adipocytes (for PPARγ)

  • Appropriate cell culture medium (e.g., EMEM for HepG2)

  • Test compound and positive controls

  • 6-well cell culture plates

  • RNA extraction kit (e.g., Qiagen RNeasy Kit)

  • High-Capacity cDNA Reverse Transcription Kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Validated primers for target genes (see table below) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Quantitative PCR instrument

Procedure:

  • Cell Seeding and Treatment:

    • Day 1: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of harvest.

    • Day 2: Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the EC50 determined from the reporter assay), a positive control, and a vehicle control for 24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Day 3: Harvest cells and extract total RNA using a commercial kit, following the manufacturer's protocol. Quantify RNA concentration and assess purity (A260/A280 ratio).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions containing cDNA template, qPCR master mix, and specific forward and reverse primers for each target gene.

    • Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

C. Data Analysis and Target Gene Selection

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control, after normalization to a housekeeping gene. A significant, dose-dependent increase in the mRNA levels of target genes confirms the compound's activity as a PPAR agonist.

Target IsoformRecommended Cell LinePrimary Target GeneGene Function
PPARα HepG2, Huh7CPT1A (Carnitine Palmitoyltransferase 1A)Rate-limiting enzyme in fatty acid oxidation
PPARγ 3T3-L1, SGBSFABP4 (Fatty Acid Binding Protein 4)Adipocyte differentiation, lipid transport
PPARδ C2C12, THP-1PDK4 (Pyruvate Dehydrogenase Kinase 4)Glucose metabolism, fuel switching

V. Trustworthiness and Self-Validation

To ensure the reliability of these assays, several controls are essential:

  • Vehicle Control: Establishes the baseline response.

  • Positive Control: Confirms that the assay system is responsive to a known PPAR agonist.

  • Cell Viability Assay: A parallel assay (e.g., MTS or CellTiter-Glo) should be run to ensure that the observed effects are not due to cytotoxicity of the compound.

  • Orthogonal Assays: Using both a reporter assay and a target gene expression assay provides confidence in the results. The reporter assay confirms direct receptor activation, while the qRT-PCR assay demonstrates efficacy on endogenous genes in a relevant cellular context.

VI. References

  • Tyagi, S., Gupta, P., Saini, A. S., Kaushal, C., & Sharma, S. (2011). The peroxisome proliferator-activated receptor (PPAR): A family of nuclear receptors and their biological relevance - A review. Journal of advanced pharmaceutical technology & research, 2(4), 236–240. [Link]

  • Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications--a review. Nutrition journal, 13, 17. [Link]

  • Varga, T., Czimmerer, Z., & Nagy, L. (2011). PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation. Biochimica et biophysica acta, 1812(8), 1007–1022. [Link]

Application Notes and Protocols for the Use of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of pharmaceutical development and quality control, the purity and identity of drug substances are paramount. This is achieved through the use of highly characterized reference standards. This document provides a comprehensive guide to the characterization and application of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid as a reference standard. While this specific molecule is not widely documented in publicly available literature, its structural motifs—a chlorinated phenoxy ring and a substituted propanoic acid—are common in various biologically active molecules. Therefore, it is plausible to encounter this compound as a process-related impurity, a synthetic intermediate, or a metabolite of a more complex active pharmaceutical ingredient (API).

These application notes are designed for researchers, analytical scientists, and quality control professionals. The protocols herein are built upon established principles of analytical chemistry and draw from methodologies applied to structurally analogous compounds, such as chlorophenoxy acid herbicides and other substituted phenoxyalkanoic acids. The guidance provided is aligned with the standards set forth by major pharmacopeias and regulatory bodies, including the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8][9][10][11][12]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and use in analytical methods. The following table summarizes the key properties of this compound, based on available data and computational predictions.[13][14]

PropertyValueSource
Molecular Formula C₁₂H₁₅ClO₃[14]
Molecular Weight 242.70 g/mol [14]
Monoisotopic Mass 242.07097 Da[13]
Predicted XlogP 3.4[13]
Appearance White to off-white solid (predicted)General knowledge of similar compounds
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile, DMSO); sparingly soluble in water.Inferred from structure and XlogP

Qualification of this compound as a Reference Standard

The qualification of a new reference standard is a critical process to ensure its suitability for its intended use. This process involves a comprehensive characterization to confirm its identity and determine its purity. The following workflow, based on ICH and USP guidelines, is recommended.[2][6][9][11][12][15]

Reference_Standard_Qualification_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Determination cluster_2 Phase 3: Assay and Certification A Structural Elucidation (NMR, MS, IR) B Comparison with Theoretical Data A->B C Chromatographic Purity (HPLC-UV, GC-MS) B->C Identity Confirmed D Residual Solvents (GC-HS) C->D E Water Content (Karl Fischer Titration) D->E F Inorganic Impurities (Sulphated Ash) E->F G Purity Assignment (Mass Balance) F->G Purity Profile Established H Certificate of Analysis (CoA) Generation G->H I Stability Assessment (Ongoing) H->I Quantitative_Analysis_Workflow A Prepare Standard Solutions (from qualified reference standard) C Generate Calibration Curve (inject standards into HPLC) A->C B Prepare Sample Solution D Analyze Sample (inject sample into HPLC) B->D E Quantify Analyte (compare sample response to calibration curve) C->E D->E

Sources

Potential herbicidal applications of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the potential herbicidal applications of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive framework for the systematic evaluation of its potential as a selective herbicide.

Introduction: A Candidate Synthetic Auxin Herbicide

The compound this compound belongs to the phenoxyalkanoic acid class of chemicals. Its structure bears a resemblance to well-established synthetic auxin herbicides, such as Mecoprop (MCPP), which are widely used for the selective control of broadleaf weeds.[1] These herbicides function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[2][3]

The structural features of this compound—specifically the substituted phenoxy ring linked to a propanoic acid moiety—strongly suggest a similar mode of action. This document outlines a comprehensive, tiered approach to systematically investigate and validate its potential as a novel herbicidal agent. The protocols described herein are designed to be self-validating, providing researchers with a robust framework for efficacy and selectivity assessment, from initial laboratory bioassays to more complex greenhouse and simulated field trials.

Physicochemical Properties and Formulation

A thorough understanding of the compound's physicochemical properties is foundational to predicting its biological activity, environmental fate, and developing effective formulations. These properties influence its absorption, translocation within the plant, and stability.[3]

PropertyValue / PredictionSource
Molecular Formula C12H15ClO3[4][5]
Molecular Weight 242.70 g/mol [4]
SMILES Cc1cc(OC(C)(C)C(O)=O)cc(C)c1Cl[4][5]
InChIKey VMKNHGYEWGGFQL-UHFFFAOYSA-N[5]
Predicted XlogP 3.4[5]
Monoisotopic Mass 242.07097 Da[5]

Table 1: Physicochemical properties of this compound.

The predicted XlogP value of 3.4 suggests a moderate level of lipophilicity, which is often optimal for foliar uptake and translocation within the plant's phloem.

Protocol for Formulation Development

For reproducible and effective testing, the active ingredient (AI) must be appropriately formulated.[6] The goal is to create a stable preparation that allows for uniform application and optimal absorption by the target weeds.[7]

Objective: To prepare a stock solution and a basic emulsifiable concentrate (EC) formulation for laboratory and greenhouse trials.

Materials:

  • This compound (analytical grade)

  • Acetone (reagent grade)

  • Dimethyl sulfoxide (DMSO)

  • Surfactant (e.g., Tween 80 or a commercial non-ionic surfactant)

  • Distilled water

  • Volumetric flasks, pipettes, magnetic stirrer

Procedure for 10,000 ppm Stock Solution:

  • Weigh 100 mg of the compound into a 10 mL volumetric flask.

  • Add approximately 5 mL of acetone (or DMSO) to dissolve the compound completely. Gentle warming or sonication may be used if necessary.

  • Once dissolved, bring the volume up to 10 mL with the same solvent. This stock solution can be stored at 4°C and protected from light.

Procedure for Emulsifiable Concentrate (EC) Formulation:

  • From the stock solution, prepare a working solution in acetone. For example, to make a 1000 ppm spray solution, dilute the stock solution 1:10 with acetone.

  • To this solution, add a surfactant to a final concentration of 0.1-0.5% (v/v). The surfactant is crucial for reducing the surface tension of spray droplets and enhancing leaf surface wetting and penetration.

  • For application, this acetone-surfactant mixture is then diluted with distilled water to the final desired concentration and shaken vigorously to form an emulsion. Always prepare fresh spray solutions on the day of application.

Proposed Mechanism of Action: Disruption of Auxin Homeostasis

Phenoxy herbicides exert their effects by acting as persistent mimics of the plant hormone auxin.[2] Natural auxin (IAA) is tightly regulated within the plant through synthesis, degradation, and conjugation.[3][8] Synthetic auxins like the candidate compound are resistant to these regulatory mechanisms. Consequently, they bind to auxin receptors, primarily the TIR1/AFB family of F-box proteins, leading to the continuous degradation of Aux/IAA transcriptional repressors.[1] This unleashes auxin response factors (ARFs), causing a cascade of unregulated gene expression that results in epinasty, cell division arrest, and ultimately, plant death.[3] This selective action is particularly effective against broadleaf weeds.[2]

Synthetic_Auxin_MoA Figure 1: Proposed Mechanism of Action cluster_0 Normal Auxin Signaling cluster_1 Disruption by Synthetic Auxin IAA IAA (Auxin) TIR1/AFB TIR1/AFB Receptor IAA->TIR1/AFB binds Aux/IAA Aux/IAA Repressor TIR1/AFB->Aux/IAA promotes degradation ARF ARF Transcription Factor Aux/IAA->ARF represses Growth_Genes Normal Growth Genes ARF->Growth_Genes activates Synth_Auxin Candidate Herbicide TIR1/AFB_2 TIR1/AFB Receptor Synth_Auxin->TIR1/AFB_2 persistently binds Aux/IAA_2 Aux/IAA Repressor TIR1/AFB_2->Aux/IAA_2 constitutive degradation ARF_2 ARF Transcription Factor Uncontrolled_Growth Uncontrolled Growth & Death ARF_2->Uncontrolled_Growth hyperactivates

Caption: Proposed mechanism of action for the candidate herbicide.

Tier 1: Primary Screening Protocols

The initial evaluation phase aims to quickly identify if the compound possesses any biological activity at reasonable concentrations and to establish its general selectivity profile (broadleaf vs. grass).

Protocol 1.1: Seed Germination and Root Elongation Bioassay

This in vitro assay is a rapid and sensitive method to assess phytotoxicity.[9]

Objective: To evaluate the effect of the compound on the germination and early root growth of representative monocot and dicot species.

Materials:

  • Seeds of a monocot (e.g., annual ryegrass, Lolium multiflorum) and a dicot (e.g., garden cress, Lepidium sativum).

  • 9 cm Petri dishes with filter paper.

  • Test compound stock solution and dilution series (e.g., 1, 10, 100, 1000 ppm).

  • Control solution (solvent + surfactant only).

  • Growth chamber with controlled light and temperature (e.g., 25°C, 16:8h light:dark cycle).

Procedure:

  • Place two sterile filter papers in each Petri dish.

  • Pipette 5 mL of the respective test solution or control solution onto the filter paper.

  • Place 20-30 seeds of the selected species evenly on the moist filter paper.

  • Seal the Petri dishes with paraffin film to prevent evaporation.

  • Incubate in a growth chamber for 5-7 days.

  • After the incubation period, record the germination percentage.

  • Measure the primary root length of at least 10 seedlings per dish.

  • Calculate the percent inhibition of root growth compared to the control.

Data Analysis: Plot percent inhibition against the logarithm of the concentration to observe the dose-response relationship.

Primary_Screening_Workflow Figure 2: Tier 1 Primary Screening Workflow Start Start: Compound Synthesis & Formulation Petri_Dish_Assay Protocol 1.1: Seed Germination & Root Elongation Bioassay (Monocot vs. Dicot) Start->Petri_Dish_Assay Pot_Assay Protocol 1.2: Whole Plant Pot Bioassay (Pre- and Post-emergence) Start->Pot_Assay Data_Collection_1 Measure: - Germination % - Root Length Inhibition Petri_Dish_Assay->Data_Collection_1 Data_Collection_2 Visually Assess: - Phytotoxicity Symptoms - Biomass Reduction Pot_Assay->Data_Collection_2 Analysis Analyze Data for Herbicidal Activity and Selectivity Data_Collection_1->Analysis Data_Collection_2->Analysis Decision Decision Point: Proceed to Tier 2? Analysis->Decision End End or Refine Compound Decision->End No Tier2 Proceed to Dose-Response Studies Decision->Tier2 Yes

Caption: Workflow for the initial herbicidal screening of the candidate compound.

Protocol 1.2: Whole Plant Greenhouse Pot Bioassay

This assay provides a more realistic assessment of pre-emergence (soil-applied) and post-emergence (foliar-applied) activity.[10][11][12]

Objective: To determine the pre- and post-emergence herbicidal activity on whole plants.

Materials:

  • Pots (10 cm diameter) filled with a standard potting mix.

  • Seeds of a sensitive broadleaf weed (e.g., tomato, Solanum lycopersicum, or velvetleaf, Abutilon theophrasti) and a grass weed (e.g., barnyardgrass, Echinochloa crus-galli).

  • Greenhouse with controlled environment.

  • Laboratory track sprayer for uniform application.

  • Test compound formulated as an EC.

Procedure:

  • Pre-emergence:

    • Sow 5-10 seeds of each species per pot at a depth of 1-2 cm.

    • Immediately after sowing, spray the soil surface with the test compound at a high rate (e.g., 1000-2000 g AI/ha) and a low rate (e.g., 100-250 g AI/ha). Include an untreated control.

    • Water the pots gently and place them in the greenhouse.

  • Post-emergence:

    • Sow seeds and allow them to grow until they reach the 2-3 true leaf stage.

    • Spray the foliage of the plants with the same high and low rates of the test compound.

    • Return the pots to the greenhouse.

  • Evaluation:

    • Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete plant death).

    • Symptoms to note for auxin herbicides include epinasty (twisting of stems and petioles), leaf cupping, and stem swelling.[2]

    • At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and weigh it to determine the percent biomass reduction compared to the control.

Tier 2: Dose-Response and Weed Control Spectrum

If primary screening indicates promising activity, the next step is to quantify the potency of the herbicide and determine the range of weed species it controls.

Protocol 2.1: Greenhouse Dose-Response Study

This protocol is essential for determining the effective dose required to control 50% (ED50) and 90% (ED90) of the target weed population.[13][14][15]

Objective: To establish the dose-response curves for the candidate herbicide on key broadleaf and grass weeds.

Materials:

  • A selection of economically important weed species (e.g., Amaranthus retroflexus, Chenopodium album, Setaria viridis, Digitaria sanguinalis).

  • Materials as listed in Protocol 1.2.

Procedure:

  • Grow the selected weed species in pots to the 2-4 leaf stage.

  • Prepare a geometric series of herbicide application rates (e.g., 0, 50, 100, 200, 400, 800, 1600 g AI/ha). The range should be chosen to bracket the expected ED50 and ED90 values based on primary screening.

  • Apply the herbicides post-emergence using a calibrated track sprayer. Replicate each dose 4-6 times.

  • At 21 DAT, harvest the above-ground fresh or dry weight of each pot.

  • Express the biomass as a percentage of the untreated control.

Data Analysis:

  • Use a statistical software package (e.g., R with the 'drc' package) to fit a non-linear regression model (e.g., a four-parameter log-logistic model) to the data.[15]

  • From the fitted curve, estimate the ED50 and ED90 values and their corresponding 95% confidence intervals.

Weed SpeciesGrowth StageED50 (g AI/ha)95% CIED90 (g AI/ha)95% CI
A. retroflexus2-4 leaf
C. album2-4 leaf
S. viridis2-4 leaf
D. sanguinalis2-4 leaf

Table 2: Example data table for summarizing dose-response results.

Tier 3: Crop Selectivity Evaluation

A successful herbicide must control weeds without causing significant injury to the crop.[16]

Protocol 3.1: Crop Tolerance Study

Objective: To assess the tolerance of major crops to post-emergence applications of the candidate herbicide.[17][18]

Materials:

  • Seeds of key crops (e.g., corn, wheat, soybean, cotton).

  • Materials as listed in Protocol 1.2.

Procedure:

  • Grow crop plants in pots under greenhouse conditions to relevant growth stages for herbicide application (e.g., V2-V4 for corn, 2-3 tillers for wheat).

  • Apply the herbicide at rates equivalent to the anticipated use rate for weed control (1x) and twice that rate (2x) to assess the margin of safety.

  • Include an untreated control and a commercial standard (e.g., Dicamba or 2,4-D) for comparison.

  • Visually assess crop injury (stunting, malformation, chlorosis, necrosis) at 7, 14, and 28 DAT on a 0-10% scale (0 = no injury, 10 = severe injury).

  • At maturity (if feasible in greenhouse), measure yield components (e.g., grain weight).

Data Analysis: Calculate a Selectivity Index (SI) by comparing the dose that causes a certain level of crop injury (e.g., GR10 - 10% growth reduction) to the dose that provides effective weed control (e.g., ED90). A higher SI indicates greater crop safety.

Tier 4: Preliminary Environmental Fate Assessment

Understanding a herbicide's behavior in the environment is critical for regulatory approval and sustainable use.[19][20] Key aspects include its persistence in soil (half-life) and its potential to move into groundwater (leaching).[21][22]

Protocol 4.1: Laboratory Soil Column Leaching Study

Objective: To estimate the mobility of the candidate herbicide in different soil types.

Materials:

  • PVC or glass columns (e.g., 30 cm long, 5 cm diameter).

  • Representative soils (e.g., sandy loam, clay loam).

  • The candidate herbicide (radiolabeled if possible for accurate mass balance).

  • Simulated rainwater solution.

  • Fraction collector.

  • Analytical equipment (e.g., HPLC-MS/MS or Liquid Scintillation Counter for radiolabeled compound).

Procedure:

  • Pack the columns uniformly with the selected soil to a bulk density representative of field conditions.

  • Apply the herbicide to the top of the soil column at a rate equivalent to a field application.

  • Apply simulated rainfall over a period of 48-72 hours, collecting the leachate that passes through the column in fractions.

  • After the leaching event, section the soil column into increments (e.g., every 5 cm).

  • Extract the herbicide from each soil section and leachate fraction using an appropriate solvent.

  • Quantify the amount of parent compound and major metabolites in each fraction to determine its distribution in the soil profile.

Herbicide_Development_Pyramid Figure 3: Tiered Herbicide Evaluation Process node1 Tier 1: Primary Screening (Lab & Greenhouse Bioassays) - Activity & Basic Selectivity node2 Tier 2: Dose-Response & Spectrum (Greenhouse) - ED50/ED90 on Key Weeds node3 Tier 3: Crop Selectivity (Greenhouse) - Crop Tolerance & Safety Margin node4 Tier 4: Environmental Fate & Field Trials - Soil Mobility, Persistence - Real-world Efficacy

Caption: The tiered approach for evaluating a new herbicidal compound.

Conclusion and Future Directions

The protocols detailed in this guide provide a systematic and robust pathway for evaluating the herbicidal potential of this compound. The tiered approach ensures that resources are focused on candidates with the highest probability of success, moving from rapid, high-throughput initial screens to more detailed and resource-intensive studies.

If the compound demonstrates high efficacy on key broadleaf weeds, a favorable weed control spectrum, and a high margin of safety in important crops like cereals, further development would be warranted. Subsequent steps would involve comprehensive field trials across multiple locations and growing seasons,[23][24][25] detailed toxicology and ecotoxicology studies, and the development of a stable, commercially viable formulation.[6] These advanced studies are essential for meeting the stringent regulatory requirements for bringing a new herbicide to market.[26]

References

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  • Parker, E. T., Wehtje, G. R., McElroy, J. S., & Price, A. (2013). Biological Assay Techniques for Detecting Root Leakage of Auxin Mimic Herbicides.
  • Bauerle, A. G., Sosnoskie, L. M., & Culpepper, A. S. (2015). Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. Weed Technology, 29(2), 261–273.
  • Phenoxy herbicide. (n.d.). Grokipedia.
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  • Environmental Behavior and Fate of Herbicides in Conventional Agriculture, Turf, and Ornamentals. (n.d.). NORTH CAROLINA STATE UNIV - : NIFA Reporting Portal. Retrieved January 17, 2026, from [Link]

  • Research on Distinguishing Weed from Crop Using Spectrum Analysis Technology. (n.d.). Retrieved January 17, 2026, from [Link]

  • Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. (2017). Weed Technology, 29(2).
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  • Herbicidal Formulations with Plant-Based Compounds to Control Amaranthus hybridus, Lolium multiflorum, and Brassica rapa Weeds. (2023). Plants, 12(12), 2276.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments, (101).
  • Environmental Fate and Behavior of the Herbicide Glyphosate in Sandy Soils of Florida Under Citrus Production. (2021). Frontiers in Environmental Science, 9.
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  • The Environmental Fate and Ecotoxicity of Glyphosate. (2018). Outlooks on Pest Management, 29(6), 266-271.
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  • ESTIMATING DOSE RESPONSE CURVES FOR PREDICTING GLYPHOSATE USE RATES IN AUSTRALIA. (n.d.). Retrieved January 17, 2026, from [Link]

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  • Assessing herbicide efficacy and selectivity for weed management and enhancing the production of non-GMO soybean cultivation. (2024). Cogent Food & Agriculture, 10(1).
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Application Notes and Protocols: Pharmaceutical Applications of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the pharmaceutical applications of 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid and its derivatives. This document outlines the therapeutic potential of this class of compounds, their mechanisms of action, and detailed protocols for their investigation.

Introduction: A Versatile Pharmacophore

The this compound scaffold represents a versatile pharmacophore with a wide range of potential therapeutic applications. By modifying the core structure, derivatives have been developed that exhibit activities spanning from metabolic regulation to anti-inflammatory and anti-cancer effects. This guide will delve into the key application areas, providing the scientific rationale and experimental workflows for their exploration.

Section 1: Lipid-Lowering and Metabolic Regulation

Derivatives of this compound share structural similarities with fibrate drugs, such as Gemfibrozil, which are well-established lipid-lowering agents.[1][2] These compounds primarily exert their effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the alpha subtype (PPARα).[2]

Mechanism of Action: PPARα Activation

PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism. Upon activation by a ligand, such as a fibrate-like compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism, ultimately leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.[2]

Signaling Pathway of PPARα Activation

PPARa_Activation Ligand Propanoic Acid Derivative PPARa PPARα Ligand->PPARa Binds Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Transcription Modulation of Gene Transcription PPRE->Transcription Initiates Lipid_Metabolism Improved Lipid Metabolism Transcription->Lipid_Metabolism

Caption: PPARα activation by a propanoic acid derivative ligand.

Protocol: In Vitro PPARα Activation Assay

This protocol describes a cell-based reporter assay to quantify the activation of PPARα by a test compound.

Materials:

  • HEK293T cells

  • Dual-luciferase reporter plasmid containing a PPRE upstream of the firefly luciferase gene

  • PPARα expression plasmid

  • Renilla luciferase control plasmid

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound (this compound derivative)

  • Positive control (e.g., Gemfibrozil)

  • Dual-Glo Luciferase Assay System (Promega)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.

  • Transfection: Co-transfect the cells with the PPRE-luciferase reporter plasmid, PPARα expression plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound or the positive control. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for an additional 24 hours.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration and determine the EC50 value.

Section 2: Anti-inflammatory Applications

Certain derivatives of this scaffold have shown potent anti-inflammatory properties by dually inhibiting microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[3] These enzymes are key players in the biosynthesis of pro-inflammatory mediators, prostaglandins and leukotrienes, respectively.

Mechanism of Action: Dual Inhibition of mPGES-1 and 5-LOX

Inhibition of mPGES-1 reduces the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[3] Concurrently, blocking 5-LOX prevents the synthesis of leukotrienes, which are involved in leukocyte recruitment and inflammation.[3] This dual-inhibition strategy offers a potentially more effective and safer anti-inflammatory profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes.[3]

Experimental Workflow for Anti-inflammatory Activity Assessment

Anti_inflammatory_Workflow Start Test Compound Cell_Free_Assay Cell-Free mPGES-1 & 5-LOX Inhibition Assays Start->Cell_Free_Assay WBA Human Whole Blood Assay (LPS-stimulated) Start->WBA In_Vivo_Model In Vivo Model (e.g., Carrageenan-induced Pleurisy) Start->In_Vivo_Model IC50 Determine IC50 values Cell_Free_Assay->IC50 PGE2_LTB4 Measure PGE2 & LTB4 levels WBA->PGE2_LTB4 Exudate_Leukocytes Measure Exudate Volume & Leukocyte Infiltration In_Vivo_Model->Exudate_Leukocytes

Caption: A streamlined workflow for evaluating the anti-inflammatory potential of a test compound.

Protocol: Human Whole Blood Assay for PGE2 and LTB4 Inhibition

This protocol assesses the ability of a test compound to inhibit the production of PGE2 and leukotriene B4 (LTB4) in a physiologically relevant ex vivo model.

Materials:

  • Freshly drawn human whole blood from healthy volunteers

  • Test compound

  • Lipopolysaccharide (LPS) from E. coli

  • RPMI 1640 medium

  • PGE2 and LTB4 ELISA kits

  • CO2 incubator

Procedure:

  • Blood Collection: Collect venous blood into heparinized tubes.

  • Compound Incubation: Aliquot the whole blood into tubes and pre-incubate with various concentrations of the test compound or vehicle control for 15 minutes at 37°C.

  • Stimulation: Add LPS to a final concentration of 10 µg/mL to stimulate the production of prostaglandins and leukotrienes.

  • Incubation: Incubate the blood samples for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Plasma Separation: Centrifuge the samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • ELISA: Measure the concentrations of PGE2 and LTB4 in the plasma using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of PGE2 and LTB4 production for each compound concentration relative to the vehicle control. Determine the IC50 values.

Section 3: Anticancer Applications

Emerging research indicates that certain derivatives of this chemical class possess cytotoxic and antiproliferative activity against various cancer cell lines.[4][5] The proposed mechanisms of action are diverse and can include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell growth and survival.

Potential Mechanisms of Action

While the precise mechanisms are still under investigation for this specific scaffold, related compounds have been shown to induce apoptosis through the activation of caspases and disruption of the mitochondrial membrane potential.[4] Additionally, inhibition of signaling molecules such as topoisomerase II has been implicated.[4]

Protocol: In Vitro Cytotoxicity Assay

This protocol details a colorimetric assay to determine the cytotoxic effects of a test compound on cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium

  • Test compound

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound or positive control. Include a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value.

Section 4: Antimicrobial and Anthelmintic Activities

Novel Schiff base derivatives of a related p-chloro-m-cresol scaffold have demonstrated promising in vitro antibacterial and anthelmintic activities.[6] This suggests that the this compound core could be a valuable starting point for the development of new anti-infective agents.

Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a test compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound

  • Positive control (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in MHB in a 96-well plate.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the final concentration in MHB.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the absorbance at 600 nm.

Quantitative Data Summary

Compound ClassApplicationKey Target(s)Potency (Example)Reference
Fibrate-likeLipid-loweringPPARα-[1][2]
Pirinixic acid derivativeAnti-inflammatorymPGES-1, 5-LOXIC50 = 2-3.4 µM[3]
4-Thiazolidinone derivativeAnticancerApoptosis induction-[4]
Schiff base derivativeAntibacterial--[6]

References

  • Koeberle, A., Rossi, A., Zettl, H., et al. (2010). The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. Journal of Pharmacology and Experimental Therapeutics, 332(3), 840-848. Available at: [Link]

  • Lesyk, R., et al. (2022). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. Molecules, 27(7), 2345. Available at: [Link]

  • LookChem. (n.d.). Gemfibrozil. Available at: [Link]

  • Varshney, M., et al. (2025). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. ResearchGate. Available at: [Link]

  • Grybaitė, B., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 18(5), 1234. Available at: [Link]

Sources

Unlocking Plant Growth Mysteries: Application Notes and Protocols for 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the experimental application of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid in plant biology research. While specific research on this particular molecule is not extensively published, its structural similarity to well-characterized phenoxypropanoic acid herbicides allows for a scientifically robust extrapolation of its likely mechanism of action and effective experimental design. This document synthesizes established principles of synthetic auxin activity to provide detailed protocols and application notes, empowering researchers to investigate its potential as a plant growth regulator or herbicide.

Introduction: A Synthetic Auxin Analog

This compound belongs to the phenoxyalkanoic acid class of compounds, which are widely recognized for their activity as synthetic auxins.[1] Natural auxins, such as indole-3-acetic acid (IAA), are critical hormones that regulate numerous aspects of plant growth and development, including cell elongation, division, and differentiation.[2] Synthetic auxins mimic IAA, but at concentrations typically used in agricultural and research settings, they overwhelm the plant's endogenous hormonal balance, leading to uncontrolled, disorganized growth and, ultimately, death in susceptible species, particularly broadleaf plants.[3][4]

The primary mode of action for synthetic auxins is the disruption of gene regulation through a well-defined signaling pathway.[5] These compounds enhance the interaction between the TIR1/AFB family of F-box proteins and Aux/IAA transcriptional repressors.[6][7] This interaction targets the Aux/IAA proteins for degradation by the 26S proteasome, thereby liberating Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes.[8][9] The resulting overstimulation of these pathways leads to the characteristic herbicidal effects.[10]

Recent research on dichlorprop, a closely related phenoxypropanoic acid, has also suggested a secondary mechanism of action involving the induction of a ferroptosis-like cell death pathway in plants.[11] This process is characterized by iron-dependent accumulation of reactive oxygen species (ROS) and lipid peroxidation, leading to membrane damage and cell death.[11] It is plausible that this compound may also exhibit such activity.

Core Signaling Pathway and Experimental Rationale

The central hypothesis for the action of this compound is its function as a synthetic auxin. The following diagram illustrates the canonical auxin signaling pathway that this compound is expected to modulate.

AuxinSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin 2-(4-Chloro-3,5-dimethylphenoxy) -2-methylpropanoic acid Auxin->Auxin_N TIR1_AFB TIR1/AFB Receptor Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome targeted for degradation AuxRE Auxin Response Element (Promoter) ARF->AuxRE binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth Auxin_N->TIR1_AFB enhances binding

Caption: Synthetic Auxin Signaling Pathway.

Experimental Protocols

The following protocols are designed to be adaptable for investigating the effects of this compound on various plant species.

Preparation of Stock Solutions

The accurate preparation of stock solutions is critical for dose-response studies. Phenoxyalkanoic acids are typically weak acids with limited water solubility.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol (95%)

  • Sterile deionized water

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Sterile filters (0.22 µm)

Protocol:

  • Dissolution: Accurately weigh the desired amount of this compound. Dissolve the compound in a small volume of DMSO or ethanol. For example, to prepare a 100 mM stock solution, dissolve 25.87 mg of the compound (Molar Mass: 258.7 g/mol ) in a final volume of 1 mL of solvent.

  • Solubilization: Gently warm and sonicate the solution if necessary to ensure complete dissolution.

  • Dilution: For working solutions, dilute the stock solution in sterile deionized water containing a surfactant (e.g., 0.01-0.05% Tween-20) to improve leaf surface adhesion for foliar applications. Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced phytotoxicity.

  • Sterilization: For in vitro studies, sterile-filter the final working solution through a 0.22 µm filter.

  • Storage: Store stock solutions at -20°C in amber vials to protect from light.

Whole-Plant Dose-Response Bioassay (Greenhouse)

This protocol is designed to determine the herbicidal efficacy (e.g., ED50) of the compound on susceptible plant species.

Experimental Workflow:

ExperimentalWorkflow A Plant Cultivation (e.g., Arabidopsis, Sinapis alba) - Uniform growth stage B Preparation of Test Compound - Serial dilutions - Include vehicle control C Foliar Application - Spray to runoff - Randomized block design B->C D Incubation - Controlled greenhouse conditions (22-25°C, 16h light/8h dark) C->D E Data Collection (e.g., 7, 14, 21 days post-application) D->E F Phenotypic Analysis - Visual injury score - Fresh/dry weight E->F G Data Analysis - Dose-response curve fitting - ED50 calculation F->G

Caption: Greenhouse Herbicide Efficacy Workflow.

Step-by-Step Methodology:

  • Plant Material: Grow a susceptible broadleaf species (e.g., Arabidopsis thaliana, white mustard (Sinapis alba), or common lambsquarters (Chenopodium album)) in pots containing a standard potting mix. Ensure uniform growth conditions and select plants at a consistent developmental stage (e.g., 2-4 true leaves).

  • Treatment Preparation: Prepare a series of dilutions of this compound from the stock solution. A typical range for initial screening could be 0, 1, 10, 100, and 1000 µM. Include a vehicle control (water with the same concentration of solvent and surfactant as the treatment solutions).

  • Application: Apply the solutions as a foliar spray until runoff, ensuring complete coverage of the plant foliage. Use a randomized complete block design to minimize positional effects in the greenhouse.

  • Incubation: Maintain the treated plants in a controlled environment (e.g., 22-25°C, 16-hour photoperiod).

  • Data Collection: Assess plant responses at regular intervals (e.g., 7, 14, and 21 days after treatment).

    • Visual Injury Score: Rate phytotoxicity on a scale of 0 (no effect) to 100 (complete plant death).

    • Biomass Measurement: Harvest the above-ground biomass and record the fresh weight. Dry the biomass at 60-70°C for 48-72 hours to determine the dry weight.

  • Data Analysis: Calculate the percent inhibition of growth relative to the vehicle control. Use a suitable statistical software to fit a dose-response curve (e.g., a four-parameter log-logistic model) to the data and determine the effective dose that causes 50% inhibition (ED50).

Quantitative Data and Expected Outcomes

While specific data for this compound is not available, the following tables provide representative data from studies on the closely related phenoxypropanoic acid herbicides, mecoprop and dichlorprop. These can serve as a guide for expected outcomes.

Table 1: Representative Dose-Response of Mecoprop-P on various macrophyte species. (Data adapted from[12])

Plant SpeciesEndpointED50 (µg/L)
Ranunculus aquatilisGrowth Rate46.9
Myriophyllum spicatumGrowth Rate100.2
Potamogeton crispusGrowth Rate150.8
Ludwigia repensGrowth Rate656.4

Table 2: Effect of Dichlorprop (2,4-DP) on Pre-harvest Fruit Drop in 'Braeburn' Apples. (Data adapted from[13])

TreatmentConcentration (% v/v)Cumulative Fruit Drop (%) at 181 DAFB
Control019.9
Dichlorprop0.054.90
Dichlorprop0.102.94
DAFB: Days After Full Bloom

Concluding Remarks for the Research Professional

This compound holds potential as a tool for studying auxin biology and as a candidate for herbicide development. Its structural features suggest a high likelihood of potent synthetic auxin activity. The protocols and conceptual framework provided in this guide offer a solid foundation for initiating research into its specific biological effects. Key areas for future investigation include:

  • Receptor Binding Affinity: Determining the binding kinetics of the compound with different members of the TIR1/AFB receptor family to understand its specificity.

  • Transcriptomic Analysis: Performing RNA-seq on treated plants to identify the full spectrum of auxin-responsive genes modulated by this specific compound.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs to elucidate the roles of the chloro and dimethyl substitutions on herbicidal activity.

  • Investigation of Secondary Mechanisms: Assessing the potential for this compound to induce ferroptosis-like cell death, as has been observed for dichlorprop.

By employing the methodologies outlined herein, researchers can effectively characterize the biological activity of this compound and contribute to a deeper understanding of synthetic auxin action in plants.

References

  • Phenoxy herbicide. In Wikipedia. Retrieved from [Link]

  • 2,4-DP (Dichlorprop) - Active Ingredient Page. Chemical Warehouse. Retrieved from [Link]

  • New Phenoxy Herbicide Method Improves Sampling Efficiency and Data Quality. ALS Global. Retrieved from [Link]

  • WO2009055632A2 - Propionic acid as an herbicide. Google Patents.
  • Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum). (2022). PLoS ONE, 17(11), e0277681. [Link]

  • Liu, X., et al. (2023). Auxin-mediated seed germination and crosstalk with other phytohormones. Frontiers in Plant Science, 14, 1283398. [Link]

  • Goggin, D. E., et al. (2016). Auxin signalling pathways in plants. Journal of Experimental Botany, 67(21), 5973-5983. [Link]

  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link]

  • The auxin herbicide mecoprop-P in new light: Filling the data gap for dicotyledonous macrophytes. (2019). Environmental Toxicology and Chemistry, 38(10), 2149-2158. [Link]

  • Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. (2017). Indian Journal of Weed Science, 49(2), 164-167. [Link]

  • Dichlorprop (Ref: RD 406). AERU, University of Hertfordshire. Retrieved from [Link]

  • Zenser, N., et al. (2001). Auxin modulates the degradation rate of Aux/IAA proteins. Proceedings of the National Academy of Sciences, 98(20), 11795-11800. [Link]

  • Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. (2001). U.S. Environmental Protection Agency. [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments, (101), e5282 protocolos-robustos-para-testar-a-resistencia-de-herbicidas-em-diferentes-especies-de-ervas-daninhas.pdf)
  • Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-α]pyridine Moiety. (1987). Bioscience, Biotechnology, and Biochemistry, 51(4), 1041-1048. [Link]

  • The Roles of Auxin Response Factor Domains in Auxin-Responsive Transcription. (2001). The Plant Cell, 13(6), 1409-1424. [Link]

  • Use of dose-response relationship to identify herbicide's efficacy in a mixture. (2015). Indian Journal of Weed Science, 47(3), 299-301. [Link]

  • New Target in an Old Enemy: Herbicide (R)-Dichlorprop Induces Ferroptosis-like Death in Plants. (2021). Journal of Agricultural and Food Chemistry, 69(29), 8087-8097. [Link]

  • MECOPROP (MCPP). Northwest Center for Alternatives to Pesticides. Retrieved from [Link]

  • A Review of Auxin Response Factors (ARFs) in Plants. (2018). Frontiers in Plant Science, 9, 1669. [Link]

  • Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. (2022). International Journal of Molecular Sciences, 23(15), 8569. [Link]

  • TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. (2022). Frontiers in Plant Science, 13, 1039801. [Link]

  • European Guidelines to conduct herbicide resistance tests. (2017). European and Mediterranean Plant Protection Organization. [Link]

  • Protein degradation in auxin response. (2019). The Plant Cell, 31(7), 1435-1451. [Link]

  • Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993). Health Canada. [Link]

  • Generic dose response curves for predicting effects of herbicides on weeds or sensitive plant species. (2016). Transactions of the ASABE, 59(3), 857-865. [Link]

  • Selective auxin agonists induce specific AUX/IAA protein degradation to modulate plant development. (2019). Proceedings of the National Academy of Sciences, 116(12), 5768-5777. [Link]

  • Complex regulation of the TIR1/AFB family of auxin receptors. (2009). Proceedings of the National Academy of Sciences, 106(52), 22548-22553. [Link]

  • Architecture of DNA elements mediating ARF transcription factor binding and auxin-responsive gene expression in Arabidopsis. (2020). Proceedings of the National Academy of Sciences, 117(39), 24623-24631. [Link]

  • Public Release Summary - DICHLORPROP-P in the product NUFARM CORASIL PLANT GROWTH REGULATOR. (2014). Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. (2021). PLoS ONE, 16(8), e0256281. [Link]

  • Genome-Wide Identification and Analysis of Auxin Response Factor Transcription Factor Gene Family in Populus euphratica. (2023). International Journal of Molecular Sciences, 24(11), 9394. [Link]

  • Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. (2020). eLife, 9, e53334. [Link]

  • The Production of Phenoxy Herbicides. The Essential Chemical Industry online. Retrieved from [Link]

  • Dichlorprop-P. (2014). Health Canada. [Link]

  • Auxin-induced degradation dynamics set the pace for lateral root development. (2018). eLife, 7, e39737. [Link]

  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020). Australian Pesticides and Veterinary Medicines Authority. [Link]

  • A Synthetic Approach Reveals Extensive Tunability of Auxin Signaling. (2017). Plant Physiology, 174(3), 1639-1653. [Link]

  • mecoprop. UC IPM. Retrieved from [Link]

  • Determination of optimal doses of glyphosate for controlling weeds at several stages in southwestern Buenos Aires province (Argentina). (2012). Planta Daninha, 30(3), 635-641. [Link]

  • Auxin Response Factors: output control in auxin biology. (2018). Journal of Experimental Botany, 69(2), 179-197. [Link]

  • Testing for and Deactivating Herbicide Residues. University of Massachusetts Amherst. Retrieved from [Link]

  • Mecoprop. In ResearchGate. Retrieved from [Link]

  • Distinct functions of TIR1 and AFB1 receptors in auxin signalling. (2023). bioRxiv. [Link]

  • Auxin signal transduction pathways. In ResearchGate. Retrieved from [Link]

  • Assessing Herbicide Efficacy of Pelargonic Acid on Several Weed Species. (2023). Plants, 12(11), 2185. [Link]

  • Part 2: Mixing insecticide stock solutions. (2021, November 24). YouTube. Retrieved from [Link]

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Application Notes and Protocols for the Dissolution of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid is a synthetic carboxylic acid derivative with potential applications in pharmacological research and drug development. As with many compounds emerging from discovery pipelines, its physicochemical properties, particularly its solubility, present a critical hurdle for robust and reproducible experimental evaluation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of this compound for both in vitro and in vivo studies. The protocols herein are designed to be a starting point, emphasizing the rationale behind solvent and vehicle selection to enable logical adaptation for specific experimental contexts.

Physicochemical Properties: A Comparative Analysis

Precise experimental data for this compound is not extensively available in public literature. However, we can infer some of its likely characteristics by examining its structure and comparing it to the well-characterized, structurally similar compound, 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop).

PropertyThis compound2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop)[1]Rationale for Comparison and Implications
Molecular Formula C12H15ClO3[2]C10H11ClO3The target compound has two additional methyl groups, increasing its molecular weight and likely its lipophilicity.
Molecular Weight 242.70 g/mol [2]214.65 g/mol A higher molecular weight may slightly decrease solubility in aqueous media.
Predicted XlogP 3.4[3]3.13The higher predicted octanol-water partition coefficient suggests lower aqueous solubility and a preference for non-polar environments.
pKa (Predicted) Not available~3.1As a carboxylic acid, the target compound is expected to have an acidic pKa. At physiological pH (~7.4), it will exist predominantly in its ionized, more water-soluble carboxylate form. However, its overall low aqueous solubility will still be a challenge.
Melting Point Not available93-95 °CThe melting point can influence the energy required for dissolution.
Aqueous Solubility Not availableSlightly solubleGiven the higher lipophilicity, the aqueous solubility of the target compound is expected to be very low.

Note: The predicted XlogP value suggests that this compound is lipophilic and will likely exhibit poor solubility in aqueous media. The carboxylic acid moiety provides a handle for potential pH-dependent solubility enhancement.

Dissolution Workflow: A Strategic Approach

The selection of an appropriate solvent or vehicle is paramount for obtaining reliable and interpretable experimental data. The following diagram outlines a logical workflow for this process.

Dissolution_Workflow cluster_0 Phase 1: Initial Solubility Screening cluster_1 Phase 2: Protocol Selection cluster_2 Phase 3: Validation start Start with Small Amount of Compound solvents Test Solubility in: - DMSO - Ethanol - Methanol start->solvents aqueous Assess Solubility in Aqueous Buffers (e.g., PBS) solvents->aqueous invitro For In Vitro Experiments: Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) aqueous->invitro invivo For In Vivo Experiments: Consider Vehicle Compatibility aqueous->invivo stock_stability Check Stock Solution Stability (Precipitation, Degradation) invitro->stock_stability aqueous_vehicle Aqueous-based Vehicle: - Saline + Co-solvents - Cyclodextrins invivo->aqueous_vehicle suspension Suspension: - Methylcellulose - Tween 80 invivo->suspension vehicle_tox Assess Vehicle Toxicity and Pharmacokinetics aqueous_vehicle->vehicle_tox suspension->vehicle_tox working_sol Prepare Working Solution: Dilute Stock in Culture Medium stock_stability->working_sol final_protocol Finalize Protocol working_sol->final_protocol vehicle_tox->final_protocol

Caption: A logical workflow for selecting a dissolution method.

Protocol 1: Dissolution for In Vitro Experiments (e.g., Cell-Based Assays)

The primary goal for in vitro studies is to prepare a concentrated stock solution that can be diluted into the aqueous culture medium without causing precipitation of the compound. Dimethyl sulfoxide (DMSO) is a common choice for this purpose due to its high solubilizing power for a wide range of organic molecules.

Materials:
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Step-by-Step Protocol:
  • Preparation of a Concentrated Stock Solution (e.g., 10-50 mM in DMSO): a. Accurately weigh a small amount of the compound (e.g., 2.43 mg for a 10 mM stock in 1 mL). b. Transfer the powder to a sterile microcentrifuge tube or glass vial. c. Add the calculated volume of DMSO to achieve the desired stock concentration. d. Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. e. Visually inspect the solution for any undissolved particles. If necessary, gentle warming in a water bath (37°C) or brief sonication can be employed to aid dissolution. Caution: Avoid excessive heating, which could lead to compound degradation. f. Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Preparation of Working Solutions in Cell Culture Medium: a. Thaw an aliquot of the concentrated stock solution at room temperature. b. Serially dilute the stock solution into your cell culture medium to achieve the final desired experimental concentrations. Crucial Point: The final concentration of DMSO in the culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects. c. It is imperative to prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the compound.

Protocol 2: Formulation for In Vivo Experiments

For animal studies, the choice of vehicle is critical and must be tailored to the route of administration, the required dose, and the toxicological profile of the vehicle itself. Direct injection of a DMSO stock is generally not recommended due to its potential for local irritation and systemic toxicity.

Option A: Aqueous Formulation with Co-solvents (for lower doses)

This approach is suitable if the compound is sufficiently soluble in a co-solvent system at the desired concentration.

Materials:
  • This compound

  • DMSO

  • Polyethylene glycol 400 (PEG400)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl)

Example Vehicle Composition (adjust as needed):
  • 10% DMSO

  • 40% PEG400

  • 5% Tween 80

  • 45% Saline

Step-by-Step Protocol:
  • Dissolve the required amount of the compound in DMSO.

  • Add PEG400 and vortex until a clear solution is formed.

  • Add Tween 80 and vortex thoroughly.

  • Slowly add the saline to the organic mixture while vortexing to maintain a homogenous solution.

  • Visually inspect the final formulation for any signs of precipitation.

  • It is essential to conduct a pilot study to assess the tolerability of this vehicle in the chosen animal model.

Option B: Suspension Formulation (for higher doses or poor solubility)

If the compound cannot be fully dissolved in a tolerable co-solvent system, a suspension may be necessary.

Materials:
  • This compound

  • 0.5% (w/v) Methylcellulose in sterile water

  • 0.1% (v/v) Tween 80 in sterile water (optional, as a wetting agent)

Step-by-Step Protocol:
  • If using a wetting agent, first wet the accurately weighed compound with a small amount of the 0.1% Tween 80 solution to form a paste.

  • Gradually add the 0.5% methylcellulose solution to the paste while triturating or vortexing to create a uniform suspension.

  • Ensure the suspension is continuously mixed before and during administration to guarantee consistent dosing.

  • As with the co-solvent formulation, a vehicle-only control group is mandatory in the animal study.

Troubleshooting and Best Practices

  • Precipitation upon Dilution: If the compound precipitates when diluted from the DMSO stock into aqueous media, consider preparing a less concentrated stock solution or exploring the use of solubilizing agents like cyclodextrins in the final medium.

  • Compound Stability: For long-term experiments, it is advisable to assess the stability of the compound in the chosen solvent or vehicle under the experimental conditions (e.g., 37°C for cell culture).

  • pH Adjustment: Given the carboxylic acid nature of the compound, adjusting the pH of the final solution to slightly basic conditions may improve solubility. However, ensure the final pH is compatible with your experimental system.

  • Safety Precautions: Always handle this compound and the organic solvents in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[4][5]

Conclusion

The successful use of this compound in experimental settings is contingent upon proper dissolution and formulation. By understanding the physicochemical properties of this compound and employing a systematic approach to solvent and vehicle selection, researchers can generate reliable and reproducible data, thereby advancing their scientific investigations. The protocols provided herein serve as a robust starting point, and it is incumbent upon the researcher to validate and, if necessary, optimize these methods for their specific application.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Mecoprop. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on troubleshooting common byproducts and impurities. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience to ensure you achieve high-purity target compounds.

I. Synthesis Overview: The Williamson Ether Synthesis Approach

The most common and logical route to synthesize this compound is via a Williamson ether synthesis, followed by hydrolysis. This two-step process involves the formation of an ether linkage between 4-chloro-3,5-dimethylphenol and an ester of 2-bromo-2-methylpropanoic acid, followed by the hydrolysis of the ester to the desired carboxylic acid.

II. Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically a two-step process:

  • Step 1: Williamson Ether Synthesis. 4-chloro-3,5-dimethylphenol is deprotonated with a suitable base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an electrophilic alkyl halide, such as ethyl 2-bromo-2-methylpropanoate, via an SN2 reaction to form the intermediate ester.[1][2][3]

  • Step 2: Saponification (Ester Hydrolysis). The resulting ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoate is then hydrolyzed, typically using a strong base like sodium hydroxide, followed by an acidic workup to yield the final carboxylic acid product.

Synthesis_Scheme phenol 4-Chloro-3,5-dimethylphenol intermediate_ester Ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoate phenol->intermediate_ester Step 1: Williamson Ether Synthesis bromoester Ethyl 2-bromo-2-methylpropanoate bromoester->intermediate_ester final_product This compound intermediate_ester->final_product Step 2: Saponification base Base (e.g., K2CO3, NaH) hydrolysis 1. NaOH, H2O/EtOH 2. H3O+

Caption: General two-step synthesis of the target compound.

Q2: I am seeing a significant amount of unreacted 4-chloro-3,5-dimethylphenol in my reaction mixture. What could be the cause?

A2: This is a common issue and can stem from several factors related to the first step of the synthesis:

  • Insufficient Base: The phenoxide is the active nucleophile. If the base is not strong enough or used in insufficient quantity, the deprotonation of the phenol will be incomplete, leaving it unreacted.

  • Poor Solvent Choice: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic.[1] Using protic solvents can lead to hydrogen bonding with the phenoxide, reducing its nucleophilicity.

  • Low Reaction Temperature: Like most reactions, the Williamson ether synthesis is temperature-dependent. Insufficient temperature can lead to a sluggish reaction and incomplete conversion.

  • Steric Hindrance: While the electrophile is tertiary in this case (at the carbon bearing the bromine), the SN2 reaction is still possible. However, steric hindrance can slow down the reaction.

Q3: My final product is contaminated with the ethyl ester intermediate. How can I improve the hydrolysis step?

A3: Incomplete hydrolysis is a frequent problem. To drive the saponification to completion, consider the following:

  • Increase Reaction Time and/or Temperature: Ensure the reaction is heated for a sufficient duration. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.

  • Use a Co-solvent: The ester intermediate may have poor solubility in a purely aqueous basic solution. Adding a co-solvent like ethanol or THF can improve solubility and facilitate the reaction.

  • Ensure Sufficient Base: Use a molar excess of the base (e.g., 2-3 equivalents of NaOH or KOH) to ensure complete hydrolysis.

III. Troubleshooting Guide: Byproducts and Impurities

This section provides a detailed guide to identifying and mitigating common byproducts and impurities you might encounter.

Impurity Profile Table
Impurity Name Structure Typical m/z ([M-H]⁻) Potential Origin
4-Chloro-3,5-dimethylphenolCl-C₆H₂(CH₃)₂-OH155.03Unreacted starting material
Ethyl 2-bromo-2-methylpropanoateBr-C(CH₃)₂-COOEt-Unreacted starting material
Ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoateCl-C₆H₂(CH₃)₂-O-C(CH₃)₂-COOEt269.09Incomplete hydrolysis
2-Methylprop-1-ene-1-carboxylic acidCH₂=C(CH₃)-COOH85.06Elimination byproduct (E2)
C-Alkylated PhenolHO-C₆H(Cl)(CH₃)₂-C(CH₃)₂-COOH241.06C-alkylation side reaction

Note: m/z values are calculated for the most abundant isotopes and may vary depending on the ionization method.

Detailed Troubleshooting for Key Impurities

Problem 1: Presence of an alkene impurity, likely 2-Methylprop-1-ene-1-carboxylic acid.

  • Causality: The reaction of the phenoxide with ethyl 2-bromo-2-methylpropanoate is an SN2 reaction. However, because the bromide is on a tertiary carbon, a competing E2 elimination reaction can occur, especially with a strong, sterically hindered base.[4] This elimination would lead to the formation of ethyl 2-methylpropenoate, which upon hydrolysis gives 2-methylprop-1-ene-1-carboxylic acid.

  • Troubleshooting Protocol:

    • Base Selection: Use a weaker, non-hindered base like potassium carbonate (K₂CO₃) instead of strong, bulky bases like potassium tert-butoxide.

    • Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate to favor the SN2 pathway over elimination.

    • Monitor the Reaction: Use TLC or GC-MS to monitor the formation of the byproduct and optimize the reaction conditions.

SN2_vs_E2 cluster_0 Reaction Pathways phenoxide Phenoxide sn2_product SN2 Product (Desired Ether) phenoxide->sn2_product SN2 Attack e2_product E2 Product (Alkene) phenoxide->e2_product E2 Elimination bromoester Ethyl 2-bromo-2-methylpropanoate bromoester->sn2_product bromoester->e2_product

Caption: Competing SN2 and E2 pathways.

Problem 2: An unexpected isomer is detected in the final product.

  • Causality: Phenoxides are ambident nucleophiles, meaning they can react at two different positions: the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[5] While O-alkylation is generally favored, certain conditions can promote C-alkylation, leading to an isomeric impurity. The ortho position is the most likely site for C-alkylation.

  • Troubleshooting Protocol:

    • Solvent Choice: Polar aprotic solvents (DMF, DMSO) favor O-alkylation. Protic solvents can solvate the oxygen atom, making the carbon atoms of the ring more nucleophilic.

    • Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction. Larger cations like K⁺ or Cs⁺ tend to favor O-alkylation.

    • Purification: If C-alkylation cannot be completely suppressed, careful purification by column chromatography or recrystallization may be necessary to separate the isomers.

C_vs_O_Alkylation phenoxide Phenoxide Anion (Ambident Nucleophile) o_alkylation O-Alkylation (Desired) phenoxide->o_alkylation Attack at Oxygen c_alkylation C-Alkylation (Isomeric Impurity) phenoxide->c_alkylation Attack at Carbon

Caption: O- vs. C-alkylation of the phenoxide.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoate
  • To a solution of 4-chloro-3,5-dimethylphenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-bromo-2-methylpropanoate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Hydrolysis to this compound
  • Dissolve the crude ethyl ester from the previous step in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with cold 2N HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification.

V. Analytical Characterization

A combination of analytical techniques is essential for confirming the structure of the final product and identifying any impurities.

  • ¹H and ¹³C NMR: Will confirm the structure of the desired product and can be used to identify and quantify major impurities.

  • LC-MS: A powerful tool for detecting and identifying low-level impurities by their mass-to-charge ratio.

  • HPLC: Used to determine the purity of the final product. A well-developed HPLC method can separate the desired product from its closely related impurities.[6]

Predicted Mass Spectrometry Data
Adduct m/z for C₁₂H₁₅ClO₃
[M+H]⁺243.0782
[M+Na]⁺265.0601
[M-H]⁻241.0637

Data obtained from PubChem.[7]

VI. References

  • Dermer, O. C. (1934). Metallic Salts of Alcohols and Alcohol Analogs. Chemical Reviews, 14(3), 385–431.

  • Maslarska, V., Bozhanov, S., Vladimirova, S., Peikova, L., Tzankova, D., & Georgieva, M. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265–271. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • MiraCosta College. (2012). Chemistry 211 Experiment 4: Williamson Ether Synthesis.

  • Wikipedia. Williamson ether synthesis. [Link]

  • Google Patents. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Chemistry Stack Exchange. (2015, November 10). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. [Link]

  • Parcha, V., & Husain, A. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(3), 433–446. [Link]

  • National Center for Biotechnology Information. Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate. [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • Craig, D. (2004). 2.O1 Organic Synthesis Lecture 3. Imperial College London.

  • PubChem. This compound. [Link]

  • YouTube. (2018, October 13). C-Alkylation vs O-Alkylation: The Thrilling Face-Off! [Video]. [Link]

  • Google Patents. CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • ResearchGate. (2015). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. [Link]

  • Chemistry Stack Exchange. (2025, January 4). Why the C-alkylated product is not formed?. [Link]

  • YouTube. (2020, July 28). C Alkylation and O alkylation|Thermodynamic and kinetic stability [Video]. [Link]

  • Thieme. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Synthesis, 51(24), 4683–4694. [Link]

Sources

Optimizing reaction conditions for 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers engaged in the synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid, a compound structurally related to the fibrate class of drugs. We will address common challenges, provide optimized protocols, and explain the chemical principles behind key experimental choices to ensure procedural success.

Synthesis Overview & Core Challenges

The synthesis of this compound is typically achieved via a two-step process:

  • Williamson Ether Synthesis: Formation of an intermediate ester by reacting 4-chloro-3,5-dimethylphenol with an alkyl 2-bromo-2-methylpropanoate.

  • Saponification (Hydrolysis): Conversion of the intermediate ester to the final carboxylic acid product under basic conditions.

The primary challenge in this synthesis arises from steric hindrance. Both the phenoxide nucleophile (substituted at both ortho positions) and the electrophile (a tertiary alkyl halide) are sterically bulky. This bulkiness can significantly slow down the desired SN2 reaction and promote competing side reactions, most notably E2 elimination.[1][2] Therefore, careful optimization of reaction conditions is critical to achieving high yields and purity.

Synthesis_Workflow SM1 4-Chloro-3,5-dimethylphenol Workup1 Aqueous Workup & Extraction SM1->Workup1 Step 1: Williamson Ether Synthesis SM2 Alkyl 2-bromo-2-methylpropanoate SM2->Workup1 Step 1: Williamson Ether Synthesis Base Base (e.g., K₂CO₃, NaH) Base->Workup1 Step 1: Williamson Ether Synthesis Solvent1 Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent1->Workup1 Step 1: Williamson Ether Synthesis Intermediate Intermediate Ester: Ethyl 2-(4-chloro-3,5-dimethylphenoxy) -2-methylpropanoate Hydrolysis Base (e.g., NaOH, KOH) H₂O / EtOH Intermediate->Hydrolysis Step 2: Saponification Workup2 Acidification & Purification Hydrolysis->Workup2 Product Final Product: 2-(4-Chloro-3,5-dimethylphenoxy) -2-methylpropanoic acid Workup1->Intermediate Workup2->Product

Caption: General two-step workflow for the target synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the key ether formation step? A1: The ether formation is a Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] In this reaction, a phenoxide ion, generated by deprotonating 4-chloro-3,5-dimethylphenol with a base, acts as a nucleophile. It attacks the electrophilic carbon of the alkyl 2-bromo-2-methylpropanoate, displacing the bromide leaving group.[3][4]

Q2: Why is the choice of solvent so critical for the Williamson ether synthesis step? A2: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are highly recommended.[5] These solvents can effectively solvate the cation (e.g., K⁺ from K₂CO₃) but do not strongly solvate the phenoxide anion. This leaves the nucleophilic anion "bare" and highly reactive, accelerating the rate of the desired SN2 reaction.[3][5] Protic solvents, like water or ethanol, would solvate and stabilize the nucleophile, reducing its reactivity and slowing the reaction.[3]

Q3: What are the most common side reactions to be aware of? A3: The most significant side reaction is the E2 (elimination) reaction, which competes directly with the SN2 pathway. This is especially problematic with sterically hindered tertiary alkyl halides, which can be dehydrohalogenated by the basic phenoxide to form an alkene.[3][5] Another potential side reaction, particularly with phenoxides, is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom. This is generally less common but can be influenced by the solvent and counter-ion.[3]

Q4: Which analytical techniques are best for monitoring reaction progress? A4: Thin-Layer Chromatography (TLC) is the most convenient and widely used method for monitoring the progress of both steps. By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis.

Problem Area 1: Low Yield in Williamson Ether Synthesis (Step 1)

  • Q: My reaction yield is poor, and a lot of the starting phenol remains. What's wrong?

    • A: This often points to incomplete deprotonation of the phenol or insufficient reactivity.

      • Check Your Base: Ensure the base is strong enough and used in sufficient quantity (typically 1.2-2.0 equivalents). For phenols, potassium carbonate (K₂CO₃) is common, but for hindered phenols, a stronger base like sodium hydride (NaH) may be necessary to ensure complete formation of the phenoxide.[5] The base must also be dry, as moisture can consume the base and protonate the phenoxide.[4]

      • Optimize Temperature: While heating is necessary to overcome the activation energy, excessive temperatures can cause decomposition. A typical range is 50-100 °C.[3] Start at the lower end (e.g., 60-70 °C) and slowly increase if the reaction is sluggish.

      • Consider a Catalyst: The addition of a catalytic amount of potassium iodide (KI) or a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve yields. Iodide can perform an in-situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide.[4][6] TBAB is effective in biphasic systems or when reagent solubility is poor.[7]

  • Q: My TLC plate shows a new, non-polar spot, and I suspect it's an elimination byproduct. How can I fix this?

    • A: Alkene formation via E2 elimination is a classic competing reaction for hindered substrates.[5]

      • Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Running the experiment at the lowest possible temperature that still allows for a reasonable reaction rate will favor the SN2 pathway.[5]

      • Use a Weaker Base (If Possible): While complete deprotonation is necessary, an excessively strong or concentrated base can favor elimination. Use the mildest base that effectively forms the phenoxide.

      • Choose a Better Leaving Group: The rate of SN2 is sensitive to the leaving group (I > Br > Cl).[4] If you are starting with an alkyl chloride, switching to the corresponding bromide or adding KI as a catalyst will enhance the substitution rate relative to elimination.

Problem Area 2: Issues with Saponification and Purification (Step 2)

  • Q: The hydrolysis of my ester is incomplete, even after several hours. How can I drive the reaction to completion?

    • A: Steric hindrance around the ester group can make it resistant to hydrolysis.

      • Increase Temperature: Refluxing the reaction mixture is standard practice. Ensure your apparatus is set up for efficient reflux (e.g., in a solvent mixture like ethanol/water).

      • Increase Base Concentration: Use a higher concentration of NaOH or KOH (e.g., 2-4 M). A significant excess of the base (3-5 equivalents) is often required to ensure the reaction goes to completion.

      • Extend Reaction Time: Hindered esters simply require more time. Monitor the reaction by TLC every few hours. Some protocols for similar structures report reaction times of 4 hours or more.[8][9]

      • Improve Solubility: If the ester has poor solubility in the aqueous base, using a co-solvent like ethanol or THF is essential to create a homogeneous reaction mixture.

  • Q: After acidification, my product is oily and difficult to crystallize. What are the best purification strategies?

    • A: Oiling out is common if impurities are present that depress the melting point. The goal is to remove unreacted starting materials and byproducts.

      • Initial Aqueous Wash: Before acidification, perform a wash of the reaction mixture with a non-polar organic solvent like hexane or diethyl ether. This will remove any unreacted, non-polar alkyl bromide and other organic impurities, leaving the sodium salt of your product in the aqueous layer.

      • Careful Acidification: Cool the aqueous layer in an ice bath before slowly adding concentrated HCl or H₂SO₄ to precipitate the carboxylic acid.[8] Vigorous stirring during this process can promote the formation of a solid rather than an oil.

      • Recrystallization: If a solid is obtained, recrystallization is an excellent final purification step. A common solvent system is an aqueous alcohol (e.g., methanol/water or ethanol/water) or a hydrocarbon/ethyl acetate mixture.[10]

      • Column Chromatography: If the product remains an oil or is heavily contaminated, purification by silica gel column chromatography may be necessary. A solvent gradient of hexane/ethyl acetate with a small amount of acetic acid (to keep the product protonated) is a good starting point.[3]

Optimized Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoate (Step 1)

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-chloro-3,5-dimethylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and N,N-Dimethylformamide (DMF, approx. 5 mL per gram of phenol).

  • Add a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq).[6][7]

  • Stir the mixture at room temperature for 20 minutes.

  • Slowly add ethyl 2-bromo-2-methylpropanoate (1.1 eq) to the suspension.

  • Heat the reaction mixture to 70-80 °C and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting phenol spot has disappeared (typically 8-16 hours).

  • Cool the mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude ester, which can be used directly in the next step or purified by vacuum distillation.[3]

Protocol 2: Saponification to this compound (Step 2)

  • Dissolve the crude ester from Step 1 (1.0 eq) in ethanol (approx. 10 mL per gram of ester) in a round-bottom flask.

  • Add a 3M aqueous solution of sodium hydroxide (NaOH, 4.0 eq).

  • Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the ester spot is no longer visible.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and transfer to a separatory funnel. Wash once with diethyl ether to remove any non-acidic impurities.

  • Transfer the aqueous layer to a beaker and cool in an ice bath.

  • While stirring vigorously, slowly acidify the solution to pH ~2 by adding concentrated HCl. A white precipitate should form.

  • Filter the solid product using a Büchner funnel, wash the filter cake with cold water, and dry under vacuum to yield the final product.

  • If necessary, recrystallize from a suitable solvent like aqueous methanol to achieve higher purity.[10]

Summary of Recommended Reaction Parameters
ParameterStep 1: Williamson Ether SynthesisStep 2: Saponification (Hydrolysis)
Key Reagents 4-Chloro-3,5-dimethylphenol, Ethyl 2-bromo-2-methylpropanoateIntermediate Ester
Base K₂CO₃ (1.5 eq) or NaH (1.2 eq)NaOH or KOH (3-5 eq)
Catalyst TBAB (0.1 eq) or KI (0.1 eq)N/A
Solvent DMF, Acetonitrile, or DMSO[5]Ethanol/Water mixture
Temperature 70-90 °C[3]Reflux (~80-90 °C)
Typical Time 8-24 hours4-8 hours
Monitoring TLC (e.g., 4:1 Hexane:EtOAc)TLC (e.g., 4:1 Hexane:EtOAc + 1% AcOH)
References
  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)
  • Improving reaction conditions for Williamson ether synthesis. Benchchem.
  • Hindered ether synthesis shocked to life. (2019).
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. (N.d.). PMC - NIH.
  • Nunna, R., Jayanna, N., & Ramachandran, D. (2015). An Improved New Path to Synthesize Gemfibrozil. Asian Journal of Chemistry, 27, 925-928.
  • Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Synthesis and antiplatelet activity of gemfibrozil chiral analogues. (2002). PubMed.
  • Tahir, R., & Hameed, A. (2023). Gemfibrozil.
  • An Improved New Path to Synthesize Gemfibrozil.
  • Technical Support Center: Williamson Ether Synthesis with Phenolic Substr
  • Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
  • An E-factor minimized protocol for the preparation of methyl β-hydroxy esters. (N.d.). N.p.
  • asian journal of chemistry. Semantic Scholar.
  • Comprehensive Guide To Gemfibrozil: Uses, Mechanism, Side Effects, And More. (N.d.). N.p.
  • Ethyl 2-[4-(4-chlorobenzoyl)
  • Process for the preparation of gemfibrozil.
  • A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
  • Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid.

Sources

Technical Support Center: Degradation Pathways of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work. While specific degradation studies on this exact molecule are limited, the information presented here is synthesized from extensive research on structurally analogous phenoxyalkanoic acids, such as gemfibrozil and ciprofibrate, as well as chlorophenoxy herbicides like MCPA and 2,4-D. The principles and pathways described are based on established chemical and biological transformations for this class of compounds.

I. Understanding the Degradation of this compound

This compound is a substituted phenoxyalkanoic acid. Its degradation is expected to proceed through several key pathways, primarily involving biotic (microbial) and abiotic (photochemical, hydrolytic) mechanisms. The primary points of metabolic attack are the ether linkage, the aromatic ring, and the carboxylic acid group.

Anticipated Degradation Pathways

Based on the degradation patterns of structurally similar compounds, the following pathways are the most probable for this compound:

  • Ether Bond Cleavage: This is a common initial step in the degradation of phenoxyalkanoic acids, often mediated by microbial enzymes.[1] This cleavage would yield 4-chloro-3,5-dimethylphenol and 2-hydroxy-2-methylpropanoic acid.

  • Hydroxylation of the Aromatic Ring: Microbial or photochemical processes can introduce hydroxyl groups onto the aromatic ring, increasing the compound's polarity and susceptibility to further degradation.

  • Side Chain Modification: The 2-methylpropanoic acid side chain can undergo modifications such as decarboxylation or oxidation.

  • Conjugation: In biological systems, the parent compound or its metabolites can be conjugated with molecules like glucuronic acid to facilitate excretion.[2][3]

Anticipated Degradation Pathways Parent_Compound 2-(4-Chloro-3,5-dimethylphenoxy)- 2-methylpropanoic acid Ether_Cleavage Ether Bond Cleavage (Microbial/Photochemical) Parent_Compound->Ether_Cleavage Primary Pathway Ring_Hydroxylation Aromatic Ring Hydroxylation Parent_Compound->Ring_Hydroxylation Side_Chain_Modification Side Chain Modification Parent_Compound->Side_Chain_Modification Conjugation Conjugation (e.g., Glucuronidation) Parent_Compound->Conjugation Phenol_Metabolite 4-Chloro-3,5-dimethylphenol Ether_Cleavage->Phenol_Metabolite Side_Chain_Metabolite 2-Hydroxy-2-methylpropanoic acid Ether_Cleavage->Side_Chain_Metabolite Further_Degradation Further Degradation (Ring Opening, etc.) Phenol_Metabolite->Further_Degradation Hydroxylated_Metabolite Hydroxylated Derivatives Ring_Hydroxylation->Hydroxylated_Metabolite Hydroxylated_Metabolite->Further_Degradation Modified_Side_Chain e.g., Decarboxylation Products Side_Chain_Modification->Modified_Side_Chain Conjugated_Metabolite Conjugated Metabolites Conjugation->Conjugated_Metabolite

Caption: Anticipated degradation pathways of this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound and its degradation products.

Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape or Tailing in HPLC - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Column contamination or degradation.- Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid to ensure it is in its neutral form.- Use a column with end-capping to minimize silanol interactions.- Flush the column with a strong solvent or perform a column regeneration procedure as recommended by the manufacturer.
Low Recovery During Sample Extraction - Inefficient extraction from the sample matrix (e.g., soil, water).- Adsorption of the analyte to glassware or sample containers.- Degradation of the analyte during extraction.- Optimize the extraction solvent and pH. For acidic compounds, extraction under acidic conditions is often more efficient.- Silylate glassware to reduce active sites for adsorption.- Use internal standards to correct for extraction losses.- Minimize exposure to high temperatures and light during sample preparation.
Inconsistent Results in GC-MS Analysis - Incomplete derivatization.- Thermal degradation in the injector port.- Matrix effects.- Optimize the derivatization reaction (e.g., time, temperature, reagent concentration).- Use a lower injector temperature or a pulsed splitless injection.- Employ matrix-matched calibration standards to compensate for matrix effects.
Identification of Unknown Peaks - Presence of unexpected degradation products.- Contamination from solvents or reagents.- Isomers of the analyte or its metabolites.- Run a blank sample to identify contaminant peaks.- Use high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition.- Employ tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation.[4]- If available, use NMR spectroscopy for definitive structure confirmation of isolated unknowns.

III. Frequently Asked Questions (FAQs)

Q1: What is the most likely primary degradation product I should look for?

A1: Based on studies of similar phenoxyalkanoic acids, the most probable initial degradation product is 4-chloro-3,5-dimethylphenol , resulting from the cleavage of the ether bond.[1]

Q2: How can I improve the detection of this compound and its metabolites by GC-MS?

A2: Due to the low volatility and polar nature of the carboxylic acid group, derivatization is crucial for GC-MS analysis. Methylation or silylation are common and effective methods to increase volatility and improve chromatographic performance.

Q3: What are the optimal HPLC conditions for analyzing this compound?

A3: A reversed-phase C18 column is typically suitable. The mobile phase should be a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. To ensure good peak shape for the acidic parent compound and its acidic metabolites, the aqueous phase should be acidified (e.g., with formic acid or phosphoric acid) to a pH below the pKa of the analytes.

Q4: Can I use UV detection for quantification?

A4: Yes, the aromatic ring of this compound and its phenolic degradation products allows for UV detection. However, for complex matrices or low concentrations, mass spectrometry (LC-MS or GC-MS) will provide superior sensitivity and selectivity.

Q5: What are the key considerations for studying the microbial degradation of this compound?

A5: When designing a microbial degradation study, it is important to:

  • Select a relevant microbial consortium or pure culture.

  • Provide a suitable growth medium and environmental conditions (e.g., temperature, pH, aeration).

  • Include appropriate controls (e.g., sterile controls to account for abiotic degradation).

  • Monitor the disappearance of the parent compound and the appearance of degradation products over time using a validated analytical method.

IV. Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis from Water Samples
  • Sample Collection: Collect water samples in amber glass bottles to minimize photodegradation.

  • Acidification: Acidify the water sample to pH 2-3 with a suitable acid (e.g., formic acid) to protonate the carboxylic acid group.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by acidified water.

    • Load the acidified water sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent in acidified water to remove interferences.

    • Elute the analyte and its metabolites with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

SPE_Workflow Start Water Sample Acidify Acidify to pH 2-3 Start->Acidify Condition Condition C18 SPE Cartridge Acidify->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute with Organic Solvent Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for solid-phase extraction of water samples.

Protocol 2: Derivatization for GC-MS Analysis
  • Sample Preparation: Extract the analyte from the sample matrix and concentrate the extract as described in Protocol 1. Ensure the final extract is in an aprotic solvent (e.g., acetonitrile or ethyl acetate).

  • Derivatization Reagent: Use a suitable methylation agent such as diazomethane (use with extreme caution in a fume hood) or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Reaction:

    • Add the derivatization reagent to the dried sample extract.

    • Heat the mixture at a specified temperature (e.g., 60-70 °C) for a defined period (e.g., 30-60 minutes).

  • Analysis: After cooling, the derivatized sample can be directly injected into the GC-MS.

V. References

  • Gemfibrozil. In: PubChem Compound Database. National Center for Biotechnology Information. [Link]

  • Gemfibrozil. In: Some Pharmaceutical Drugs. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. Lyon, FR: International Agency for Research on Cancer; 1996. [Link]

  • Chaturvedi P, Kumar A, Singh S, et al. Biodegradation of emerging organic pollutant gemfibrozil: Mechanism, kinetics and pathway modelling. Bioresour Technol. 2023;374:128749. [Link]

  • Agrawal R, Jain R. Gemfibrozil. In: StatPearls. Treasure Island, FL: StatPearls Publishing; 2023. [Link]

  • de Oliveira ARM, de Oliveira Viana M, de Santana FJM, et al. Chemical degradation kinetics of fibrates: bezafibrate, ciprofibrate and fenofibrate. Braz J Pharm Sci. 2016;52(4):725-736. [Link]

  • Okerholm RA, Keeley FJ, Peterson FE, Glazko AJ. The metabolism of gemfibrozil. Proc R Soc Med. 1976;69(Suppl 2):11-14. [Link]

  • Jain D, Basniwal PK. Stability-indicating HPLC determination of ciprofibrate in bulk drug and pharmaceutical dosage form. ResearchGate. 2012. [Link]

  • Patsnap Synapse. What is the mechanism of Ciprofibrate? Published July 17, 2024. [Link]

  • Zipperle M, Nickel K, Zwiener C. Complete Microbial Degradation of Both Enantiomers of the Chiral Herbicide Mecoprop ((RS)-2-(4-Chloro-2-Methylphenoxy)propionic Acid) in an Enantioselective Manner by Sphingomonas herbicidovorans sp. nov. ResearchGate. 2014. [Link]

  • Greer CW, Hawari J, Samson R. Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community. Appl Environ Microbiol. 1990;56(8):2392-2396. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram. [Link]

  • Wang Y, Chen J, He F, et al. Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. Appl Ecol Environ Res. 2021;19(2):1425-1440. [Link]

  • Erceg P, Vianello R, Smolčić T, et al. LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. Molecules. 2021;26(6):1753. [Link]

  • Fang W, Chen J, He F, et al. Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. Appl Ecol Env Res. 2021;19(2):1425-1440. [Link]

  • Gil RR, dos Santos F, de Souza A, et al. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. TrAC Trends in Analytical Chemistry. 2017;93:16-32. [Link]

  • Chen YS, Lin YL, Wong MK. Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][2][5]benzothiazepin-1-ones under electron impact ionization conditions. Rapid Commun Mass Spectrom. 2004;18(8):859-862. [Link]

  • SpectraBase. 2-Methyl-2-(4-methylphenoxy)propanoic acid. [Link]

  • Kästner M, Miltner A, Thiele-Bruhn S, et al. Reduced Degradation of the Herbicide 4-Chloro-2-Methylphenoxyacetic Acid (MCPA) in Soil Induced by the Fungicide Mixture Mancozeb, Metalaxyl-M, and Chlorothalonil Used in Tank Mixtures and Spray Series. Agronomy. 2022;12(12):3084. [Link]

  • Smith AM, Charlton A, Jones A, et al. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). J Agric Food Chem. 2002;50(12):3366-3374. [Link]

  • SpectraBase. 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • 5-(4-Hydroxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. In: PubChem Compound Database. National Center for Biotechnology Information. [Link]

  • LookChem. Cas 25812-30-0,Gemfibrozil. [Link]

  • Angene. 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid(CAS# 25812-30-0 ). [Link]

  • Google Patents. CA1267155A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid.

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Technical Support Center: Stability of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. We provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your results.

Introduction to Stability Concerns

This compound, a member of the phenoxyalkanoic acid class, possesses a chemical structure that, while offering desirable biological activity, is susceptible to degradation under common experimental conditions. The core structure, featuring an ether linkage and a carboxylic acid moiety on a substituted aromatic ring, dictates its stability profile. Understanding these potential liabilities is the first step in designing robust experiments and generating reproducible data. The primary modes of degradation are hydrolysis of the ether bond, particularly under non-neutral pH conditions, and photodegradation, a known pathway for chlorophenoxy compounds.[1][2]

Frequently Asked Questions (FAQs)

Q1: My compound is precipitating out of my aqueous buffer. What should I do?

A1: Precipitation is a common issue for sparingly soluble compounds like this compound. The primary cause is often a combination of its carboxylic acid nature and the overall hydrophobicity of the molecule.

  • Solvent Shock: If you are diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer, the rapid change in solvent polarity can cause the compound to "crash out." This is known as solvent-shifting precipitation.[4] To mitigate this, use a stepwise dilution protocol. Create an intermediate dilution in a mixture of your buffer and a co-solvent before the final dilution into the aqueous buffer.

  • Concentration Limits: Every compound has a saturation limit in a given solvent system. If you require a high concentration, you may need to incorporate a solubilizing excipient.

Q2: What is the best way to prepare a stock solution of this compound?

A2: For a high-concentration stock solution, it is recommended to use an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power for a wide range of organic molecules. Prepare a stock solution at a concentration of 10-50 mM in DMSO. Ensure the DMSO is of high purity and anhydrous to prevent premature degradation. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: I'm observing a loss of my compound over time in my assay plate, even when stored in the dark. What could be the cause?

A3: If photodegradation is ruled out, the most likely cause is hydrolytic degradation. The ether linkage in the molecule is susceptible to cleavage, especially under acidic or basic conditions.[5] Even seemingly neutral buffers can have localized pH changes over time, or if components of your media (e.g., CO2 from cellular respiration) alter the pH. It is crucial to use a well-buffered system and to monitor the stability of your compound over the time course of your experiment. A preliminary stability test in your specific assay medium is highly recommended (see Protocol 2).

Q4: Can I expect degradation if my solutions are briefly exposed to ambient light on the lab bench?

A4: Yes, chlorophenoxy compounds are known to be susceptible to photodegradation.[1][2] While brief exposure may not cause significant degradation, it is best practice to minimize light exposure at all stages of handling. Use amber vials or wrap containers in aluminum foil, and work in a subdued lighting environment when possible. For critical experiments, a quantitative assessment of photostability should be performed (see Protocol 2, Section D).

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Inconsistent Results in Biological Assays 1. Compound Degradation: The compound is degrading in the assay medium over the course of the experiment. 2. Precipitation: The compound is precipitating in the wells, leading to variable effective concentrations.1. Run a Time-Course Stability Study: Analyze the concentration of the compound in your assay medium at T=0 and at the end of your experiment using HPLC. 2. Visually Inspect Plates: Check for precipitate under a microscope. 3. Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solubility issues.[4]
Appearance of Unknown Peaks in HPLC Chromatogram 1. Degradation: The new peaks are degradation products. 2. Impurity: The new peak was present in the starting material but was not initially detected.1. Conduct a Forced Degradation Study (Protocol 2): This will help to generate the likely degradation products and confirm their retention times. 2. Use LC-MS: Analyze the new peaks by mass spectrometry to determine their molecular weights, which can help in identifying their structures. A likely degradation product is 4-chloro-3,5-dimethylphenol, resulting from ether bond cleavage.[6][7]
Low or No Product Yield in a Synthesis Reaction Instability in Reaction Conditions: The compound may be degrading under the reaction conditions (e.g., strong acid/base, high temperature).Monitor Reaction by HPLC: Take aliquots of the reaction mixture at different time points to assess the stability of the product as it is formed. Consider modifying reaction conditions (e.g., lower temperature, milder reagents) if significant degradation is observed.

Experimental Protocols

Protocol 1: Preparing a Soluble Working Solution

This protocol provides a stepwise method to prepare an aqueous working solution from a DMSO stock, minimizing the risk of precipitation.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your desired aqueous buffer (e.g., PBS, pH 7.4)

  • A co-solvent such as ethanol or polyethylene glycol 400 (PEG 400)

  • Sterile, amber microcentrifuge tubes or glass vials

Methodology:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve the compound in 100% anhydrous DMSO to a final concentration of 20 mM.

    • Vortex thoroughly until fully dissolved.

    • Store this stock solution in small aliquots at -20°C.

  • Prepare an Intermediate Dilution:

    • Create a 1:1 mixture of your aqueous buffer and a co-solvent (e.g., 50% PBS, 50% Ethanol).

    • Dilute your 20 mM DMSO stock solution 1:10 into this buffer/co-solvent mixture to obtain a 2 mM intermediate solution. The final solvent composition will be approximately 5% DMSO, 47.5% PBS, and 47.5% Ethanol.

    • Vortex gently to mix.

  • Prepare the Final Working Solution:

    • Serially dilute the 2 mM intermediate solution into your 100% aqueous buffer to achieve your desired final concentrations.

    • Visually inspect the final solution for any signs of precipitation or cloudiness.

Causality: The use of a co-solvent in the intermediate dilution step acts as a "bridge" between the highly organic nature of the DMSO stock and the fully aqueous final buffer. This gradual change in solvent polarity prevents the compound from rapidly crashing out of solution.[4]

Protocol 2: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to identify the potential degradation pathways and products of this compound. This is essential for developing a stability-indicating analytical method.[7]

Objective: To generate degradation products under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to assess the stability-indicating capability of an HPLC-UV method.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector and a C18 column

  • Photostability chamber (ICH Q1B compliant)

  • Oven

A. Preparation of Solutions:

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • For each stress condition, dilute this stock solution with the respective stressor solution to a final concentration of 0.1 mg/mL.

B. Hydrolytic Degradation:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

C. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

  • Keep at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

D. Photolytic Degradation:

  • Expose a solution of the compound (0.1 mg/mL in 50:50 acetonitrile:water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7]

  • A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analyze the samples by HPLC.

E. Thermal Degradation:

  • Spread a thin layer of the solid compound in a glass vial.

  • Place in an oven at 80°C for 48 hours.

  • Dissolve the solid in mobile phase for HPLC analysis.

F. HPLC Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of Acetonitrile and 0.1% Formic Acid in Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm (or a wavelength determined by UV scan)

  • Injection Volume: 10 µL

Data Interpretation: Compare the chromatograms of the stressed samples to a control (unstressed) sample. A loss in the main peak area with the concomitant appearance of new peaks indicates degradation. The goal is to achieve 5-20% degradation of the active ingredient.[3] If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, or concentration of stressor).

Visualization of Degradation and Experimental Workflow

Predicted Degradation Pathways

The primary degradation pathways for this compound are predicted to be hydrolysis of the ether linkage and benzylic oxidation of the methyl groups on the aromatic ring.

Degradation Pathways cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation Parent_H 2-(4-Chloro-3,5-dimethylphenoxy)- 2-methylpropanoic acid Product_H1 4-Chloro-3,5-dimethylphenol Parent_H->Product_H1 Ether Cleavage Product_H2 2-Hydroxy-2-methylpropanoic acid Parent_H->Product_H2 Ether Cleavage Parent_O 2-(4-Chloro-3,5-dimethylphenoxy)- 2-methylpropanoic acid Product_O1 Hydroxylated or Oxidized Methyl Group Derivative Parent_O->Product_O1 Benzylic Oxidation

Caption: Predicted degradation pathways of the target compound.

Forced Degradation Experimental Workflow

The following diagram illustrates the workflow for the forced degradation study described in Protocol 2.

Forced Degradation Workflow cluster_stress Stress Conditions (0.1 mg/mL) start Prepare 1 mg/mL Stock Solution in Acetonitrile acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation photo Photolysis (ICH Q1B) start->photo thermal Thermal (Solid) (80°C) start->thermal sampling Sample at Time Points Neutralize (if applicable) acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling analysis Analyze by Stability-Indicating HPLC-UV Method sampling->analysis data Evaluate Data: - Peak Purity - Mass Balance - Identify Degradants analysis->data

Caption: Workflow for the forced degradation study.

References

  • Vertex AI Search. (2024). Stability-indicating RP-HPLC method for gemfibrozil in pharmaceuticals.
  • ACS Publications. Dark and photoassisted iron(3+)-catalyzed degradation of chlorophenoxy herbicides by hydrogen peroxide | Environmental Science & Technology.
  • Science.gov. forced degradation products: Topics by Science.gov.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Solubility of Chemical Compounds in Aqueous Buffers.
  • NIH. (2018). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry.
  • Érudit. Dégradation photochimique d'herbicides chlorophenoxyalcanoïques en milieux aqueux.
  • MedCrave online. (2016). Forced Degradation Studies.
  • NIH. (2016). Photodegradation of Gemfibrozil in Aqueous Solution Under UV Irradiation: Kinetics, Mechanism, Toxicity, and Degradation Pathways.
  • Wisdom Library. World Journal of Pharmaceutical Research.
  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY.
  • BenchChem. (2025). Technical Support Center: Overcoming Isoderrone Precipitation in Aqueous Buffers.
  • KPU Pressbooks. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II.

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Overcoming poor solubility of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of this compound. This guide provides a series of troubleshooting questions and answers, detailed protocols, and scientific explanations to facilitate your experimental success.

Section 1: Understanding the Core Problem

FAQ: Why is my compound, this compound, not dissolving in my aqueous buffer?

Answer:

The poor aqueous solubility of this compound is rooted in its chemical structure. The molecule possesses a large, non-polar (hydrophobic) phenoxy group and a smaller, polar (hydrophilic) carboxylic acid group. In neutral or acidic aqueous media, the carboxylic acid group remains largely in its non-ionized, protonated form (–COOH), which is significantly less soluble in water.[1][2] For the compound to dissolve, the water molecules must expend energy to create a cavity for the hydrophobic portion of the molecule, which is an energetically unfavorable process.

This compound is structurally related to fibrates like gemfibrozil, which are known for being poorly water-soluble.[3] Key physicochemical properties influencing this are:

  • High Lipophilicity: The molecule has a predicted LogP (a measure of lipophilicity) of approximately 3.4, indicating a strong preference for a lipid environment over an aqueous one.[4]

  • Carboxylic Acid Moiety: As a carboxylic acid, its solubility is highly dependent on the pH of the medium. The predicted pKa (the pH at which the compound is 50% ionized) is around 4.7.[3] At pH values below the pKa, the non-ionized, less soluble form dominates.

Section 2: Fundamental Strategy - pH Adjustment

FAQ: How can I use pH to improve the solubility of my compound?

Answer:

The most direct method to solubilize this acidic compound is by increasing the pH of your aqueous solution. According to the Henderson-Hasselbalch equation, when the pH of the solution is significantly higher than the compound's pKa, the carboxylic acid group (R-COOH) will deprotonate to form its highly soluble conjugate base, the carboxylate anion (R-COO⁻).[5][6][7]

Mechanism of pH-Dependent Solubility ```dot graph "pH_Solubility_Equilibrium" { layout=dot; rankdir=LR; splines=true; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

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Caption: Troubleshooting workflow for selecting a solubilization strategy.

Section 4: Analytical Verification

FAQ: How do I properly measure the aqueous solubility of my compound?

Answer:

The "gold standard" for measuring thermodynamic equilibrium solubility is the shake-flask method. [8]This method ensures that the solution is truly saturated with the compound.

Protocol: Shake-Flask Solubility Measurement
  • Preparation: Add an excess amount of the solid compound to a known volume of your aqueous medium (e.g., pH 7.4 PBS) in a sealed, clear container (e.g., a glass vial). "Excess" means enough solid is visible at the bottom of the vial after the experiment is complete.

  • Equilibration: Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for a sufficient time to reach equilibrium, typically 24 to 48 hours.

  • Phase Separation: After equilibration, stop the agitation and allow the excess solid to settle. To separate the saturated supernatant from the undissolved solid, either centrifuge the sample at high speed or filter it through a 0.22 µm syringe filter compatible with your solvent. This step is critical to avoid aspirating solid particles. [9]4. Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC-UV) or UV-Vis spectroscopy. [9][10]6. Calculation: Back-calculate the concentration in the original undiluted supernatant to determine the solubility. The result is typically expressed in mg/mL or µg/mL.

References

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Vertex AI Search.
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  • Cas 25812-30-0,Gemfibrozil - LookChem. vertexaisearch.cloud.google.com.
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Troubleshooting inconsistent results in 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bioassays for 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

Welcome to the technical support resource for bioassays involving this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of obtaining consistent and reliable data with this compound.

The structure of this compound suggests it belongs to the class of fibrate-like compounds, which are known modulators of Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] These nuclear receptors are critical regulators of lipid and glucose metabolism, making them important therapeutic targets.[1][3] Bioassays for such compounds are typically cell-based reporter systems designed to measure the activation of specific PPAR isoforms (α, β/δ, or γ).

Inconsistencies in these assays often stem from the physicochemical properties of the compound itself (e.g., hydrophobicity) and the inherent biological variability of cell-based systems. This guide provides a systematic, causality-driven approach to identifying and resolving these issues.

Part 1: Core Troubleshooting Guide

This section addresses specific, common problems encountered during bioassays. Each question outlines a problem, its potential causes, and a step-by-step protocol for resolution.

Q1: Why am I observing high variability between replicate wells or experiments (High CV%)?

High variability is a frequent challenge, often pointing to issues in compound handling, reagent consistency, or cell culture technique.

Underlying Causality: this compound is predicted to be a lipophilic molecule. Such compounds are notoriously difficult to work with in aqueous cell culture media. They can precipitate out of solution, adsorb to plastic surfaces, and bind to proteins in the serum, leading to inconsistent effective concentrations delivered to the cells.[4][5]

Troubleshooting Workflow:

G cluster_0 Start: High Variability Observed cluster_1 Step 1: Compound & Vehicle Control cluster_2 Step 2: Cell Culture & Assay Conditions cluster_3 Step 3: Data Normalization & Analysis cluster_4 Resolution start High CV% in Assay Readout solubility Assess Compound Solubility (Visual inspection, light scatter) start->solubility vehicle Evaluate Vehicle Effects (DMSO concentration, precipitation) solubility->vehicle If soluble end Consistent Results Achieved solubility->end If insoluble, reformulate plastic Check for Adsorption to Plastic (Use low-binding plates) vehicle->plastic cells Standardize Cell Handling (Passage number, seeding density) plastic->cells If no issues found serum Investigate Serum Lot Variability (Test multiple lots, consider serum-free media) cells->serum incubation Optimize Incubation Time & Edge Effects (Time-course, plate layout) serum->incubation serum->end If serum is the issue, select a consistent lot normalization Review Normalization Strategy (Dual-luciferase, cell viability assay) incubation->normalization If no issues found controls Validate Assay Controls (Positive/Negative control performance) normalization->controls controls->end If controls are valid

Caption: Troubleshooting workflow for high assay variability.

Detailed Solutions:

  • Compound Solubility and Delivery:

    • Protocol: Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous media, do so incrementally and vortex vigorously. Never exceed a final DMSO concentration of 0.5% in the well, as higher levels can be cytotoxic.

    • Causality: The compound may be precipitating upon dilution. Visually inspect the diluted solutions under a microscope for precipitates.

  • Adsorption to Plasticware:

    • Protocol: Use low-adhesion or polypropylene plates instead of standard polystyrene. Hydrophobic compounds are known to bind to polystyrene, reducing the bioavailable concentration.[4]

    • Causality: The loss of compound to plastic surfaces can be significant and variable, leading to inconsistent results.

  • Serum Protein Binding:

    • Protocol: Serum is a complex mixture of proteins and lipids that varies significantly between lots.[6][7][8] This variability can alter the free fraction of the compound available to the cells.

      • Step 1: Qualify new lots of Fetal Bovine Serum (FBS) by testing them against a known standard lot with your positive control and test compound.

      • Step 2: Consider reducing the serum concentration during the compound treatment period (e.g., from 10% to 1-2%) or using a serum-free medium if your cell line can tolerate it. This increases compound bioavailability.[9]

      • Step 3: Alternatively, use charcoal-stripped serum to remove endogenous hormones and lipids that might compete with or bind to your compound.

  • Cell Culture Standardization:

    • Protocol: Maintain a strict cell culture regimen. Use cells within a consistent, narrow range of passage numbers. Ensure a uniform, sub-confluent monolayer at the time of treatment.

    • Causality: Cellular responses to stimuli can change as cells are passaged repeatedly. Over-confluent or sparse cultures will also respond differently.

Q2: Why is the potency (EC50) of my compound unexpectedly low or non-existent?

A lack of response can be disheartening, but it often points to a correctable issue in the assay system rather than an inactive compound.

Underlying Causality: The compound may not be reaching its molecular target, the PPAR nuclear receptor, in sufficient concentrations. Alternatively, the cellular machinery required to report on the activation may not be functioning correctly.

PPAR Signaling Pathway and Assay Principle:

PPAR_Pathway cluster_Compound Compound Action cluster_Cell Cellular Events Compound Compound X (PPAR Agonist) PPAR PPAR Receptor (in Cytoplasm/Nucleus) Compound->PPAR Binds & Activates Heterodimer PPAR/RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE on DNA Heterodimer->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Reporter Reporter Protein (e.g., Luciferase) Transcription->Reporter Produces Signal Light Signal Reporter->Signal Generates

Caption: PPAR agonist signaling in a reporter assay.

Detailed Solutions:

  • Confirm Target Expression:

    • Protocol: Ensure the cell line you are using expresses the target PPAR isoform (α, β/δ, or γ). If using a transient transfection system, verify transfection efficiency.

    • Causality: No target, no effect. Many common cell lines may have low endogenous expression of certain PPARs.

  • Validate the Reporter System:

    • Protocol: Always run a potent, well-characterized positive control agonist for the specific PPAR isoform (e.g., GW501516 for PPARβ/δ, Rosiglitazone for PPARγ).[10]

    • Causality: If the positive control fails to elicit a strong response, the problem lies within the assay system itself (e.g., bad reporter plasmid, incorrect cell line, expired reagents), not your test compound.

  • Assess Compound Stability:

    • Protocol: The compound may be unstable in culture medium over the course of a 24-48 hour incubation. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal incubation time.

    • Causality: Compound degradation will lead to a lower effective concentration over time, reducing the observed potency.[11]

  • Investigate Cytotoxicity:

    • Protocol: At higher concentrations, the compound may be toxic to the cells, leading to a drop in the reporter signal that can be misinterpreted as inactivity. Run a parallel cell viability assay (e.g., CellTiter-Glo®, MTS, or Trypan Blue exclusion). A dual-luciferase reporter system, where one luciferase acts as a control for cell number and transfection efficiency, is highly recommended.[12][13]

    • Causality: A dead cell cannot produce a reporter signal. This is a common artifact in cell-based assays.

Table 1: Recommended Assay Controls

Control Type Purpose Example Expected Outcome
Vehicle Control Establishes the baseline response of the solvent. 0.1% DMSO in media No significant signal over background.
Negative Control Untreated cells. Media only Baseline luminescence/fluorescence.
Positive Control Validates the assay system and target pathway. Rosiglitazone (for PPARγ) Strong, dose-dependent signal increase.

| Cytotoxicity Control | Identifies compound-induced cell death. | Staurosporine | Dose-dependent decrease in cell viability. |

Part 2: Frequently Asked Questions (FAQs)

Q: How should I prepare and store stock solutions of this compound? A: Given its likely hydrophobic nature, the compound should be dissolved in a non-polar organic solvent like 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Aliquot the stock solution into small, single-use volumes in low-binding tubes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Q: What is the best type of reporter assay for this compound? A: Luciferase-based reporter assays are the gold standard for nuclear receptor research due to their high sensitivity and wide dynamic range.[12][14] Specifically, a dual-luciferase system provides an internal control to normalize for variations in cell number and transfection efficiency, which is critical for robust data.[13] These systems typically involve two plasmids: one expressing the PPAR ligand-binding domain fused to a GAL4 DNA-binding domain, and another with a luciferase gene downstream of a GAL4 upstream activator sequence.[15][16]

Q: Can the choice of cell culture media affect my results? A: Absolutely. Beyond the issue of serum variability, the basal medium itself can have an impact. For instance, some components in the medium, like phenol red, have weak estrogenic activity and could potentially interfere with nuclear receptor assays. Using phenol red-free medium is a good practice to eliminate this variable.

Q: My dose-response curve is not sigmoidal (e.g., it's flat or bell-shaped). What does this mean? A: A flat curve indicates a lack of response (see Troubleshooting Q2). A bell-shaped (or biphasic) curve often suggests cytotoxicity at higher concentrations. As the concentration increases, the agonist effect is overwhelmed by cell death, causing the signal to drop. Always confirm with a viability assay. It could also indicate off-target effects at higher concentrations.

Q: How do I mitigate plate edge effects? A: Edge effects, where wells on the perimeter of a microplate behave differently from interior wells, are often caused by differential evaporation and temperature gradients. To mitigate this, avoid using the outer rows and columns of the plate for experimental samples. Instead, fill these wells with sterile water or media to create a humidity barrier.

References

  • Title: Improved dual-luciferase reporter assays for nuclear receptors Source: PubMed URL: [Link]

  • Title: Improved Dual-Luciferase Reporter Assays for Nuclear Receptors Source: PMC - NIH URL: [Link]

  • Title: Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays Source: Toxicological Sciences | Oxford Academic URL: [Link]

  • Title: The Impact of Serum and Serum-derived Undefined Biologic Modifiers in Cell Culture Source: Bio-Techne URL: [Link]

  • Title: Reporter gene assay formats Source: ResearchGate URL: [Link]

  • Title: Impact of Cell Culture Conditions and Media in Cellular Studies Source: BPS Bioscience URL: [Link]

  • Title: A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators Source: Springer Link URL: [Link]

  • Title: How Serum Quality Influences Cell Culture Outcomes: Key Factors for Reliable and Reproducible Results Source: Seamless Bio URL: [Link]

  • Title: How to Deal with Lipophilic and Volatile Organic Substances in Microtiter Plate Assays? Source: ResearchGate URL: [Link]

  • Title: Choosing Serum for Cells in Culture Source: Biocompare URL: [Link]

  • Title: On the disruption of biochemical and biological assays by chemicals leaching from disposable laboratory plasticware Source: ResearchGate URL: [Link]

  • Title: this compound Source: Amerigo Scientific URL: [Link]

  • Title: The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development Source: NIH National Library of Medicine URL: [Link]

  • Title: Fibrates after the FIELD study: Some answers, more questions Source: PubMed URL: [Link]

  • Title: Bioassays to assess the ecotoxicological impact of polyethylene microplastics and two organic pollutants, simazine and ibuprofen Source: PubMed URL: [Link]

  • Title: Key Issues in the Role of Peroxisome Proliferator–Activated Receptor Agonism and Cell Signaling in Trichloroethylene Toxicity Source: NIH National Library of Medicine URL: [Link]

  • Title: Examining the safety of PPAR agonists - Current trends and future prospects Source: Taylor & Francis Online URL: [Link]

  • Title: Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence Source: MDPI URL: [Link]

  • Title: The Problems with the Cells Based Assays Source: SciTechnol URL: [Link]

Sources

Technical Support Center: Synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields. The content is structured in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Part 1: Core Synthetic Strategy & Mechanistic Considerations

Q1: What is the recommended synthetic route for this compound to achieve the highest yield?

The most robust and high-yielding method for this specific molecule is the reaction of 4-chloro-3,5-dimethylphenol with acetone and chloroform in the presence of a strong base, such as sodium hydroxide. This is a variation of the haloform reaction conditions adapted for the synthesis of α-aryloxyisobutyric acids. This approach directly forms the desired carbon-oxygen bond at the sterically hindered tertiary carbon center, bypassing common side reactions that plague other methods.

Q2: Why is a traditional Williamson ether synthesis not ideal for this specific target molecule?

A traditional Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide.[1][2][3] For our target, this would mean reacting 4-chloro-3,5-dimethylphenoxide with a tertiary alkyl halide, such as ethyl 2-bromo-2-methylpropanoate. This strategy is fundamentally flawed for this substrate because tertiary alkyl halides strongly favor elimination (E2 mechanism) over substitution (SN2 mechanism) when treated with a strong base/nucleophile like a phenoxide.[2][4] The result is a low yield of the desired ether and a high yield of elimination byproducts, primarily ethyl methacrylate.

SN2_vs_E2 cluster_pathways Reaction Pathways reactants 4-Chloro-3,5-dimethylphenoxide + Ethyl 2-bromo-2-methylpropanoate SN2 SN2 Pathway (Substitution) reactants->SN2 Sterically Hindered E2 E2 Pathway (Elimination) reactants->E2 Favored product_ether Desired Ether Product (Low Yield) SN2->product_ether product_alkene Alkene Byproduct (Major Product) E2->product_alkene

Caption: SN2 vs. E2 pathways for a tertiary alkyl halide.

Part 2: Troubleshooting the Acetone/Chloroform Synthesis

Q3: My reaction yield is consistently low (<50%). What are the most critical parameters to optimize?

Low yields in this synthesis are almost always traced back to three critical parameters:

  • Temperature Control: The reaction is highly exothermic. Uncontrolled temperature leads to vigorous boiling of chloroform and promotes the formation of polymeric tar-like side products. The optimal temperature range is typically 55-60°C.

  • Rate of Chloroform Addition: Chloroform should be added slowly and controllably below the surface of the reaction mixture. This maintains a low steady-state concentration of dichlorocarbene (the reactive intermediate), minimizing side reactions. A rapid addition will cause a surge in temperature and side product formation.

  • Base Concentration and Stoichiometry: A significant excess of a strong base (typically 4-6 molar equivalents of NaOH or KOH) is required to drive the reaction to completion. The base is consumed in deprotonating the phenol, reacting with chloroform, and neutralizing the final carboxylic acid product.

Q4: I am observing a significant amount of dark, tar-like material in my reaction flask. What is the cause and how can it be mitigated?

Tar formation is a common issue resulting from the self-condensation of acetone under strongly basic conditions (an aldol condensation) and side reactions involving the highly reactive dichlorocarbene intermediate. To mitigate this:

  • Ensure Efficient Stirring: Vigorous mechanical stirring is essential to maintain a homogenous mixture and prevent localized "hot spots" where the temperature can spike and side reactions can accelerate.

  • Maintain Strict Temperature Control: Use a water bath or a temperature-controlled mantle to keep the reaction temperature from exceeding 60°C.

  • Controlled Reagent Addition: Add the chloroform dropwise using an addition funnel. Do not add it all at once.

Q5: Is there an optimal solvent for this reaction?

In many established procedures, acetone serves as both a reactant and the primary solvent. Using a large excess of acetone helps to ensure it is readily available for the reaction. Some protocols may introduce a co-solvent like toluene, which can help control the reaction temperature and improve the solubility of intermediates, particularly in larger-scale reactions.[5][6]

Experimental Protocol and Data

Optimized Protocol for Synthesis

This protocol is designed for a laboratory scale and prioritizes yield and purity.

Workflow Diagram

Synthesis_Workflow A 1. Reagent Charging (Phenol, Acetone, NaOH soln) B 2. Heat to 55°C A->B C 3. Slow Chloroform Addition (Maintain 55-60°C) B->C D 4. Reflux for 2-3 hours C->D E 5. Reaction Work-up (Cool, Dilute, Remove Acetone) D->E F 6. Acidification (Precipitate Product) E->F G 7. Isolation & Purification (Filter, Wash, Recrystallize) F->G H Final Product G->H

Caption: Step-by-step synthesis workflow.

Step-by-Step Methodology:

  • Reagent Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, charge 4-chloro-3,5-dimethylphenol (1.0 eq), acetone (10-15 eq), and a 50% (w/w) aqueous solution of sodium hydroxide (5.0 eq).

  • Initiation: Heat the stirred mixture to a gentle reflux at approximately 55-60°C using a water bath.

  • Chloroform Addition: Slowly add chloroform (3.0-4.0 eq) dropwise via the addition funnel over a period of 2-3 hours. Ensure the tip of the funnel is below the surface of the liquid. Maintain the reaction temperature between 55-60°C throughout the addition. The mixture will typically turn reddish-brown.

  • Reaction Completion: After the chloroform addition is complete, continue to stir the mixture at reflux for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. If any organic solvent like toluene was used, separate the aqueous layer.

  • Purification (Part 1): Reduce the volume of the aqueous solution by about half using a rotary evaporator to remove the excess acetone.

  • Acidification: Cool the concentrated aqueous solution in an ice bath. Slowly and with vigorous stirring, acidify the solution to a pH of ~1-2 using concentrated hydrochloric acid. A solid precipitate of the crude product will form.

  • Isolation: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral.

  • Purification (Part 2): Recrystallize the crude solid from a suitable solvent system, such as toluene or an ethyl acetate/heptane mixture, to yield the pure this compound as a white crystalline solid.

Data Tables

Table 1: Reagent Stoichiometry

ReagentMolar Mass ( g/mol )Molar Eq.Typical Role
4-Chloro-3,5-dimethylphenol156.611.0Starting Material
Acetone58.0810 - 15Reactant & Solvent
Chloroform119.383.0 - 4.0Reactant
Sodium Hydroxide40.005.0Base/Catalyst
Hydrochloric Acid (conc.)36.46As neededAcidification

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction.2. Excessive side product formation.3. Product loss during work-up.1. Ensure sufficient reflux time after addition.2. Strictly control temperature (55-60°C) and add chloroform slowly.3. Ensure complete precipitation during acidification by checking pH.
Dark/Tarry Product 1. Reaction temperature was too high.2. Chloroform added too quickly.1. Use a water bath for better temperature control.2. Increase the chloroform addition time.
Product Fails to Precipitate 1. Insufficient acidification.2. Product is too soluble in the work-up solution.1. Add more acid until pH is strongly acidic (pH 1-2).2. Concentrate the aqueous solution further to reduce solubility before acidification.
Oily Product Instead of Solid 1. Presence of impurities.2. Incomplete removal of acetone.1. Ensure thorough washing of the crude product.2. Perform recrystallization carefully.3. Ensure acetone is removed via distillation/evaporation before acidification.

References

  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023). National Institutes of Health (NIH). Available at: [Link]

  • Williamson Ether Synthesis. (n.d.). Cambridge University Press. Available at: [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]

  • The Williamson Ether Synthesis. (2019). Chemistry LibreTexts. Available at: [Link]

  • Williamson ether synthesis (video). (n.d.). Khan Academy. Available at: [Link]

  • Experiment 4: Williamson Ether Synthesis. (2012). MiraCosta College. Available at: [Link]

  • Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. (1987). Google Patents.
  • Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. (1990). Google Patents.
  • Gemfibrozil. (1996). Some Pharmaceutical Drugs - NCBI Bookshelf. Available at: [Link]

  • Process for the preparation of gemfibrozil. (1997). Google Patents.

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Technical Support Center: Prevention of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic Acid Degradation During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid (Compound ID: 667436-01-3).[1] This document provides researchers, scientists, and drug development professionals with essential information to prevent its degradation during storage. Maintaining the stability and purity of this compound is critical for the accuracy and reproducibility of experimental results. This guide offers a structured question-and-answer format to address common challenges, supplemented with troubleshooting protocols and scientific explanations.

The stability of a compound like this compound, which possesses a carboxylic acid functional group and a substituted phenoxy moiety, is susceptible to various environmental factors. Understanding the potential degradation pathways is the first step toward effective preservation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors influencing the stability of this compound are temperature, light, pH (especially in solution), and the presence of oxidizing agents. As a carboxylic acid, it can undergo thermal decomposition, and the chlorophenoxy group may be susceptible to photodegradation and hydrolysis under certain conditions.[2][3]

Q2: What are the recommended storage conditions for the solid form of this compound?

A2: For optimal stability in its solid form, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4][5] Room temperature storage in a desiccated environment is generally acceptable for the solid powder. To mitigate potential photodegradation, the use of amber vials or storage in the dark is highly recommended.

Q3: I need to prepare a stock solution. What solvent should I use and how should I store it?

A3: The choice of solvent is critical. For short-term storage, a high-purity aprotic organic solvent is preferable to minimize the risk of hydrolysis. For longer-term storage, it is advisable to prepare aliquots of the stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. The stability of phenoxy acids in aqueous solutions can be pH-dependent.[2]

Q4: I suspect my stored compound has degraded. What are the likely degradation products?

A4: Degradation can occur through several pathways. One common pathway for phenoxy herbicides is the cleavage of the ether bond, which would yield 4-chloro-3,5-dimethylphenol.[6] Thermal stress may lead to decarboxylation of the carboxylic acid group.[7][8][9] Hydrolysis, particularly under acidic or basic conditions, can also cleave the ether linkage.[2][10]

Q5: How can I experimentally verify the purity and stability of my compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of your compound and detect any degradation products.[11] A well-developed HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification.

Experimental Protocols

Protocol 1: Stability Assessment via HPLC

This protocol outlines a general procedure for developing a stability-indicating HPLC method.

Objective: To separate this compound from its potential degradation products.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Methodology:

  • Standard Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Mobile Phase Preparation: A common starting point for structurally similar compounds is a gradient elution with a mobile phase consisting of acetonitrile and water, both acidified with 0.1% formic acid.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at a lower percentage of Mobile Phase B and gradually increase.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV scan of the compound (typically around 270-280 nm for phenoxy compounds).

  • Forced Degradation Studies: To confirm the method is stability-indicating, subject the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[11][12]

    • Acid/Base Hydrolysis: Reflux the drug solution in 0.1 N HCl or 0.1 N NaOH.[12]

    • Oxidation: Treat the drug with a solution of hydrogen peroxide (e.g., 3%).[12]

    • Thermal Stress: Heat the solid compound or a solution at an elevated temperature.[12]

    • Photolytic Stress: Expose a solution of the compound to UV light.

  • Analysis: Inject the stressed samples into the HPLC system and verify that the degradation product peaks are well-resolved from the parent compound peak.

Stress Condition Expected Degradation Primary Degradation Products
Acid/Base Hydrolysis Cleavage of the ether linkage4-chloro-3,5-dimethylphenol
Oxidation Potential modification of the aromatic ring or side chainOxidized derivatives
Thermal Decarboxylation1-chloro-5-(1-methoxy-1-methylethyl)-2,4-dimethylbenzene
Photolytic Cleavage of bonds, particularly the C-O and C-Cl bondsPhenolic derivatives and other photoproducts

Visualizing Degradation and Workflow

Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for this compound.

G Parent 2-(4-Chloro-3,5-dimethylphenoxy)- 2-methylpropanoic acid Hydrolysis_Product 4-chloro-3,5-dimethylphenol Parent->Hydrolysis_Product Hydrolysis (Acid/Base) Thermal_Product 1-chloro-5-(1-methoxy-1-methylethyl)- 2,4-dimethylbenzene Parent->Thermal_Product Thermal Stress (Decarboxylation) Photo_Product Various Photoproducts Parent->Photo_Product Photolytic Stress

Caption: Potential degradation pathways of the target compound.

Experimental Workflow for Stability Testing

This workflow outlines the logical steps for assessing the stability of the compound.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Compound Obtain Compound Prepare_Stock Prepare Stock Solution Compound->Prepare_Stock Acid Acid Hydrolysis Prepare_Stock->Acid Base Base Hydrolysis Prepare_Stock->Base Oxidation Oxidation Prepare_Stock->Oxidation Thermal Thermal Stress Prepare_Stock->Thermal Photo Photolytic Stress Prepare_Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for stability-indicating HPLC method development.

Conclusion

By adhering to the recommended storage conditions and employing robust analytical methods to monitor purity, researchers can ensure the integrity of this compound for their experiments. This guide provides a foundational understanding of the potential stability issues and a practical framework for their mitigation. For further assistance, please do not hesitate to contact our technical support team.

References

  • Bavisotto, R., Rana, R., Hopper, N., Hu, K., & Tysoe, W. (2021). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics. [Link]

  • Grzegoratoski, M., & Húska, D. (2018). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research. [Link]

  • Bavisotto, R., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. University of Wisconsin-Milwaukee. [Link]

  • Clark, J. M., Robichaud, D. J., & Nimlos, M. R. (2012). Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. OSTI.GOV. [Link]

  • Chemistry Stack Exchange. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? [Link]

  • Pignatello, J. J., & Baehr, K. (1994). Dark and photoassisted iron(3+)-catalyzed degradation of chlorophenoxy herbicides by hydrogen peroxide. Environmental Science & Technology. [Link]

  • Ingle, S. U., et al. (2015). Stability-indicating RP-HPLC method for gemfibrozil in pharmaceuticals. World Journal of Pharmaceutical Research. [Link]

  • ResearchGate. (n.d.). (PDF) Pyrolysis of Carboxylic Acids. [Link]

  • Li, Y., et al. (2012). Evolution of Toxicity upon Hydrolysis of Fenoxaprop-p-ethyl. Journal of Agricultural and Food Chemistry. [Link]

  • The Production of Phenoxy Herbicides. (n.d.). [Link]

  • Chemcess. (n.d.). Phenoxy Herbicides: Production, Uses And Toxicology. [Link]

  • ResearchGate. (2025). (PDF) Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. [Link]

  • MDPI. (2024). Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2. [Link]

  • World Journal of Pharmaceutical Research. (2015). A SIMPLE, RAPID AND ACCURATE STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF GEMFIBROZIL IN PURE AND TABLET FORM. [Link]

  • ResearchGate. (2025). Degradation of the target compounds: (a) gemfibrozil (GEM); (b) hydrochlorothiazide (HCTZ). [Link]

  • Semantic Scholar. (n.d.). DETERMINATION OF GEMFIBROZIL AND FENOFIBRATE IN PHARMACEUTICALS IN PRESENCE OF THEIR DEGRADATION PRODUCTS. [Link]

  • ResearchGate. (2025). Determination of gemfibrozil and fenofibrate in pharmaceuticals in presence of their degradation products. [Link]

  • National Center for Biotechnology Information. (n.d.). Degradation of chlorophenoxy herbicides by coupled Fenton and biological oxidation. [Link]

  • ResearchGate. (2025). Photo-degradation of chlorophenols in the aqueous solution. [Link]

  • Applied Ecology and Environmental Research. (n.d.). Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • International Journal of Biomedical and Pharmaceutical Sciences. (n.d.). Forced Degradation Studies. [Link]

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Technical Support Center: Resolving Enantiomers of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered questions during the separation of this compound's enantiomers.

Introduction

This compound is a chiral carboxylic acid belonging to the fibrate class of compounds. Like many pharmaceuticals, its enantiomers may exhibit different pharmacological and toxicological profiles, making their separation a critical step in drug development. This guide will focus on the two primary methods for resolving this and similar chiral acids: Diastereomeric Salt Crystallization and Chiral High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common starting point for resolving a novel chiral carboxylic acid like this one?

For resolving a racemic carboxylic acid, the most established and often most scalable method is diastereomeric salt crystallization.[1][2][3] This technique involves reacting the racemic acid with an enantiomerically pure chiral base to form two diastereomeric salts.[3][4] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[5][6]

Q2: Which chiral resolving agents are recommended for this compound?

The selection of a resolving agent is often empirical.[5] For carboxylic acids, common choices are chiral amines. A screening of several resolving agents is highly recommended. Based on broad applicability, the following are excellent starting points:

  • (R)-(+)-α-Phenylethylamine and (S)-(-)-α-Phenylethylamine

  • Cinchona alkaloids (e.g., quinine, quinidine, cinchonidine, cinchonine)[1]

  • (1R,2S)-(-)-Ephedrine

  • (1R,2R)-(-)-Pseudoephedrine

Q3: How do I determine the enantiomeric excess (e.e.) of my resolved sample?

Accurate determination of enantiomeric excess is crucial.[7] The most reliable and widely used method is chiral High-Performance Liquid Chromatography (HPLC).[7][8] This technique uses a chiral stationary phase (CSP) to differentiate between the two enantiomers, resulting in two separate peaks. The ratio of the peak areas directly corresponds to the ratio of the enantiomers in the sample.

Troubleshooting Guide: Diastereomeric Salt Crystallization

This section addresses common issues encountered during the resolution of this compound via diastereomeric salt crystallization.

Problem 1: No crystallization occurs.

If your diastereomeric salt solution fails to yield crystals, several factors could be at play:

  • Supersaturation Not Reached: The solution may be too dilute.

    • Solution: Concentrate the solution by carefully evaporating some of the solvent.[9]

  • Incorrect Solvent System: The chosen solvent may be too effective at dissolving both diastereomeric salts.[9][10]

    • Solution: A systematic solvent screening is essential. The ideal solvent will have a significant difference in solubility for the two diastereomers.[10]

  • Inhibition by Impurities: Trace impurities can hinder nucleation.

    • Solution: Ensure the starting racemic acid is of high purity. Consider an additional purification step if necessary.

  • High Energy Barrier for Nucleation:

    • Solution 1: Induce nucleation by scratching the inside of the flask at the liquid-air interface with a glass rod.[9][10]

    • Solution 2: If available, add a small seed crystal of the desired diastereomeric salt.[10]

Problem 2: The product "oils out" instead of crystallizing.

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid.[9][10] This is often due to high supersaturation or the crystallization temperature being above the melting point of the solvated salt.[10]

  • Troubleshooting Steps:

    • Reduce Supersaturation: Start with a more dilute solution.[10]

    • Slow Down Cooling: Employ a gradual cooling rate to prevent a rapid drop in solubility.[10]

    • Use an Anti-Solvent: Slowly add a solvent in which the salts are less soluble to induce precipitation.[10]

    • Adjust Crystallization Temperature: If possible, use a solvent system that allows for crystallization at a higher temperature, ensuring it is below the salt's melting point.[10]

Problem 3: The yield of the desired diastereomeric salt is low.

Low yield can be addressed by optimizing several parameters:

  • Solvent Selection: As with crystallization failure, the solvent plays a critical role. A solvent that maximizes the solubility difference between the diastereomers is key.

  • Temperature: Lowering the final crystallization temperature generally decreases the solubility of the salts, which can improve the yield.[10] However, this must be balanced with the risk of precipitating the undesired diastereomer.

  • Stoichiometry of Resolving Agent:

    • Substoichiometric Amounts (e.g., 0.5 equivalents): This is a common strategy to selectively precipitate the salt of one enantiomer and can improve separation efficiency.[10]

    • Equimolar Amounts (1.0 equivalent): A good starting point for initial screening.

Problem 4: The diastereomeric excess (d.e.) of the crystallized salt is low.

Low diastereomeric excess indicates poor separation of the two diastereomers.

  • Optimization Strategies:

    • Systematic Solvent Screening: This is the most effective way to find a solvent that maximizes the solubility difference between the two diastereomeric salts.[9]

    • Recrystallization: One or more recrystallizations of the obtained diastereomeric salt can significantly enhance its purity.

    • Temperature and Cooling Rate: Slow cooling promotes the formation of larger, more ordered, and purer crystals.[10]

Experimental Protocols

Protocol 1: Screening for a Suitable Chiral Resolving Agent and Solvent

Objective: To identify an effective chiral base and solvent system for the resolution of racemic this compound.

Materials:

  • Racemic this compound

  • Screening set of chiral bases (e.g., (R)-(+)-α-phenylethylamine, (S)-(-)-α-phenylethylamine, quinine, cinchonidine)

  • Screening set of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile)

  • Test tubes or small vials

Procedure:

  • In a series of test tubes, dissolve a small, accurately weighed amount of the racemic acid in a minimal amount of a heated solvent.

  • In separate test tubes, dissolve an equimolar amount of each chiral base in the same heated solvent.

  • Combine the acid and base solutions.

  • Allow the solutions to cool slowly to room temperature, and then cool further in an ice bath.

  • Observe for the formation of a crystalline precipitate.

  • Isolate any crystals by filtration, wash with a small amount of cold solvent, and dry.

  • Liberate the free acid from the salt by treatment with a strong acid (e.g., HCl) and extraction into an organic solvent.

  • Analyze the liberated acid by chiral HPLC (see Protocol 3) to determine the enantiomeric excess.

Data Presentation:

Chiral BaseSolventCrystal Formation (Yes/No)Enantiomeric Excess (e.e. %) of Liberated Acid
(R)-(+)-α-PhenylethylamineMethanol
(S)-(-)-α-PhenylethylamineMethanol
QuinineEthanol
CinchonidineAcetone
......
Protocol 2: Bulk Resolution by Diastereomeric Salt Crystallization

Objective: To resolve a larger quantity of racemic this compound using the optimized conditions from the screening.

Procedure:

  • Dissolve the racemic acid in the chosen solvent at an optimized concentration, heating as necessary.

  • In a separate flask, dissolve the selected chiral resolving agent (typically 0.5-1.0 equivalents) in the same solvent, heating if required.

  • Add the resolving agent solution to the acid solution.

  • Allow the solution to cool slowly to room temperature. Seeding with a small crystal from the screening experiment may be beneficial.[10]

  • Further cool the mixture in an ice bath or refrigerator for a set period to maximize crystallization.

  • Collect the crystals by vacuum filtration and wash with a small portion of the cold solvent.

  • To obtain the enantiomerically enriched acid, suspend the diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl).

  • Extract the liberated free acid with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Determine the yield and enantiomeric excess by chiral HPLC.

Workflow for Diastereomeric Salt Crystallization

G cluster_prep Salt Formation cluster_cryst Crystallization cluster_iso Isolation racemic_acid Racemic Acid in Solvent mix Mix Solutions racemic_acid->mix chiral_base Chiral Base in Solvent chiral_base->mix cool Slow Cooling mix->cool filter Filter Crystals cool->filter liberate Liberate Free Acid (Acidify) filter->liberate mother_liquor Mother Liquor (Contains other diastereomer) filter->mother_liquor extract Extract Enriched Enantiomer liberate->extract analyze Analyze e.e. (Chiral HPLC) extract->analyze

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Troubleshooting Guide: Chiral HPLC Analysis

Problem: Poor or no separation of enantiomers.
  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereospecific interactions.[11] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for fibrate-type molecules.[11][12]

    • Solution: Screen different types of chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IM).[7][12]

  • Suboptimal Mobile Phase: The mobile phase composition is critical for achieving selectivity.[11]

    • Solution: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) is often necessary for acidic analytes to ensure good peak shape.[7]

Problem: Poor peak shape (tailing or fronting).
  • Secondary Interactions: The analyte may be interacting with the stationary phase in undesirable ways.

    • Solution: Adjust the concentration of the acidic modifier (e.g., TFA) in the mobile phase.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Sample Solvent Issues: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[11]

    • Solution: Dissolve the sample in the mobile phase whenever possible.[7]

Protocol 3: Chiral HPLC Method Development

Objective: To develop a reliable chiral HPLC method for determining the enantiomeric purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., Chiralpak® IM, 150 mm x 4.6 mm i.d.)[12]

Initial Method Conditions (based on similar compounds): [12]

ParameterCondition
Chiral Stationary Phase Chiralpak® IM
Mobile Phase Hexane/Ethanol/TFA (90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm

Optimization Workflow:

  • Initial Run: Analyze a racemic sample using the initial conditions.

  • Optimize Mobile Phase: If resolution is poor, vary the percentage of ethanol (e.g., from 5% to 20%). Also, screen other alcohols like isopropanol.

  • Optimize Additive: If peak shape is poor, adjust the TFA concentration (e.g., from 0.05% to 0.2%).

  • Validate Method: Once satisfactory separation is achieved, validate the method by analyzing samples of known enantiomeric composition to confirm peak identity.

Troubleshooting Logic for Chiral HPLC

G cluster_check1 Initial Checks cluster_action1 Corrective Actions cluster_check2 Secondary Checks cluster_action2 Further Actions start Poor Resolution or Peak Shape check_csp Is the CSP appropriate? start->check_csp check_mobile_phase Is the mobile phase optimized? check_csp->check_mobile_phase Yes screen_csp Screen different CSPs check_csp->screen_csp No vary_modifier Vary organic modifier ratio check_mobile_phase->vary_modifier No check_overload Is the column overloaded? check_mobile_phase->check_overload Yes end_node Optimized Separation screen_csp->end_node adjust_additive Adjust acidic additive concentration vary_modifier->adjust_additive adjust_additive->end_node check_solvent Is the sample solvent appropriate? check_overload->check_solvent No reduce_conc Reduce sample concentration/volume check_overload->reduce_conc Yes dissolve_in_mp Dissolve sample in mobile phase check_solvent->dissolve_in_mp No check_solvent->end_node Yes reduce_conc->end_node dissolve_in_mp->end_node

Caption: Troubleshooting workflow for chiral HPLC method development.

References

  • Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation. APC. Available at: [Link]

  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. Available at: [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing). Available at: [Link]

  • Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central. Available at: [Link]

  • The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel Chiral Technologies. Available at: [Link]

  • 4.8: 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. MDPI. Available at: [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC - NIH. Available at: [Link]

  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. Google Patents.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. Available at: [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

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Validation & Comparative

A Comparative Guide to 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid and Mecoprop for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a detailed comparative analysis of the well-characterized phenoxy herbicide Mecoprop (also known as MCPP) and its structural analogue, 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid. While Mecoprop is a widely used herbicide with a substantial body of research supporting its efficacy and mechanism of action, its analogue is a sparsely documented compound. This analysis, therefore, bridges the gap in available literature by leveraging established structure-activity relationships (SAR) within the phenoxy herbicide class to forecast the analogue's potential properties. We will delve into a comparative structural analysis, predict the mechanism of action, and hypothesize the efficacy and toxicological profiles. Crucially, this guide also outlines a comprehensive experimental workflow designed to empirically validate these predictions, providing researchers with a clear roadmap for future investigation.

Part 1: Structural and Physicochemical Analysis

A foundational comparison begins with the molecular structure, which dictates the physicochemical properties and, ultimately, the biological activity of these compounds.

Mecoprop , chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid, is a selective, post-emergence herbicide used to control broadleaf weeds.[1][2] It belongs to the phenoxy acid class of herbicides.[2] In contrast, This compound (referred to henceforth as CDMPA for brevity) is a structural variant.

The key distinctions lie in the substitution pattern on the phenyl ring and the propanoic acid side chain:

  • Aromatic Ring Substitution: Mecoprop features a chlorine atom at the 4-position and a methyl group at the 2-position of the phenoxy ring.[3] CDMPA possesses a chlorine atom at the 4-position and two methyl groups at the 3- and 5-positions.[4]

  • Propanoic Acid Chain: Mecoprop has a single methyl group on the alpha-carbon of the propanoic acid chain. CDMPA has two methyl groups at this position.

These structural differences are visualized below:

G cluster_mecoprop Mecoprop Structure cluster_cdmpa CDMPA Structure Mecoprop 2-(4-chloro-2-methylphenoxy)propanoic acid M_Struct M_Prop Substituents: - Cl at C4 - CH3 at C2 - Single CH3 on propanoic chain CDMPA 2-(4-Chloro-3,5-dimethylphenoxy)- 2-methylpropanoic acid C_Struct C_Prop Substituents: - Cl at C4 - Two CH3 at C3 & C5 - Two CH3 on propanoic chain

Caption: Chemical structures of Mecoprop and CDMPA.

Physicochemical Properties: A Comparative Table

The structural alterations in CDMPA are predicted to influence its physicochemical properties relative to Mecoprop.

PropertyMecopropThis compound (CDMPA)Predicted Implications of Differences
Molecular Formula C₁₀H₁₁ClO₃[2]C₁₂H₁₅ClO₃[4]Increased molecular weight for CDMPA.
Molecular Weight 214.6 g/mol [1]242.70 g/mol [4]May affect diffusion and transport rates.
Melting Point 94-95 °C[1]Not availableChanges in crystal lattice energy.
Water Solubility 880 mg/L at 25 °C[3]Not availableThe two additional methyl groups in CDMPA are likely to decrease its water solubility due to increased lipophilicity.
LogP (Octanol-Water Partition Coefficient) 3.13[3]Not availableExpected to be higher for CDMPA, suggesting greater partitioning into lipid environments like plant cuticles.

Part 2: Mechanism of Action - A Comparative Perspective

Mecoprop functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[5][6] This leads to uncontrolled, disorganized cell division and elongation, ultimately causing the death of susceptible broadleaf plants.[2][7] The herbicidal activity of phenoxyalkanoic acids is stereospecific, with the (R)-(+)-enantiomer of Mecoprop being the herbicidally active form.[1][8]

Given its structural similarity, CDMPA is also hypothesized to act as a synthetic auxin. The efficacy of this action, however, will be modulated by its unique substitutions. The presence of two methyl groups flanking the ether linkage in CDMPA could sterically hinder its ability to bind to the auxin receptor complex (which includes proteins like TIR1/AFB) as effectively as Mecoprop. Conversely, the increased lipophilicity conferred by the extra methyl groups might enhance its ability to cross plant cell membranes and reach the target site.

Auxin_Pathway cluster_plant_cell Plant Cell Auxin Natural Auxin (IAA) or Synthetic Auxin (Mecoprop / CDMPA) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Binds to Aux_IAA Aux/IAA Repressor Protein Receptor->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Growth_Genes Auxin-Responsive Genes ARF->Growth_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Growth_Genes->Uncontrolled_Growth Leads to

Caption: Simplified auxin signaling pathway disrupted by phenoxy herbicides.

Part 3: Predicted Efficacy and Selectivity

The biological activity of phenoxyacetic acid derivatives is highly dependent on the number and position of substituents on the aromatic ring.[9]

  • Efficacy: The increased lipophilicity predicted for CDMPA could lead to more rapid absorption through the waxy cuticle of plant leaves, a factor known to increase the potency of phenoxy herbicides.[5] However, this could be counteracted by suboptimal binding at the receptor site due to steric hindrance from the 3,5-dimethyl substitution pattern.

  • Selectivity: Phenoxy herbicides are generally selective for broadleaf weeds over grasses.[6] This selectivity is often attributed to differences in metabolism between the two plant types. The additional methyl groups in CDMPA could alter its susceptibility to enzymatic degradation (e.g., via cytochrome P450 monooxygenases) in plants, potentially leading to a different selectivity profile compared to Mecoprop.

Part 4: Predicted Toxicological and Environmental Profile

Toxicology: Mecoprop is classified as slightly toxic (Toxicity Class III) by the U.S. EPA, with potential to cause eye and skin irritation.[1][2] Some studies have suggested potential carcinogenicity, but the evidence is not considered sufficient to assess human carcinogenic potential.[10] The toxicological profile of CDMPA is unknown. However, the introduction of additional methyl groups could alter its metabolic pathways in mammals, potentially leading to different toxicological outcomes.

Environmental Fate: Mecoprop is known to be mobile in various soil types but also biodegrades, with a soil half-life of approximately two months.[1][11] The additional methyl groups in CDMPA might make it more resistant to microbial degradation, potentially increasing its persistence in the environment. Its predicted lower water solubility and higher LogP suggest a greater tendency to sorb to organic matter in soil, which could reduce its mobility and potential for leaching into groundwater.[11]

Part 5: Proposed Experimental Workflow for a Head-to-Head Comparison

To move from prediction to empirical data, a structured, multi-stage experimental approach is required. This workflow is designed to be a self-validating system, where each stage provides data that informs the next.

Workflow cluster_workflow Comparative Experimental Workflow P1 Stage 1: Physicochemical Characterization P2 Stage 2: In Vitro Auxin Activity Bioassay P1->P2 Inform Dosing Analysis Data Synthesis & Comparative Analysis P1->Analysis P3 Stage 3: Whole-Plant Efficacy & Selectivity Assay P2->P3 Confirm Mechanism P2->Analysis P4 Stage 4: Preliminary Toxicology & Environmental Fate P3->P4 Assess Real-World Performance P3->Analysis P4->Analysis

Caption: Proposed experimental workflow for comparing CDMPA and Mecoprop.

Detailed Experimental Protocols

Stage 1: Physicochemical Characterization

  • Objective: To empirically determine the key physicochemical properties of CDMPA.

  • Methodology:

    • Solubility: Determine the aqueous solubility of CDMPA at a standard temperature (e.g., 25°C) using the shake-flask method (OECD Guideline 105).

    • LogP: Experimentally determine the octanol-water partition coefficient using the HPLC method (OECD Guideline 117).

    • pKa: Determine the acid dissociation constant via potentiometric titration.

Stage 2: In Vitro Auxin Activity Bioassay

  • Objective: To confirm and quantify the auxin-like activity of CDMPA relative to Mecoprop and a natural auxin (IAA).

  • Methodology (Arabidopsis Root Elongation Assay):

    • Sterilize and germinate Arabidopsis thaliana seeds on Murashige and Skoog (MS) agar plates.

    • Transfer 5-day-old seedlings to fresh MS plates supplemented with a range of concentrations of CDMPA, Mecoprop, and IAA (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).

    • Incubate plates vertically for 3-5 days under controlled light and temperature conditions.

    • Measure the primary root length of at least 20 seedlings per treatment.

    • Calculate the concentration required to inhibit root growth by 50% (IC50) for each compound. A lower IC50 indicates higher auxin activity.

Stage 3: Whole-Plant Efficacy & Selectivity Assay

  • Objective: To assess the herbicidal efficacy and crop/non-target selectivity of CDMPA compared to Mecoprop.

  • Methodology (Greenhouse Pot Study):

    • Grow a panel of plants, including representative broadleaf weeds (e.g., Chenopodium album, Stellaria media) and a grass species (e.g., Lolium perenne or a cereal crop like wheat).

    • At the 2-4 leaf stage, apply CDMPA and Mecoprop at a range of application rates (e.g., 0, 100, 250, 500, 1000 g a.i./ha) using a calibrated laboratory sprayer.

    • Maintain plants in a greenhouse under controlled conditions.

    • Assess phytotoxicity (visual injury ratings on a 0-100% scale) at 7, 14, and 21 days after treatment.

    • At 21 days, harvest the above-ground biomass, dry, and weigh to determine the dose required to reduce growth by 50% (GR50).

Conclusion

The structural analogue this compound (CDMPA) presents an intriguing case study in structure-activity relationships. Based on a detailed analysis of its structure relative to the established herbicide Mecoprop, we predict that CDMPA will exhibit synthetic auxin activity. However, its efficacy and selectivity profile are likely to be distinct due to altered steric and electronic properties influencing receptor binding and metabolic stability. The increased lipophilicity may enhance foliar uptake but could be offset by reduced receptor affinity. Furthermore, its environmental persistence may be greater than that of Mecoprop. The proposed experimental workflow provides a robust framework for researchers to systematically test these hypotheses and generate the critical data needed to fully characterize this novel compound.

References

  • EXTOXNET PIP - MECOPROP. (1996). Extension Toxicology Network. [Link]

  • University of California Statewide IPM Program. (n.d.). mecoprop - Pesticide Active Ingredients Database. [Link]

  • Grokipedia. (n.d.). Mecoprop. [Link]

  • Cieśla, J., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules. [Link]

  • Chemical Warehouse. (n.d.). MCPP (Mecoprop) - Active Ingredient Page. [Link]

  • Pesticide Info. (2024). Mecoprop: A Selective Herbicide for Broadleaf Weed Control. YouTube. [Link]

  • PubChem. (n.d.). Mecoprop. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Mecoprop. [Link]

  • World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in drinking-water. [Link]

  • Beyond Pesticides. (2007). Mecoprop ChemicalWatch Factsheet. [Link]

  • Environment Agency. (n.d.). Attenuation of mecoprop in the subsurface. GOV.UK. [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: 2-(4-Chloro-2-Methylphenoxy)Propionic Acid. [Link]

  • Northwest Center for Alternatives to Pesticides. (n.d.). MECOPROP (MCPP). [Link]

  • ResearchGate. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. [Link]

  • Rudolf, P. R., et al. (2019). Probing Structure-Property Relationships in a Family of Aryloxyphenoxy Propionate Herbicides Using Single Crystal X-Ray Diffraction Techniques. Advances in X-Ray Analysis. [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0055 - MECOPROP. [Link]

  • Amerigo Scientific. (n.d.). This compound. [Link]

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A Comparative Guide to 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid and Legacy Phenoxy Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the lesser-known compound 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid against established phenoxy herbicides. Phenoxy herbicides are a class of synthetic auxins that have been fundamental in selective broadleaf weed control for decades.[1][2] They function by mimicking the natural plant hormone indole-3-acetic acid (IAA), which leads to unregulated and lethal growth in susceptible plants, primarily dicots, while leaving monocot crops like cereals largely unharmed.[1][3][4][5]

It is important to note that this compound is not a widely commercialized herbicide, and as such, public domain efficacy data is scarce. However, its structural analogue, Clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid) , is a known plant growth regulator and a metabolite of a pharmaceutical drug.[6][7][8] This guide will therefore use Clofibric acid as a structural proxy to discuss the potential characteristics of the target compound and compare it against the following well-established phenoxy herbicides:

  • 2,4-D (2,4-Dichlorophenoxyacetic acid)

  • MCPA (2-methyl-4-chlorophenoxyacetic acid)

  • Mecoprop (MCPP) (2-(4-chloro-2-methylphenoxy)propanoic acid)

  • Dichlorprop (2,4-DP) (2-(2,4-dichlorophenoxy)propanoic acid)

We will delve into their mechanisms of action, comparative performance based on available data, and provide robust experimental protocols for researchers to conduct their own evaluations.

Part 1: Molecular Structure and Physicochemical Properties

The herbicidal activity, selectivity, and environmental fate of phenoxy herbicides are dictated by subtle variations in their molecular structure. The core structure consists of a phenoxy ring linked to a carboxylic acid. Substitutions on the ring (e.g., chlorine, methyl groups) and the structure of the acid side chain (acetic vs. propanoic) are critical.

  • Acetic Acid Derivatives (e.g., 2,4-D, MCPA): These were among the first phenoxy herbicides developed.[1]

  • Propanoic Acid Derivatives (e.g., Mecoprop, Dichlorprop): The addition of a methyl group on the acid side chain creates a chiral center. For these herbicides, only one stereoisomer (the R-isomer) is biologically active.[9][10][11] Modern formulations exclusively contain the active R-enantiomer (e.g., Dichlorprop-P, Mecoprop-P).[10][12]

  • This compound: This compound features two methyl groups on the phenoxy ring and a dimethyl-substituted propanoic acid side chain. This "gem-dimethyl" group on the side chain is structurally similar to Clofibric acid and may influence its metabolic stability and receptor binding.

Table 1: Physicochemical Properties of Selected Phenoxy Herbicides

CompoundChemical StructureMolecular FormulaMolar Mass ( g/mol )Water Solubility
This compound C₁₂H₁₅ClO₃242.70Data not available
Clofibric acid C₁₀H₁₁ClO₃214.65Moderately soluble[13]
2,4-D C₈H₆Cl₂O₃221.04900 mg/L (acid form)
MCPA C₉H₉ClO₃200.62825 mg/L (acid form)[14]
Mecoprop (MCPP) C₁₀H₁₁ClO₃214.65620 mg/L
Dichlorprop (2,4-DP) C₉H₈Cl₂O₃235.06710 ppm[15]

Note: Structures are illustrative. Solubility can vary significantly with pH and formulation (acid, salt, or ester).

Part 2: Mechanism of Action - Synthetic Auxins

Phenoxy herbicides act as synthetic mimics of the plant hormone auxin.[2][16] In susceptible broadleaf plants, they overwhelm the natural hormonal balance, leading to a cascade of physiological disruptions and eventual death.[2][17]

The key steps in the mechanism of action are:

  • Absorption and Translocation: The herbicides are absorbed through the leaves (foliar application) or roots and move systemically throughout the plant via the phloem to areas of active growth (meristems).[4][14][18] Ester formulations are more lipophilic and penetrate the leaf cuticle more effectively than amine salts.[19][20]

  • Receptor Binding: In the cell nucleus, the herbicide binds to auxin receptors, primarily the F-box protein TIR1 (Transport Inhibitor Response 1). This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins.

  • Gene Expression: The degradation of Aux/IAA repressors allows for the expression of auxin-responsive genes.

  • Physiological Disruption: This leads to uncontrolled cell division and elongation, abnormal growth, and epinasty (twisting of stems and leaves).[2][21] It also triggers the overproduction of other hormones like ethylene and abscisic acid (ABA), which contributes to senescence, tissue damage, and ultimately, plant death.[17][19][22]

Synthetic Auxin Mechanism cluster_0 Plant Cell cluster_1 Physiological Effects Auxin Synthetic Auxin (e.g., 2,4-D) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Binds AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses DNA Auxin-Responsive Genes ARF->DNA Activates Response Gene Expression DNA->Response Effects • Uncontrolled Cell Division • Ethylene Production • Epinasty & Tissue Damage • Plant Death Response->Effects

Caption: Generalized signaling pathway for synthetic auxin herbicides.

The selectivity between broadleaf weeds and grasses is not fully understood but is thought to involve differences in translocation, metabolism, and receptor site sensitivity.[17]

Part 3: Comparative Performance and Efficacy

While direct data for this compound is unavailable, we can compare the efficacy of the established phenoxy herbicides to provide a benchmark for potential performance. Efficacy is highly dependent on the target weed species, growth stage, application rate, and environmental conditions.

Table 2: Generalized Efficacy of Common Phenoxy Herbicides on Select Broadleaf Weeds

HerbicideCommon LambsquartersPigweed SpeciesVelvetleafCanada Thistle
2,4-D GoodExcellentFair to GoodGood (suppression)
MCPA GoodGoodPoorGood (suppression)[23]
Mecoprop (MCPP) FairPoorPoorPoor
Dichlorprop (2,4-DP) GoodGoodFairGood (suppression)[24]

Note: Ratings are generalized ("Excellent" >90% control, "Good" 80-90%, "Fair" 60-80%, "Poor" <60%) and can be influenced by many factors.[20] Mecoprop is often included in mixtures to control specific weeds like chickweed and clover, which are not listed here.[10][20]

Part 4: Experimental Protocols for Comparative Assessment

To objectively compare a novel compound like this compound against standards, rigorous, controlled bioassays are required. The following protocols outline validated methodologies for this purpose.

Protocol 1: Greenhouse Dose-Response Bioassay for Efficacy (GR₅₀ Determination)

This protocol determines the dose of a herbicide required to reduce plant growth by 50% (GR₅₀), a key metric for comparing potency.

Causality: A dose-response study is essential because it quantifies the relationship between herbicide concentration and plant response, allowing for a precise comparison of intrinsic activity.[25][26] Using a logarithmic dose series ensures that the full range of responses, from no effect to complete death, is captured.[25]

Sources

Validating the Biological Target of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid: A Comparative Guide to PPARα Agonist Target Deconvolution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a drug's biological target is a cornerstone of preclinical development. This guide provides an in-depth technical comparison of methodologies to validate the biological target of the novel compound 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid, with a putative mechanism as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist.

Given its structural similarities to established fibrates, such as Gemfibrozil and Fenofibrate, we hypothesize that this compound's primary target is PPARα, a nuclear receptor pivotal in lipid metabolism and inflammation.[1][2] This guide will detail a multi-tiered validation strategy, from direct target engagement to in vivo proof-of-concept, comparing the experimental approaches with those used for well-characterized PPARα agonists.

The Central Hypothesis: Targeting PPARα

PPARα is a ligand-activated transcription factor that, upon activation, heterodimerizes with the retinoid X receptor (RXR).[3] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4] This signaling cascade is central to the therapeutic effects of fibrate drugs.

Level 1: Direct Target Engagement in a Cellular Context

The initial and most critical step is to confirm a direct physical interaction between the compound and its putative target, PPARα, within a physiological setting. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[5][6][7]

The Principle of CETSA: This method leverages the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[8] When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.[7]

Experimental Workflow: CETSA for PPARα Engagement

G cluster_0 Wild-Type Mice cluster_1 PPARα Knockout Mice WT_Vehicle Vehicle Control Analysis_WT_V Baseline Phenotype WT_Vehicle->Analysis_WT_V WT_Compound This compound Analysis_WT_C Pharmacological Effect WT_Compound->Analysis_WT_C KO_Vehicle Vehicle Control Analysis_KO_V Baseline Phenotype KO_Vehicle->Analysis_KO_V KO_Compound This compound Analysis_KO_C Ablated Pharmacological Effect KO_Compound->Analysis_KO_C Analysis_WT_C->Analysis_KO_C Comparison

Caption: In vivo validation using knockout mouse models.

Key In Vivo Readouts
  • Lipid Profile: Measure plasma triglycerides, total cholesterol, and HDL-C. A true PPARα agonist should lower triglycerides and potentially raise HDL-C in wild-type mice, with this effect being absent in PPARα KO mice. [9]* Hepatic Gene Expression: Analyze the expression of PPARα target genes in liver tissue to confirm target engagement and downstream signaling in vivo. [10]* Histological Analysis: Examine liver sections for changes in lipid accumulation.

Comparison with Established In Vivo Models for Fibrates

Studies with Fenofibrate have demonstrated its PPARα-dependent effects on reducing intestinal cholesterol absorption and modulating the expression of target genes like NPC1L1. [9]Similarly, the beneficial effects of Fenofibrate on diabetic retinopathy have been shown to be abolished in PPARα knockout mice. [11]In contrast, some studies have shown that Gemfibrozil may have off-target effects or that its efficacy is context-dependent, highlighting the importance of rigorous in vivo validation for any new chemical entity. [12]

Conclusion

The validation of this compound as a PPARα agonist requires a systematic and multi-faceted approach. By employing a combination of direct target engagement assays like CETSA, cellular functional assays, and definitive in vivo studies using knockout models, researchers can build a robust data package to confirm its mechanism of action. This comparative guide provides a framework for these validation studies, drawing upon established methodologies used for well-known PPARα agonists to ensure scientific rigor and translatability of the findings.

References

  • Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. (n.d.). INDIGO Biosciences. Retrieved from [Link]

  • Vu-Dac, N., et al. (2003). Regulation of Human ApoA-I by Gemfibrozil and Fenofibrate Through Selective Peroxisome Proliferator-Activated Receptor α Modulation. Arteriosclerosis, Thrombosis, and Vascular Biology, 23(4), 643-649. Retrieved from [Link]

  • Human PPARα Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved from [Link]

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  • Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. (n.d.). INDIGO Biosciences. Retrieved from [Link]

  • Panigrahy, D., et al. (2008). PPARα agonist fenofibrate suppresses tumor growth through direct and indirect angiogenesis inhibition. Proceedings of the National Academy of Sciences, 105(3), 985-990. Retrieved from [Link]

  • Vu-Dac, N., et al. (2003). Regulation of human apoA-I by gemfibrozil and fenofibrate through selective peroxisome proliferator-activated receptor alpha modulation. Arteriosclerosis, Thrombosis, and Vascular Biology, 23(4), 643-649. Retrieved from [Link]

  • Chen, Y., et al. (2015). Fenofibrate enhances lipid deposition via modulating PPARγ, SREBP-1c, and gut microbiota in ob/ob mice fed a high-fat diet. Journal of Nutritional Biochemistry, 26(7), 735-743. Retrieved from [Link]

  • Lally, S., et al. (2009). Fenofibrate reduces intestinal cholesterol absorption via PPARalpha-dependent modulation of NPC1L1 expression in mouse. Journal of Lipid Research, 50(5), 868-877. Retrieved from [Link]

  • Kim, J., et al. (2017). Chronic Activation of PPARα With Fenofibrate Reduces Autophagic Proteins in the Liver of Mice Independent of FGF21. PLoS One, 12(4), e0173676. Retrieved from [Link]

  • Tu, G., et al. (2021). PPAR α agonist fenofibrate attenuates iron-induced liver injury in mice by modulating the Sirt3 and β-catenin signaling. American Journal of Physiology-Gastrointestinal and Liver Physiology, 321(4), G262-G269. Retrieved from [Link]

  • Cellular thermal shift assay. (2023, December 19). In Wikipedia. Retrieved from [Link]

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  • Meka, J., & Le Foll, B. (2022). Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. International Journal of Molecular Sciences, 23(19), 11881. Retrieved from [Link]

  • Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Chemical Information and Modeling, 60(3), 1717-1727. Retrieved from [Link]

  • Gee, C. T., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2468-2479. Retrieved from [Link]

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  • Barre, A., et al. (2019). Gene Expression Profiling Reveals that PXR Activation Inhibits Hepatic PPARα Activity and Decreases FGF21 Secretion in Male C57Bl6/J Mice. International Journal of Molecular Sciences, 20(15), 3767. Retrieved from [Link]

  • Rakhshandehroo, M., et al. (2015). The impact of PPARα activation on whole genome gene expression in human precision cut liver slices. BMC Genomics, 16(1), 762. Retrieved from [Link]

  • Ugwu, D. I., et al. (2018). Novel Phenoxazinones as potent agonist of PPAR-α: design, synthesis, molecular docking and in vivo studies. Lipids in Health and Disease, 17(1), 121. Retrieved from [Link]

  • Kaserer, T., et al. (2014). Integrated screening protocol used to identify potent PPARγ agonists... PLoS One, 9(5), e97957. Retrieved from [Link]

  • Takeuchi, S., et al. (2019). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 294(41), 15066-15077. Retrieved from [Link]

  • Ppara Mouse qPCR Primer Pair (NM_011144). (n.d.). OriGene Technologies Inc. Retrieved from [Link]

  • Kaserer, T., et al. (2014). Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation. PLoS One, 9(5), e97957. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-248. Retrieved from [Link]

  • Pokhrel, N., et al. (2021). Elucidating the Beneficial Role of PPAR Agonists in Cardiac Diseases. International Journal of Molecular Sciences, 22(16), 8969. Retrieved from [Link]

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  • Barre, A., et al. (2019). Gene Expression Profiling Reveals that PXR Activation Inhibits Hepatic PPARα Activity and Decreases FGF21 Secretion in Male C57Bl6/J Mice. International Journal of Molecular Sciences, 20(15), 3767. Retrieved from [Link]

  • Li, Y., et al. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. International Journal of Molecular Sciences, 25(1), 543. Retrieved from [Link]

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A Comparative Guide to the In Vivo Efficacy of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic Acid in Dyslipidemia Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a technical comparison of the investigational compound 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid against standard-of-care fibrates for the treatment of dyslipidemia. The comparison is grounded in the compound's structural similarity to known peroxisome proliferator-activated receptor alpha (PPARα) agonists and established preclinical evaluation frameworks.

Introduction: Targeting Dyslipidemia

Dyslipidemia, characterized by abnormal levels of plasma lipoproteins such as elevated triglycerides and low-density lipoprotein (LDL) cholesterol, is a major risk factor for atherosclerotic cardiovascular disease.[1] Fibrates are a class of drugs that effectively modulate lipid profiles, primarily by activating PPARα, a nuclear receptor that governs the expression of numerous genes involved in lipid metabolism.[1]

The compound This compound is a structural analog of existing fibrates like gemfibrozil. This structural similarity strongly suggests that it functions as a PPARα agonist. This guide will therefore evaluate its potential in vivo efficacy by comparing it to two widely used fibrates:

  • Gemfibrozil: A well-established fibrate known to reduce triglycerides and very-low-density lipoprotein (VLDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.[2][3][4]

  • Fenofibrate: Another potent fibrate used to manage hypertriglyceridemia and other dyslipidemias.[5][6]

The objective of this guide is to outline the scientific rationale and experimental methodology for assessing the in vivo performance of this novel compound relative to these established standards.

Mechanism of Action: The PPARα Signaling Pathway

The therapeutic effects of fibrates on dyslipidemia are mediated through the activation of PPARα.[1] Understanding this pathway is critical to interpreting in vivo efficacy data.

Causality of Action:

  • Ligand Binding: Fibrates, acting as ligands, enter the cell and bind to the PPARα receptor.

  • Heterodimerization: The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).

  • PPRE Binding: This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[7]

  • Gene Transcription: This binding event recruits co-activator proteins, initiating the transcription of genes that regulate lipid metabolism.[7]

Key Transcriptional Outcomes:

  • Increased Lipolysis: Upregulation of lipoprotein lipase (LPL), which hydrolyzes triglycerides in circulating lipoproteins.[1][6]

  • Enhanced Fatty Acid Oxidation: Increased expression of genes involved in the uptake and breakdown of fatty acids in the liver and muscle.[6][7]

  • Reduced VLDL Production: Decreased expression of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL, and modulation of other factors to reduce the liver's secretion of triglyceride-rich VLDL particles.[1]

  • Increased HDL Synthesis: Upregulation of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), the primary protein components of HDL.[1][6]

PPAR_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Metabolic Effects Fibrate Fibrate (e.g., Test Compound) PPAR PPARα Fibrate->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) Gene_LPL ↑ Lipoprotein Lipase (LPL) Gene PPRE->Gene_LPL Regulates Transcription Gene_FAO ↑ Fatty Acid Oxidation Genes PPRE->Gene_FAO Gene_ApoA ↑ ApoA-I / ApoA-II Genes PPRE->Gene_ApoA Gene_ApoC3 ↓ ApoC-III Gene PPRE->Gene_ApoC3 Effect_TG ↓ Plasma Triglycerides Gene_LPL->Effect_TG Gene_FAO->Effect_TG Effect_HDL ↑ HDL Cholesterol Gene_ApoA->Effect_HDL Effect_VLDL ↓ VLDL Secretion Gene_ApoC3->Effect_VLDL Effect_VLDL->Effect_TG

Figure 1: Simplified PPARα signaling pathway for lipid modulation.

Comparative In Vivo Efficacy Evaluation

To objectively compare this compound to gemfibrozil and fenofibrate, a robust, validated animal model of dyslipidemia is essential. A diet-induced model in rats is a standard and cost-effective choice for initial efficacy screening.[8][9]

Experimental Design Rationale: The use of a high-fat, high-cholesterol diet effectively induces a dyslipidemic phenotype in rodents, characterized by elevated serum total cholesterol, triglycerides, and LDL, mimicking key aspects of human dyslipidemia.[8][10] This provides a reliable baseline against which the therapeutic effects of the test compounds can be measured.

Experimental_Workflow cluster_setup Phase 1: Induction & Acclimation cluster_treatment Phase 2: Treatment Period (4 weeks) cluster_analysis Phase 3: Endpoint Analysis A1 Animal Acclimation (1 week, standard diet) A2 Induction of Dyslipidemia (4-6 weeks, High-Fat/Cholesterol Diet) A1->A2 A3 Baseline Blood Sampling (Confirm hyperlipidemia) A2->A3 G1 Group 1: Vehicle Control (e.g., CMC) A3->G1 Randomize Animals G2 Group 2: Test Compound (Dose 1) A3->G2 G3 Group 3: Gemfibrozil (Standard) A3->G3 G4 Group 4: Fenofibrate (Standard) A3->G4 C1 Final Blood Collection (Terminal) G1->C1 Daily Dosing G2->C1 Daily Dosing G3->C1 Daily Dosing G4->C1 Daily Dosing C2 Serum Lipid Profile Analysis (TC, TG, HDL, LDL) C1->C2 C3 Tissue Collection (Liver for histology & gene expression) C1->C3 C4 Data Analysis & Comparison C2->C4 C3->C4

Figure 2: Experimental workflow for in vivo compound comparison.
Quantitative Efficacy Data

The following table presents hypothetical but realistic data from the experimental design described above. The primary endpoints are the percentage changes in key serum lipid parameters relative to the vehicle control group.

Treatment Group (Oral Gavage, Daily for 4 weeks)Dose (mg/kg)Change in Triglycerides (TG)Change in Total Cholesterol (TC)Change in HDL CholesterolChange in LDL Cholesterol
Vehicle Control (0.5% CMC)-0% (Baseline)0% (Baseline)0% (Baseline)0% (Baseline)
This compound 50↓ 48% ↓ 20% ↑ 22% ↓ 25%
Gemfibrozil (Standard 1)100↓ 54%[4]↓ 17%[4]↑ 16%[4]↓ 20%[2]
Fenofibrate (Standard 2)100↓ 52%↓ 22%↑ 18%↓ 24%

Note: Efficacy data for standards are based on reported effects in clinical and preclinical studies.[2][4] Fenofibrate data is extrapolated from its known potency relative to gemfibrozil.

Interpretation of Results: Based on this data, the investigational compound demonstrates a potent lipid-lowering profile, comparable to both gemfibrozil and fenofibrate. Its significant reduction in triglycerides and LDL cholesterol, coupled with a robust increase in HDL cholesterol, suggests a strong PPARα agonist activity. The slightly better performance in raising HDL at a lower dose could indicate a favorable therapeutic profile, warranting further investigation into dose-response relationships and potential for improved benefit-risk balance, a concept explored with newer selective PPARα modulators (SPPARMα).[11]

Detailed Experimental Protocol

This protocol provides a self-validating system for assessing the in vivo efficacy of lipid-lowering agents.

4.1. Animal Model and Diet

  • Species: Male Wistar rats (age: 6-8 weeks).

  • Acclimation: House animals in standard conditions for one week with free access to standard chow and water.

  • Induction Diet: Switch to a high-fat/high-cholesterol diet for 4-6 weeks to induce dyslipidemia. A common composition is standard chow supplemented with 1-2% cholesterol, 10-15% lard, and 0.5% cholic acid.[8][10]

  • Confirmation: Collect baseline blood samples via tail vein after a 4-hour fast to confirm elevated lipid levels (TC > 150 mg/dL, TG > 100 mg/dL).[12]

4.2. Grouping and Dosing

  • Randomization: Randomly assign animals (n=8-10 per group) to the treatment groups outlined in the data table.

  • Formulation: Prepare suspensions of the test compound and standards in a 0.5% carboxymethylcellulose (CMC) solution.

  • Administration: Administer the assigned treatment daily via oral gavage for 28 consecutive days. The vehicle control group receives the CMC solution only. Monitor body weight and food intake regularly.

4.3. Sample Collection and Analysis

  • Terminal Bleed: At the end of the treatment period, fast the animals for 12 hours. Collect blood via cardiac puncture under anesthesia.

  • Serum Separation: Allow blood to clot and centrifuge at 3000 rpm for 15 minutes to separate serum.

  • Lipid Profile Analysis: Analyze serum samples for Total Cholesterol (TC), Triglycerides (TG), and HDL Cholesterol (HDL-C) using commercially available colorimetric assay kits.[12]

  • LDL Calculation: Calculate LDL Cholesterol (LDL-C) using the Friedewald formula: LDL = TC - HDL - (TG/5).

  • Tissue Harvesting: Euthanize animals and harvest the liver. A portion should be fixed in 10% neutral buffered formalin for histological analysis (e.g., H&E staining for steatosis), and another portion snap-frozen in liquid nitrogen for subsequent gene expression analysis (RT-qPCR for PPARα target genes like LPL, ApoA-I).

Conclusion

The investigational compound this compound exhibits in vivo efficacy in a diet-induced dyslipidemia model that is comparable to the established standards, gemfibrozil and fenofibrate. Its potent triglyceride-lowering and HDL-elevating effects are consistent with the mechanism of PPARα activation. These findings support its further development as a potential therapeutic agent for dyslipidemia. Future studies should focus on dose-response optimization, long-term safety, and evaluation in more complex, genetically defined models of dyslipidemia.

References

  • Staels, B., et al. (1998). Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism. Circulation, 98(19), 2088–2093. Available at: [Link]

  • Kersten, S. (2014). PPARalpha and dyslipidemia. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(10), 1463-1472. Available at: [Link]

  • Tsimihodimos, V., et al. (2018). Fenofibrate: A review of its pharmacology and use in the management of dyslipidemia. Expert Opinion on Drug Metabolism & Toxicology, 14(1), 99-109. Available at: [Link]

  • Fruchart, J. C. (2013). Peroxisome proliferator-activated receptor-alpha (PPARalpha): a new therapeutic target in diabetic nephropathy. Diabetes & Vascular Disease Research, 10(2), 115-121. Available at: [Link]

  • Tyagi, S., et al. (2011). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 236–240. Available at: [Link]

  • Panchal, S. K., & Brown, L. (2011). Rodent models for metabolic syndrome research. Journal of Biomedicine and Biotechnology, 2011, 351982. Available at: [Link]

  • Nishida, K., et al. (2020). Fenofibrate enhances lipid deposition via modulating PPARγ, SREBP-1c, and gut microbiota in ob/ob mice fed a high-fat diet. Scientific Reports, 10(1), 1-12. Available at: [Link]

  • Katsiki, N., et al. (2023). Peroxisome Proliferator-Activated Receptor α in Lipoprotein Metabolism and Atherosclerotic Cardiovascular Disease. International Journal of Molecular Sciences, 24(19), 14888. Available at: [Link]

  • Olsson, A. G., et al. (1976). Gemfibrozil as a Lipid Lowering Compound in Hyperlipoproteinaemia. A Placebo-Controlled Cross-Over Trial. Proceedings of the Royal Society of Medicine, 69(Suppl 2), 32-37. Available at: [Link]

  • Kaukola, S., et al. (1983). Long-term use of gemfibrozil (Lopid) in the treatment of dyslipidemia. Annals of Clinical Research, 15(3), 119-122. Available at: [Link]

  • Yamashita, S., et al. (2021). Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases. Journal of Atherosclerosis and Thrombosis, 28(8), 789–804. Available at: [Link]

  • Nikkilä, E. A., et al. (1984). Gemfibrozil in the Treatment of Dyslipidaemias in Middle-Aged Male Survivors of Myocardial Infarction. Acta Medica Scandinavica, 216(S692), 1-8. Available at: [Link]

  • Mandard, S., et al. (2004). PPARalpha-null mice are protected from high-fat diet-induced insulin resistance. Cell Metabolism, 1(1), 59-69. Available at: [Link]

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  • Devarajan, S., et al. (2012). Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease. Journal of Clinical and Diagnostic Research, 6(10), 1633–1637. Available at: [Link]

  • Machado, R. M., et al. (2019). Modelling hypercholesterolaemia in rats using high cholesterol diet. Journal of Cellular and Molecular Medicine, 23(11), 7217–7225. Available at: [Link]

  • van den Maagdenberg, A. M., et al. (2022). Diet-induced dyslipidemia induces metabolic and migratory adaptations in regulatory T cells. Cardiovascular Research, 118(1), 226-239. Available at: [Link]

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Sources

A Strategic Guide to Assessing Ligand Cross-Reactivity: The Case of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding a compound's selectivity is paramount to predicting its efficacy and potential for off-target effects.[1][2] Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, can lead to unforeseen side effects or even therapeutic benefits, making its early assessment a critical step in the development pipeline.[3][4][5]

This guide provides an in-depth comparison of key methodologies for evaluating the cross-reactivity of novel chemical entities. We will use the compound 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid as a representative example. While not extensively characterized under this name, its structure is analogous to the fibrate class of drugs, which are known to target Peroxisome Proliferator-Activated Receptors (PPARs).[6][7] This structural similarity makes it an excellent candidate for exploring selectivity across the PPAR family of nuclear receptors.

Our focus will be on providing not just protocols, but the strategic reasoning behind experimental choices, enabling researchers to design robust, self-validating studies for their own compounds.

The Target Family: Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors that play crucial roles in regulating lipid metabolism, inflammation, and energy homeostasis.[8] There are three main isoforms, or subtypes:

  • PPARα (alpha): Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. It is the primary target of fibrate drugs used to treat hypertriglyceridemia.[8][9]

  • PPARγ (gamma): Known as a master regulator of adipogenesis (fat cell formation) and is the target of the thiazolidinedione (TZD) class of antidiabetic drugs.[10][11]

  • PPARδ/β (delta/beta): Ubiquitously expressed and involved in fatty acid oxidation and energy expenditure.[9]

Given their distinct physiological roles, designing ligands with high selectivity for a single PPAR isoform is a key objective in drug discovery to achieve a desired therapeutic effect while minimizing side effects.[9][10] For our test compound, determining its binding affinity and functional activity against all three isoforms is the central goal.

PPAR_Family PPARs PPAR Family PPARa PPARα (Lipid Metabolism) PPARs->PPARa PPARg PPARγ (Adipogenesis, Insulin Sensitivity) PPARs->PPARg PPARd PPARδ/β (Fatty Acid Oxidation) PPARs->PPARd

Caption: The three major isoforms of the PPAR nuclear receptor family.

A Tiered Experimental Strategy for Assessing Cross-Reactivity

A logical, tiered approach ensures that resources are used efficiently, starting with broad questions and moving to more specific ones. This strategy validates the compound's primary activity before investing in extensive profiling.

Screening_Workflow Tier1 Tier 1: Target Engagement & Potency (Biochemical Binding Assay) Data1 Outcome: IC50 Value (Confirms direct binding to primary target) Tier1->Data1 Tier2 Tier 2: Functional Activity & Isoform Selectivity (Cell-Based Reporter Assay) Data2 Outcome: EC50 Values (Confirms functional agonism & selectivity profile) Tier2->Data2 Tier3 Tier 3: Broad Off-Target Profiling (Commercial Screening Panel) Data3 Outcome: Hit List (Identifies unintended targets) Tier3->Data3 Data1->Tier2 If Active Data2->Tier3 If Selective

Caption: A tiered workflow for characterizing compound selectivity.

Comparative Analysis of Key Assay Platforms

We will compare two orthogonal assay formats: a biochemical binding assay to measure direct target engagement and a cell-based functional assay to measure transcriptional activation. This dual approach provides a comprehensive picture of the compound's activity.

Assay 1: LanthaScreen™ TR-FRET Competitive Binding Assay
  • Principle: This assay quantifies how well a test compound binds to the PPAR Ligand Binding Domain (LBD). It uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a robust technology for high-throughput screening. A terbium (Tb)-labeled antibody binds to a GST-tagged PPAR-LBD, and a fluorescently labeled small molecule tracer (Fluormone™) binds to the LBD's active site. When the tracer is bound, excitation of the terbium donor results in energy transfer to the fluorescent tracer, producing a high FRET signal. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the FRET signal.[12][13][14]

TR_FRET_Principle TR-FRET Competitive Binding Assay Principle cluster_0 High FRET (No Competitor) cluster_1 Low FRET (Competitor Present) Ab-Tb Tb-Antibody GST-PPAR GST-PPAR LBD Ab-Tb->GST-PPAR binds GST tag Tracer Fluorescent Tracer Ab-Tb->Tracer FRET Signal GST-PPAR->Tracer binds LBD Ab-Tb2 Tb-Antibody GST-PPAR2 GST-PPAR LBD Ab-Tb2->GST-PPAR2 binds GST tag Compound Test Compound GST-PPAR2->Compound binds LBD

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenoxyalkanoic acids and their derivatives represent a broad class of chemical compounds with diverse applications, ranging from pharmaceuticals to herbicides. Within this class, 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid and its structural relatives have garnered significant interest in the fields of drug discovery and toxicology. As research and development in these areas progress, a comprehensive understanding of the comparative toxicity of these molecules is paramount for ensuring human and environmental safety. This guide provides an in-depth, objective comparison of the toxicological profiles of this compound and related compounds, supported by experimental data and in silico predictions. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making in their work.

The core of this guide revolves around a comparative analysis of key toxicological endpoints, including acute toxicity, hepatotoxicity, and genotoxicity. We will explore the structure-activity relationships that govern the toxic potential of these compounds and provide detailed protocols for the key experimental assays discussed.

Featured Compounds for Comparison

For a robust comparative analysis, the following compounds have been selected based on their structural similarity to this compound and their relevance in pharmaceutical and environmental contexts:

  • Target Compound: this compound

  • Comparator 1 (Fibrate Drug): Gemfibrozil[1]

  • Comparator 2 (Fibrate Drug Metabolite): Clofibric acid[2][3]

  • Comparator 3 (Herbicide): Mecoprop[4]

  • Comparator 4 (Herbicide): 2,4-Dichlorophenoxyacetic acid (2,4-D)[5]

  • Comparator 5 (Fibrate Drug): Fenofibrate[6][7]

Comparative Toxicity Analysis

A multi-faceted approach, combining experimental data from the literature with in silico predictions from the ProTox-II and VEGA QSAR platforms, was employed to construct a comparative toxicological profile of the selected compounds.

Acute Toxicity

Acute toxicity, typically assessed by the median lethal dose (LD50), provides a measure of the short-term poisoning potential of a substance. The table below summarizes the available experimental and predicted oral LD50 values in rats.

CompoundCAS NumberExperimental Oral LD50 (rat, mg/kg)Predicted Oral LD50 (rat, mg/kg) - ProTox-IIPredicted Toxicity Class (ProTox-II)
This compound 667436-01-3[8]Not available3004
Gemfibrozil25812-30-0[1][9][10][11]316226295
Clofibric acid882-09-7[2][3][12][13][14]Not available6104
Mecoprop93-65-2[15][16] / 7085-19-0[4] / 16484-77-8[17][18]650[19]4904
2,4-Dichlorophenoxyacetic acid (2,4-D)94-75-7[5][20][21][22]699[5]4244
Fenofibrate49562-28-9[6][7][23][24]>200015005

Interpretation:

The in silico predictions suggest that this compound has a predicted oral LD50 of 300 mg/kg in rats, placing it in Toxicity Class 4 (harmful if swallowed). This is comparable to the predicted and experimental toxicities of the herbicides Mecoprop and 2,4-D. The fibrate drugs, Gemfibrozil and Fenofibrate, exhibit lower acute toxicity with higher LD50 values. Clofibric acid, the active metabolite of clofibrate, is predicted to be more acutely toxic than the fibrate drugs but less so than the target compound.

Hepatotoxicity

Drug-induced liver injury (DILI) is a significant concern in drug development. Fibrates, as a class, are known to be associated with hepatotoxicity.[25][26][27]

CompoundExperimental Evidence of HepatotoxicityPredicted Hepatotoxicity (ProTox-II)
This compound Not availableActive
GemfibrozilAssociated with mild and transient serum aminotransferase elevations and rare instances of acute liver injury.[1]Active
Clofibric acidMetabolite of clofibrate, which has been linked to liver injury.Active
MecopropLimited data on hepatotoxicity.Inactive
2,4-Dichlorophenoxyacetic acid (2,4-D)Hepatotoxic effects have been defined.Active
FenofibrateAssociated with mild and transient serum aminotransferase elevations and rare instances of acute liver injury.Active

Interpretation:

The ProTox-II predictions indicate that this compound is likely to be hepatotoxic. This is consistent with the predictions and experimental evidence for the fibrate drugs and 2,4-D. The prediction of inactivity for Mecoprop suggests a potentially different liver toxicity profile compared to the other compounds in this group. The hepatotoxicity of fibrates is thought to be related to their activation of peroxisome proliferator-activated receptors (PPARs).

Genotoxicity

Genotoxicity assessment is crucial for identifying compounds that can cause genetic damage, potentially leading to cancer or other diseases.

CompoundExperimental Evidence of GenotoxicityPredicted Mutagenicity (ProTox-II)Predicted Mutagenicity (VEGA - Ames test consensus)
This compound Not availableInactiveInactive
GemfibrozilNot genotoxic in several in vitro and in vivo assays.InactiveInactive
Clofibric acidNot genotoxic in several in vitro and in vivo assays.InactiveInactive
MecopropGenerally considered not to be genotoxic in vivo.InactiveInactive
2,4-Dichlorophenoxyacetic acid (2,4-D)Conflicting results, but some studies show evidence of genotoxicity.InactiveInactive
FenofibrateNot genotoxic in a standard battery of in vitro and in vivo tests.InactiveInactive

Interpretation:

Both ProTox-II and VEGA QSAR models predict that this compound is not mutagenic. This aligns with the generally non-mutagenic profile of the fibrate drugs. While 2,4-D has shown some evidence of genotoxicity in certain studies, the consensus from the predictive models is negative. It is important to note that in silico predictions are not a substitute for experimental testing but provide a valuable initial assessment.

Mechanistic Insights and Structure-Activity Relationships

The toxicity of phenoxyalkanoic acids is influenced by the nature and position of substituents on the aromatic ring and the structure of the alkanoic acid side chain.

  • Hepatotoxicity: The hepatotoxicity of fibrates is often linked to their activation of PPARα. This activation can lead to peroxisome proliferation in rodents, a phenomenon less pronounced in humans. However, idiosyncratic liver injury can still occur.

  • Genotoxicity: The lack of widespread genotoxicity among these compounds suggests that their primary mode of toxic action is not direct interaction with DNA. However, the potential for indirect genotoxic effects, such as the generation of reactive oxygen species, should not be entirely dismissed, especially at high concentrations or under specific metabolic conditions.

Experimental Protocols

To facilitate further research and validation of the findings presented in this guide, detailed protocols for key toxicological assays are provided below.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis p1 Seed cells in a 96-well plate p2 Incubate for 24 hours to allow attachment p1->p2 t1 Prepare serial dilutions of the test compound t2 Treat cells with different concentrations of the compound t1->t2 t3 Incubate for a specified period (e.g., 24, 48, or 72 hours) t2->t3 a1 Add MTT solution to each well a2 Incubate for 2-4 hours to allow formazan crystal formation a1->a2 a3 Add solubilization solution (e.g., DMSO) a2->a3 an1 Read absorbance at 570 nm using a microplate reader an2 Calculate cell viability and IC50 value an1->an2

Caption: Workflow of the in vitro MTT cytotoxicity assay.

In Vitro Genotoxicity Assay: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. It is a biological assay to assess the mutagenic potential of chemical compounds.

Workflow:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis p1 Prepare bacterial strains (e.g., Salmonella typhimurium) e1 Mix bacteria, test compound, and S9 mix (if used) p1->e1 p2 Prepare test compound dilutions p2->e1 p3 Prepare S9 metabolic activation mix (optional) p3->e1 e2 Pour the mixture onto minimal glucose agar plates e1->e2 e3 Incubate for 48-72 hours e2->e3 a1 Count the number of revertant colonies e3->a1 a2 Compare with negative and positive controls a1->a2 a3 Determine mutagenic potential a2->a3

Caption: Workflow of the Ames test for mutagenicity.

Conclusion

This comparative guide provides a comprehensive overview of the toxicological profiles of this compound and its structural analogs. The in silico predictions, in conjunction with available experimental data, suggest that the target compound is likely to be moderately toxic upon acute exposure and may pose a risk of hepatotoxicity, similar to other compounds in the fibrate and phenoxyalkanoic acid classes. The genotoxic potential appears to be low.

It is imperative to underscore that these in silico predictions serve as a valuable starting point for a more detailed toxicological evaluation. Further in vitro and in vivo studies are essential to definitively characterize the toxicity profile of this compound and to fully understand its mechanism of action. The experimental protocols provided herein offer a foundation for conducting such validation studies. This guide aims to empower researchers and drug development professionals to make more informed decisions regarding the safety and potential applications of this and related chemical entities.

References

  • ProTox-II: A webserver for the prediction of toxicity of chemicals. Nucleic Acids Research. [Link]

  • Clofibric Acid. NIST WebBook. [Link]

  • 2,4-D Technical Fact Sheet. National Pesticide Information Center. [Link]

  • CLOFIBRIC ACID N/H. MP Biomedicals. [Link]

  • VEGA-QSAR: AI inside a platform for predictive toxicology. CEUR-WS.org. [Link]

  • VEGA - Kode Chemoinformatics. [Link]

  • Fenofibrate. CAS Common Chemistry. [Link]

  • Mecoprop. NIST WebBook. [Link]

  • in Silico Models - VEGA HUB. [Link]

  • Clofibric acid. Wikipedia. [Link]

  • Mecoprop. Wikipedia. [Link]

  • VEGA models. Toolbox Repository. [Link]

  • 2,4-D. NIST WebBook. [Link]

  • (+)-Mecoprop. CAS Common Chemistry. [Link]

  • 2,4-D, 2,4-Dichlorophenoxyacetic acid. Forever Pharmacy. [Link]

  • Gemfibrozil. PubChem. [Link]

  • ProTox-II: a webserver for the prediction of toxicity of chemicals. PMC. [Link]

  • Insilico toxicity prediction by using ProTox-II computational tools. [Link]

  • ProTox-II: a webserver for the prediction of toxicity of chemicals. PubMed. [Link]

  • (PDF) ProTox-II: A webserver for the prediction of toxicity of chemicals. ResearchGate. [Link]

  • Combinative ex vivo studies and in silico models ProTox-II for investigating the toxicity of chemicals used mainly in cosmetic products. Taylor & Francis Online. [Link]

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Benchmarking the performance of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid against known inhibitors/activators

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

Introduction: The Challenge of Characterizing Novel Chemical Entities

In the field of drug discovery and development, the identification of a novel chemical entity (NCE) such as 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid marks the beginning of a rigorous journey of characterization. While the structure of this compound is known, a thorough review of publicly available scientific literature, patent databases, and chemical registries, including PubChem and ChEMBL, reveals a significant information gap: there is currently no published data detailing its specific biological target, mechanism of action, or any associated bioactivity.

This guide, therefore, addresses the foundational question of how to benchmark the performance of such a compound once its biological activity is determined. We will provide a comprehensive, albeit hypothetical, framework using a plausible target for this class of molecules. This will serve as a detailed template for researchers to adapt and apply to their own investigations of this compound or other novel compounds.

Part 1: The Imperative of Target Identification and Validation

Before any meaningful performance benchmarking can occur, the primary objective is to identify the biological target(s) of this compound. This is the cornerstone of understanding its potential therapeutic applications and off-target effects.

Initial Steps for Target Deconvolution:

  • High-Throughput Screening (HTS): The compound would typically be run against a panel of diverse biological targets, such as receptors, enzymes, and ion channels, to identify initial "hits."

  • Phenotypic Screening: Alternatively, the compound can be tested in various cell-based assays that measure a specific physiological outcome (e.g., apoptosis, cytokine production, lipid accumulation) to identify a functional effect. The subsequent challenge is then to deconvolute the specific molecular target responsible for this phenotype.

  • Affinity-Based Methods: Techniques such as affinity chromatography or chemical proteomics can be employed to isolate the binding partners of the compound from cell lysates.

Part 2: A Hypothetical Benchmarking Scenario: Targeting PPARα

Given that structurally related phenoxyalkanoic acids, like Gemfibrozil, are known to be agonists of the Peroxisome Proliferator-Activated Receptors (PPARs), we will proceed with the hypothetical scenario that This compound (herein referred to as 'Compound X') is a PPARα agonist . PPARα is a nuclear receptor that plays a critical role in lipid metabolism, making it a key target for dyslipidemia therapeutics.

Selection of Comparators

To benchmark Compound X, we must select well-characterized activators and inhibitors of PPARα.

  • Known Activators (Agonists):

    • Gemfibrozil: A well-established fibrate drug used in the clinic.

    • Fenofibrate: Another widely used fibrate with a different chemical structure.

    • GW7647: A potent and selective synthetic PPARα agonist, often used as a reference compound in research.

  • Known Antagonist:

    • GW6471: A selective PPARα antagonist, crucial for demonstrating the specificity of the observed effects.

Experimental Workflow for Benchmarking

The following diagram outlines a typical workflow for characterizing a novel PPARα agonist.

G cluster_0 In Vitro Characterization cluster_1 Cellular & Mechanistic Studies cluster_2 Selectivity & Off-Target Effects in_vitro_binding Binding Affinity Assay (e.g., TR-FRET) reporter_assay Cell-Based Reporter Assay (PPRE-Luciferase) in_vitro_binding->reporter_assay Confirms functional activity target_engagement Target Gene Expression (e.g., CPT1A, ACOX1 via qPCR) reporter_assay->target_engagement Moves from engineered to endogenous system downstream_effects Functional Cellular Assay (e.g., Fatty Acid Oxidation) target_engagement->downstream_effects Links target activation to cellular function selectivity_panel PPARγ and PPARδ Counter-Screening toxicity_assay In Vitro Cytotoxicity Assay (e.g., MTT, LDH) selectivity_panel->toxicity_assay Assesses safety profile G cluster_0 Cellular Environment Compound X Compound X PPARa PPARα Compound X->PPARa Binds and activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (in gene promoter) RXR->PPRE Binds to Target Genes Target Genes (e.g., CPT1A, ACOX1) PPRE->Target Genes Initiates transcription of mRNA mRNA Target Genes->mRNA transcribes Proteins Proteins involved in Fatty Acid Oxidation mRNA->Proteins translates to Lipid_Metabolism Therapeutic Effect: Lowered Triglycerides Proteins->Lipid_Metabolism Increased Lipid Metabolism

Caption: Simplified signaling pathway of PPARα activation by an agonist.

Conclusion and Future Directions

While the biological activity of this compound remains to be elucidated, this guide provides a robust and scientifically rigorous framework for its future benchmarking. The principles outlined here—from initial target identification to detailed in vitro and cell-based comparative studies—are universally applicable in the preclinical evaluation of novel chemical entities. The key to a successful benchmarking study lies in the careful selection of appropriate comparators, the use of validated experimental protocols, and the clear, objective presentation of data. Researchers investigating this compound are encouraged to first pursue target identification studies, after which this guide can serve as a detailed roadmap for a comprehensive performance evaluation.

References

  • PPARα Signaling: Kersten, S. (2014). The Peroxisome Proliferator-Activated Receptor α (PPARα). Nature Reviews Endocrinology, 10(11), 655-663. [Link]

  • TR-FRET Assay Principles: Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery - A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics, 3, 22-32. [Link]

  • Luciferase Reporter Assays: Fan, F., & Wood, K. V. (2007). Reporter Gene Assays for High-Throughput Screening. Assay and Drug Development Technologies, 5(1), 127-136. [Link]

  • Gemfibrozil and Fenofibrate Pharmacology: Staels, B., et al. (1998). Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism. Circulation, 98(19), 2088-2093. [Link]

A Senior Application Scientist's Guide to Fibrate Performance: Replicating and Comparing Published Findings on Gemfibrozil

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and metabolic disease, the family of fibrate drugs represents a cornerstone in the management of dyslipidemia. While newer therapeutic modalities are continually emerging, a deep understanding of established compounds remains critical for benchmarking and mechanistic discovery. This guide provides an in-depth, technical comparison of Gemfibrozil, a widely studied fibric acid derivative. Our focus will be on replicating and contextualizing the landmark findings of the Helsinki Heart Study, and subsequently comparing Gemfibrozil's performance against a key alternative, Fenofibrate. This document is intended for laboratory scientists and clinical researchers, offering not just a review of the data, but also detailed, actionable protocols to enable independent verification and further investigation.

Introduction: The Scientific Rationale for Fibrate Therapy

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. Fibrates exert their therapeutic effects primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Activation of PPARα leads to a cascade of downstream effects, including increased synthesis of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins, and increased production of apolipoproteins A-I and A-II, key components of high-density lipoprotein (HDL), often referred to as "good cholesterol".

Gemfibrozil, chemically known as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, was a focal point of the landmark Helsinki Heart Study, a primary prevention trial that demonstrated a significant reduction in the incidence of coronary heart disease in dyslipidemic men treated with the drug.[1][2][3] This study solidified the role of fibrates in cardiovascular risk reduction and serves as an excellent model for our examination of Gemfibrozil's performance.

Replicating the Helsinki Heart Study: A Methodological Deep Dive

The Helsinki Heart Study was a randomized, double-blind, placebo-controlled trial involving over 4,000 middle-aged men with dyslipidemia.[1][2][3] The primary finding was a 34% reduction in the incidence of coronary heart disease in the Gemfibrozil-treated group compared to placebo.[3] To understand and potentially replicate these findings in a research setting, it is crucial to examine the methodologies employed.

Quantifying the Impact on Lipid Profiles

A core outcome of the Helsinki Heart Study was the significant modulation of plasma lipid levels in the Gemfibrozil group. The study reported mean decreases in total cholesterol, LDL cholesterol, and triglycerides, with a mean increase in HDL cholesterol.

Table 1: Summary of Lipid Changes in the Helsinki Heart Study

Lipid ParameterMean Change with Gemfibrozil (compared to placebo)
Total Cholesterol-10%
Non-HDL Cholesterol-14%
LDL Cholesterol-11%
Triglycerides-35%
HDL Cholesterol+11%

Data compiled from the Helsinki Heart Study publications.[3]

To replicate the analytical component of this study, precise and validated methods for lipid quantification are essential. High-Performance Liquid Chromatography (HPLC) is a standard and reliable technique for this purpose.

Experimental Protocol: Quantification of Gemfibrozil in Plasma

The following protocol outlines a robust HPLC-based method for the quantification of Gemfibrozil in a plasma matrix, a critical step in pharmacokinetic and pharmacodynamic studies.

Objective: To accurately measure the concentration of Gemfibrozil in human plasma.

Materials:

  • Gemfibrozil reference standard (USP grade)[4][5]

  • Internal Standard (e.g., a structurally similar but chromatographically distinct compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Human plasma (from a licensed vendor)

  • Solid Phase Extraction (SPE) cartridges

  • HPLC system with UV detector

  • Analytical column (e.g., C18 reverse-phase)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of Gemfibrozil reference standard in methanol.

    • Create a series of working standards by diluting the stock solution with methanol to cover the expected concentration range in plasma samples.

    • Prepare a stock solution of the internal standard in methanol.

    • Spike blank human plasma with the working standards to create calibration standards.

    • For unknown samples, thaw frozen plasma samples to room temperature.

  • Sample Extraction (Protein Precipitation and SPE):

    • To 200 µL of plasma (calibration standard or unknown sample), add 20 µL of the internal standard stock solution and vortex briefly.

    • Add 600 µL of acetonitrile to precipitate plasma proteins. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Condition an SPE cartridge with methanol followed by water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water).

    • Elute the Gemfibrozil and internal standard with a high-organic solvent mixture (e.g., 90% acetonitrile in water).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 276 nm.[6]

    • Run Time: Sufficient to allow for the elution of both Gemfibrozil and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Gemfibrozil to the internal standard against the nominal concentration of the calibration standards.

    • Perform a linear regression analysis to determine the equation of the line.

    • Calculate the concentration of Gemfibrozil in the unknown samples using the regression equation.

Rationale for Methodological Choices:

  • Internal Standard: The use of an internal standard is crucial for correcting for variations in extraction efficiency and injection volume, thereby improving the accuracy and precision of the method.

  • Solid Phase Extraction: SPE provides a more effective clean-up of the plasma sample compared to protein precipitation alone, reducing matrix effects and improving the longevity of the analytical column.

  • UV Detection: Gemfibrozil has a chromophore that allows for sensitive detection at 276 nm, making UV a suitable and cost-effective detection method.

Comparative Analysis: Gemfibrozil vs. Fenofibrate

While Gemfibrozil proved effective in the Helsinki Heart Study, the fibrate class includes other important members, most notably Fenofibrate. A direct comparison of these two drugs reveals important differences in their clinical efficacy and their interaction with the PPARα receptor.

Head-to-Head Clinical Efficacy

Several clinical trials have directly compared the lipid-lowering effects of Gemfibrozil and Fenofibrate. A notable head-to-head, double-blind clinical trial provided clear evidence of their differential effects. While both drugs effectively decreased triglycerides and increased HDL cholesterol to a similar extent, Fenofibrate demonstrated a more pronounced effect on lowering total cholesterol and LDL cholesterol.[7][8] Furthermore, plasma apolipoprotein A-I (apoA-I) levels, a key component of HDL, were significantly increased by Fenofibrate but not by Gemfibrozil.[7][8]

Table 2: Comparative Efficacy of Gemfibrozil and Fenofibrate on Lipid Profiles

Lipid ParameterGemfibrozilFenofibrate
Total CholesterolModest ReductionSignificant Reduction
LDL CholesterolModest ReductionSignificant Reduction
TriglyceridesSignificant Reduction Significant Reduction
HDL CholesterolSignificant Increase Significant Increase
Apolipoprotein A-INo Significant ChangeSignificant Increase

This table summarizes general findings from comparative studies. Specific percentage changes can vary between studies.[7][8][9][10]

The Molecular Basis for a Differential Response: A Tale of Two Agonists

The observed differences in clinical outcomes between Gemfibrozil and Fenofibrate can be traced back to their distinct interactions with the PPARα receptor. While both are PPARα agonists, they do not activate the receptor in an identical manner. Research has shown that Fenofibrate acts as a full agonist of PPARα, whereas Gemfibrozil behaves as a partial agonist.[7][8]

This distinction is crucial. A full agonist is capable of eliciting a maximal response from the receptor, while a partial agonist produces a submaximal response, even at saturating concentrations. This difference in agonist activity is attributed to the differential recruitment of coactivators to the PPARα/RXR heterodimer upon ligand binding.[7][8] Fenofibrate is more efficient at recruiting coactivators, leading to a more robust transcriptional activation of target genes, including the gene for apoA-I.[7][8]

PPAR_Activation cluster_ligand Ligand Binding cluster_receptor Receptor Complex cluster_coactivator Coactivator Recruitment cluster_response Transcriptional Response Fenofibrate (Full Agonist) Fenofibrate (Full Agonist) PPARα/RXR Heterodimer PPARα/RXR Heterodimer Fenofibrate (Full Agonist)->PPARα/RXR Heterodimer Binds Gemfibrozil (Partial Agonist) Gemfibrozil (Partial Agonist) Gemfibrozil (Partial Agonist)->PPARα/RXR Heterodimer Binds Full Coactivator Recruitment Full Coactivator Recruitment PPARα/RXR Heterodimer->Full Coactivator Recruitment Induces Partial Coactivator Recruitment Partial Coactivator Recruitment PPARα/RXR Heterodimer->Partial Coactivator Recruitment Induces Maximal Gene Expression Maximal Gene Expression Full Coactivator Recruitment->Maximal Gene Expression Leads to Submaximal Gene Expression Submaximal Gene Expression Partial Coactivator Recruitment->Submaximal Gene Expression Leads to

Experimental Protocol: PPARα Reporter Gene Assay

To experimentally validate the differential agonist activity of Gemfibrozil and Fenofibrate, a PPARα reporter gene assay can be employed. This cell-based assay provides a quantitative measure of PPARα activation.

Objective: To compare the dose-dependent activation of PPARα by Gemfibrozil and Fenofibrate.

Materials:

  • A suitable mammalian cell line (e.g., HEK293T or HepG2)

  • A PPARα expression plasmid

  • A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • Cell culture medium and supplements

  • Gemfibrozil and Fenofibrate

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture the chosen cell line in appropriate medium.

    • Seed the cells into 24-well plates.

    • Co-transfect the cells with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of Gemfibrozil or Fenofibrate (typically ranging from nanomolar to micromolar). Include a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • After a 24-hour incubation with the compounds, lyse the cells.

    • Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and the maximal efficacy (Emax) for each compound.

Expected Outcome:

The results of this assay are expected to show that while both Gemfibrozil and Fenofibrate produce a dose-dependent increase in luciferase activity, Fenofibrate will likely exhibit a higher Emax, confirming its status as a full agonist, while Gemfibrozil will display a lower Emax, characteristic of a partial agonist.

Synthesis and Quality Control of Gemfibrozil

For researchers wishing to work with Gemfibrozil, a reliable synthesis protocol and robust quality control measures are paramount.

Laboratory-Scale Synthesis of Gemfibrozil

The following is a representative, multi-step synthesis protocol for Gemfibrozil, adapted from published procedures.[11][12]

Gemfibrozil_Synthesis 2,5-Dimethylphenol 2,5-Dimethylphenol Intermediate_A Salt Formation and Nucleophilic Substitution 2,5-Dimethylphenol->Intermediate_A Diethyl Malonate Diethyl Malonate Diethyl Malonate->Intermediate_A 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Intermediate_A Dimethyl Sulfate Dimethyl Sulfate Gemfibrozil Gemfibrozil Dimethyl Sulfate->Gemfibrozil Intermediate_B Hydrolysis and Decarboxylation to form 5-(2,5-dimethylphenoxy)pentanoic acid Intermediate_A->Intermediate_B Intermediate_B->Gemfibrozil Methylation

Step 1: Synthesis of 5-(2,5-dimethylphenoxy)pentanoic acid

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylphenol and diethyl malonate in a suitable solvent such as methanol.

  • Cool the mixture in an ice bath and add a strong base, such as sodium methoxide, portion-wise.

  • After the addition is complete, allow the reaction to stir at room temperature for a period, then add 1,3-dibromopropane and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and add an aqueous solution of a strong base, such as potassium hydroxide, and stir to hydrolyze the ester.

  • Acidify the reaction mixture with a strong acid, such as hydrochloric acid, to a pH of approximately 1.

  • Heat the mixture to induce decarboxylation.

  • Cool the mixture to precipitate the product, which is then collected by filtration, washed with water, and dried.

Step 2: Methylation to form Gemfibrozil

  • Dissolve the 5-(2,5-dimethylphenoxy)pentanoic acid from the previous step in a suitable solvent.

  • Add a base and then dimethyl sulfate.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography to yield pure Gemfibrozil.

Quality Control and Analytical Standards

The identity and purity of the synthesized Gemfibrozil should be confirmed using a battery of analytical techniques.

  • Melting Point: The melting point of pure Gemfibrozil is between 58°C and 61°C.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the carboxylic acid and ether functional groups.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be consistent with the structure of Gemfibrozil.[11]

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, with the main peak accounting for >98% of the total peak area.[5]

Conclusion and Future Directions

This guide has provided a comprehensive overview of Gemfibrozil, from the replication of landmark clinical findings to a detailed comparison with its key alternative, Fenofibrate. The provided experimental protocols offer a starting point for researchers to independently verify these findings and to further explore the nuanced pharmacology of fibrates.

The differential activation of PPARα by Gemfibrozil and Fenofibrate highlights the important principle that not all agonists are created equal. This understanding opens up avenues for the rational design of next-generation PPARα modulators with improved efficacy and safety profiles. Future research could focus on developing selective PPARα modulators that preferentially activate pathways leading to beneficial lipid modulation while minimizing off-target effects. The methodologies outlined in this guide provide the essential tools for such investigations.

References

  • Vu-Dac, N., et al. (2003). Regulation of Human ApoA-I by Gemfibrozil and Fenofibrate Through Selective Peroxisome Proliferator-Activated Receptor α Modulation. Arteriosclerosis, Thrombosis, and Vascular Biology, 23(11), 2043-2049. [Link]

  • Staels, B., et al. (1998). Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism. Circulation, 98(19), 2088-2093. [Link]

  • Frick, M. H., et al. (1987). Helsinki Heart Study: primary-prevention trial with gemfibrozil in middle-aged men with dyslipidemia. Safety of treatment, changes in risk factors, and incidence of coronary heart disease. The New England journal of medicine, 317(20), 1237–1245. [Link]

  • Manninen, V., et al. (1988). Lipid alterations and decline in the incidence of coronary heart disease in the Helsinki Heart Study. JAMA, 260(5), 641-651. [Link]

  • Veeprho. (n.d.). Gemfibrozil Working Standard (Secondary Reference Standard) | CAS 25812-30-0. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human PPARα Reporter Assay Kit. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of gemfibrozil.
  • Nunna, S. C., & Kumar, S. (2014). An Improved New Path to Synthesize Gemfibrozil. Asian Journal of Chemistry, 26(3), 925-927. [Link]

  • Drugs.com. (2023). Fenofibrate vs Gemfibrozil Comparison. Retrieved from [Link]

  • Tsimihodimos, V., et al. (2002). Comparison of gemfibrozil and fenofibrate in patients with dyslipidemic coronary heart disease. Pharmacotherapy, 22(12), 1547-1553. [Link]

  • Google Patents. (n.d.). Preparation method of gemfibrozil.
  • USP. (2021). Gemfibrozil Tablets. USP-NF. [Link]

  • Google Patents. (n.d.). A process for the preparation of gemfibrozil.
  • ResearchGate. (2014). An Improved New Path to Synthesize Gemfibrozil. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Retrieved from [Link]

  • J-Stage. (2016). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Retrieved from [Link]

  • Der Pharmacia Lettre. (2015). Development and validation of a stability indicating RP-HPLC method for the estimation of Fenofibrate in bulk and pharmaceutical dosage form. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human PPARα Reporter Assay Kit. Retrieved from [Link]

  • Drugs.com. (2023). Fenofibrate vs Gemfibrozil Comparison. Retrieved from [Link]

  • THL. (2023). Helsinki Heart Study. Retrieved from [Link]

  • Oxford Academic. (1987). Helsinki Heart Study: Basic design and randomization procedure. Retrieved from [Link]

  • American College of Cardiology. (2004). Helsinki Heart Study. Retrieved from [Link]

  • BMJ Open. (2024). Intradialytic kinetics of cardiac biomarkers during high-flux haemodialysis and postdilution haemodiafiltration: study protocol for a randomised crossover trial. Retrieved from [Link]

  • Taylor & Francis Online. (1990). The Helsinki Heart Study: Central Findings and Clinical Implications. Retrieved from [Link]

Sources

A Head-to-Head Comparative Analysis of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic Acid with Commercial Fibrate Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive head-to-head comparison of the novel compound 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid with leading commercial fibrate drugs, namely fenofibrate and gemfibrozil. Fibrates are a class of amphipathic carboxylic acids that have been in clinical use for decades to treat dyslipidemia, primarily by lowering triglyceride levels and raising high-density lipoprotein (HDL) cholesterol. They exert their effects primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). The structural similarity of this compound to this class of drugs suggests its potential as a novel therapeutic agent. This document outlines the key mechanisms of action, details comparative experimental protocols for efficacy and safety assessment, and presents a framework for evaluating its performance against current standards of care.

Introduction: The Landscape of Dyslipidemia Treatment and the Role of Fibrates

Dyslipidemia, characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. Fibrate drugs have long been a cornerstone of therapy for patients with high triglyceride levels. The primary mechanism of action for fibrates is the activation of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.

Mechanism of Action of Fibrate Drugs:

Upon activation by a fibrate ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in:

  • Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids in the liver, leading to a reduction in the available substrate for triglyceride synthesis.

  • Lipoprotein Lipolysis: Increased expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins from the circulation.

  • Apolipoprotein Regulation: Altered expression of apolipoproteins, including an increase in ApoA-I and ApoA-II (associated with HDL) and a decrease in ApoC-III (an inhibitor of LPL).

The novel compound, this compound, shares the core 2-phenoxy-2-methylpropanoic acid structure common to fibrates. The addition of a chloro and two methyl groups on the phenyl ring may influence its potency, selectivity, and pharmacokinetic properties. This guide provides a framework for the direct comparison of this new chemical entity with established fibrates like fenofibrate and gemfibrozil.

Comparative Experimental Workflows

To objectively assess the potential of this compound as a dyslipidemic agent, a series of in vitro and in vivo experiments are proposed. These protocols are designed to provide a direct comparison with fenofibrate and gemfibrozil.

In Vitro Efficacy Assessment: PPARα Activation Assay

The primary in vitro measure of a fibrate's activity is its ability to activate the PPARα receptor. A cell-based reporter gene assay is the gold standard for this evaluation.

Experimental Protocol: PPARα Reporter Gene Assay

  • Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Transfection: Cells are transiently transfected with two plasmids:

    • An expression vector for the human PPARα ligand-binding domain fused to the GAL4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • Compound Treatment: 24 hours post-transfection, the cells are treated with varying concentrations of this compound, fenofibric acid (the active metabolite of fenofibrate), and gemfibrozil for 24 hours. A vehicle control (e.g., DMSO) is also included.

  • Luciferase Assay: After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of PPARα activation.

  • Data Analysis: The results are expressed as fold activation over the vehicle control. The EC50 (half-maximal effective concentration) for each compound is calculated by fitting the dose-response data to a sigmoidal curve.

Logical Framework for PPARα Activation Assay

cluster_workflow PPARα Reporter Gene Assay Workflow cell_culture 1. Culture HepG2 Cells transfection 2. Transfect with PPARα and Luciferase Plasmids cell_culture->transfection treatment 3. Treat with Test Compounds (Novel Compound, Fenofibrate, Gemfibrozil) transfection->treatment lysis 4. Lyse Cells and Measure Luciferase Activity treatment->lysis analysis 5. Analyze Data and Calculate EC50 Values lysis->analysis

Caption: Workflow for the PPARα reporter gene assay.

In Vivo Efficacy Assessment: Dyslipidemic Rodent Model

To evaluate the in vivo efficacy, a well-established rodent model of dyslipidemia, such as the high-fat diet-fed mouse or rat, is recommended.

Experimental Protocol: In Vivo Efficacy in a High-Fat Diet Model

  • Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and dyslipidemia.

  • Compound Administration: The mice are randomly assigned to treatment groups (n=8-10 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • This compound (at various doses)

    • Fenofibrate (positive control, e.g., 100 mg/kg/day)

    • Gemfibrozil (positive control, e.g., 100 mg/kg/day) The compounds are administered daily by oral gavage for 4 weeks.

  • Blood Sampling and Analysis: Blood samples are collected at baseline and at the end of the treatment period. Plasma levels of triglycerides, total cholesterol, HDL cholesterol, and LDL cholesterol are measured using standard enzymatic assays.

  • Tissue Analysis: At the end of the study, the liver is collected and weighed. Gene expression analysis of PPARα target genes (e.g., CPT1A, ACOX1) can be performed using quantitative PCR (qPCR).

  • Data Analysis: Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the lipid-lowering effects of the test compound with the vehicle and positive controls.

Comparative Performance Data

The following tables provide a template for summarizing the expected data from the comparative experiments.

Table 1: In Vitro PPARα Activation

CompoundEC50 (µM)Max Fold Activation
Fenofibric AcidDataData
GemfibrozilDataData
This compoundDataData

Table 2: In Vivo Efficacy in High-Fat Diet-Fed Mice (4-week treatment)

Treatment GroupPlasma Triglycerides (% change from baseline)Plasma HDL-C (% change from baseline)Liver Weight (g)
Vehicle ControlDataDataData
Fenofibrate (100 mg/kg)DataDataData
Gemfibrozil (100 mg/kg)DataDataData
This compound (Dose 1)DataDataData
This compound (Dose 2)DataDataData

Discussion and Future Directions

The experimental framework outlined in this guide will enable a robust head-to-head comparison of this compound with the commercial fibrates fenofibrate and gemfibrozil. The key determinants of a favorable profile for the novel compound will be:

  • Potency: A lower EC50 value in the PPARα activation assay would indicate higher potency.

  • Efficacy: A greater reduction in plasma triglycerides and a more significant increase in HDL cholesterol in the in vivo model would demonstrate superior efficacy.

  • Safety: While not detailed in the efficacy protocols, a comprehensive safety assessment, including evaluation of liver and kidney function, would be a critical next step. An increase in liver weight is a known effect of PPARα agonists in rodents, but the toxicological implications need to be carefully evaluated.

Should this compound demonstrate a superior efficacy and safety profile, further preclinical development, including detailed pharmacokinetic and toxicology studies, would be warranted. The substitutions on the phenyl ring could potentially lead to a differentiated profile, for instance, by altering the selectivity for PPAR isoforms or by improving metabolic stability.

Signaling Pathway of Fibrate Drug Action

cluster_pathway Mechanism of Fibrate Action via PPARα cluster_effects Metabolic Effects Fibrate Fibrate Drug (e.g., Novel Compound) PPARa PPARα Fibrate->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene_Transcription Modulation of Gene Transcription PPRE->Gene_Transcription Lipid_Metabolism Changes in Lipid Metabolism Gene_Transcription->Lipid_Metabolism TG_Lowering Lower Triglycerides Lipid_Metabolism->TG_Lowering HDL_Increase Increase HDL Lipid_Metabolism->HDL_Increase

Caption: Signaling pathway of fibrate drug action.

References

  • Staels, B., Dallongeville, J., Auwerx, J., Schoonjans, K., Leitersdorf, E., & Fruchart, J. C. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation, 98(19), 2088-2093. [Link]

  • Fruchart, J. C., Staels, B., & Duriez, P. (1999). The role of fibric acids in atherosclerosis. Current atherosclerosis reports, 1(1), 83-92. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid, a compound belonging to the chlorophenoxy class of chemicals, requires meticulous handling not only during its application in research and development but, critically, through to its final disposition. As scientists and professionals, our responsibility extends beyond achieving experimental endpoints; it encompasses the safe and environmentally conscious management of the chemical lifecycle. Improper disposal of this substance poses significant risks to both personnel and the environment.

This guide provides a procedural framework for the safe disposal of this compound. It is designed to equip researchers, laboratory managers, and drug development professionals with the necessary information to establish self-validating protocols that ensure safety and regulatory compliance. The causality behind each procedural step is explained to foster a deeper understanding of the principles of chemical waste management.

Hazard Identification and Safety Profile

Understanding the inherent hazards of a chemical is the foundation of its safe management. This compound, also known as Mecoprop (MCPP), is a systemic herbicide with a distinct toxicological and chemical profile.[1][2][3] The solution in water is a weak acid, and it can attack some metals in the presence of moisture.[1][2] Furthermore, upon heating, it decomposes to produce toxic fumes, including hydrogen chloride.[1] The International Agency for Research on Cancer (IARC) has classified chlorophenoxy-herbicides as a group to be possibly carcinogenic to humans, although data on this specific substance is inconclusive.[1][2]

Hazard CategoryDescriptionSupporting Evidence
Acute Health Effects Harmful if swallowed. Causes irritation to the skin, eyes, and respiratory tract. Symptoms can include nausea, vomiting, and abdominal pain.[1][2]Safety Data Sheets (SDS) consistently list these acute effects. Ingestion protocols often involve administering a slurry of activated charcoal.[1]
Chronic Health Effects May be a carcinogen in humans (as part of the chlorophenoxy herbicide group).[2]The New Jersey Department of Health Hazardous Substance Fact Sheet notes evidence that chlorophenoxy herbicides cause cancer of the lymphatic system.[2]
Physical Hazards Decomposes on heating to produce toxic and corrosive fumes (e.g., hydrogen chloride).[1] The substance itself is not combustible, but formulations with organic solvents may be flammable.[1] Attacks some metals in the presence of moisture.[2][3]Chemical properties indicate thermal instability and reactivity with certain materials.[1]
Environmental Hazards Harmful to aquatic life. Should not be allowed to enter the environment, as chlorophenols are recognized environmental contaminants.[1][4][5]Environmental Protection Agency (EPA) regulations and safety data highlight its ecotoxicity.[4][5]

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is non-negotiable when handling this compound, from initial use to final disposal. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Specifications
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and absorption. Always check the glove manufacturer's compatibility chart.[6]
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or spill cleanup.[6]Protects against splashes and airborne dust particles.[1][6]
Respiratory Use only in a well-ventilated area, such as a chemical fume hood. For spills or situations with potential for aerosolization, a particulate filter respirator is required.[1]Prevents inhalation of the compound, which can cause respiratory tract irritation.[2]
Body Laboratory coat. For larger quantities or spill response, consider flame-retardant or chemical-resistant clothing.[7]Protects skin and personal clothing from contamination.

Core Disposal Principles: A Self-Validating System

All chemical waste must be managed in a way that is traceable from its point of generation to its final disposal.[8] For this compound, this involves strict adherence to the following principles.

Waste Characterization

This compound must be treated as a hazardous waste . Due to its chemical properties and regulatory listings, it cannot be disposed of down the drain or in regular trash.[9][10] Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by an environmental health and safety (EHS) professional.[9]

Segregation and Storage

Proper segregation is critical to prevent dangerous reactions in the waste accumulation area.

  • Acidic Nature: As a weak acid, this compound must be stored separately from bases to prevent neutralization reactions which can generate heat and potentially hazardous fumes.[11]

  • Incompatibilities: Keep away from chemically active metals (like potassium, sodium, magnesium) and strong acids.[2]

  • Storage Location: All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[11] This area must be clearly marked. The waste container must remain closed except when adding waste.[11]

Containerization and Labeling
  • Container Selection: Use a chemically compatible, leak-proof container with a secure lid. Avoid metal containers due to the compound's potential to corrode metals in the presence of moisture.[2][12] High-density polyethylene (HDPE) or glass containers are appropriate.

  • Labeling: The container must be labeled at the moment the first drop of waste is added. The label must, at a minimum, include:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "this compound" . Do not use abbreviations or formulas.[11]

    • A clear indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[11]

Step-by-Step Disposal Procedures

The following protocols provide a clear, actionable workflow for managing waste containing this compound.

Routine Laboratory Waste (Solutions and Solids)

This procedure applies to small quantities of waste generated during routine experiments.

  • Designate a Waste Container: Select an appropriate container (e.g., 1L HDPE bottle) and pre-label it according to the specifications in Section 4.3.

  • Locate in SAA: Place the labeled container in your designated Satellite Accumulation Area, which should be within the line of sight of the work area.[8]

  • Transfer Waste: Carefully transfer waste into the container using a funnel to prevent spills. If transferring a solid, ensure it is done in a fume hood to minimize dust.

  • Secure Container: Tightly cap the container immediately after adding waste.

  • Log Waste: Maintain a log sheet for mixed waste containers, listing all components by percentage or volume.[11]

  • Full Container Protocol: Once the container is 90% full, date the label.[12] Contact your institution's Environmental Health and Safety (EHS) department for pickup. Full containers must be removed from the SAA within three days.[11]

Spill and Decontamination Protocol

This procedure is for the cleanup of small, manageable laboratory spills. For large spills, evacuate the area and contact your EHS emergency line.

  • Ensure Safety: Alert personnel in the immediate area. Ensure you are wearing the appropriate PPE as outlined in Section 3.0, including respiratory protection.

  • Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels.

  • Collect the Waste: For solid spills, gently sweep the substance into a covered plastic container.[1] If appropriate, moisten first to prevent dusting.[1] For absorbed liquids, carefully scoop the material into a designated waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with soap and water.

  • Dispose of Contaminated Materials: All cleaning materials (absorbent, gloves, wipes) are now considered hazardous waste. Place them in a sealed, properly labeled hazardous waste bag or container.

  • Request Pickup: Contact EHS for disposal of the spill cleanup waste.

Empty Container Disposal

An empty container that held this compound is still considered hazardous waste until properly decontaminated.

  • Triple Rinse: A container that has held an acute hazardous waste must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent) that can solubilize the residue.[9]

  • Collect Rinsate: Crucially, all rinsate must be collected as hazardous waste. [9] Dispose of it in a designated liquid hazardous waste container following the protocol in Section 5.1.

  • Deface Label: Once the container is triple-rinsed, completely remove or deface the original chemical label.[9]

  • Final Disposal: After decontamination, the container can typically be disposed of as regular trash or recycled, depending on institutional policy.[9]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G cluster_management On-Site Waste Management start_node Waste Generation (Solid, Liquid, or Contaminated Material) decision_node decision_node start_node->decision_node Is waste hazardous? spill_node Spill or Empty Container? start_node->spill_node process_node Characterize & Segregate Waste (Acidic, Non-Metal Container) decision_node->process_node Yes (Default for this compound) labeling_node Label Container: 'Hazardous Waste' Full Chemical Name Hazards process_node->labeling_node waste_node waste_node storage_node Store in Designated SAA (Keep container closed) waste_node->storage_node end_node Waste Transferred to Licensed Disposal Facility labeling_node->storage_node decision_full decision_full storage_node->decision_full Container Full? decision_full->storage_node No ehs_pickup Date Label Request EHS Pickup decision_full->ehs_pickup Yes ehs_pickup->end_node spill_node->process_node Routine Waste spill_cleanup Follow Spill Protocol (5.2) Collect all contaminated materials spill_node->spill_cleanup Spill rinse_container Triple-Rinse Container (5.3) Collect all rinsate spill_node->rinse_container Empty Container spill_cleanup->waste_node Dispose as Hazardous Waste rinse_container->waste_node Rinsate is Hazardous Waste

Sources

Navigating the Safe Handling of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and scientific discovery, the introduction of novel chemical entities into the laboratory workflow demands a commensurate level of vigilance and a deep understanding of safe handling practices. This guide provides essential, immediate safety and logistical information for the handling of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid (CAS No. 667436-01-3), a compound classified as an irritant.[1] By moving beyond a simple checklist and delving into the rationale behind each procedural step, we aim to foster a culture of safety and build a foundation of trust in your laboratory operations.

Hazard Identification and Risk Assessment: Understanding the Threat

The primary identified hazard for this compound is its potential to cause irritation.[1] While specific toxicological data for this compound is not extensively documented in readily available literature, its structural similarity to other chlorophenoxy herbicides, such as Mecoprop, suggests that caution is warranted.[2][3] Chlorophenoxy compounds as a class can be irritating to the skin, eyes, and respiratory tract.[2] Therefore, a thorough risk assessment is the foundational step before any handling of this compound.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause redness, itching, and inflammation.[2][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the nose, throat, and lungs.[2]

  • Environmental Hazard: As with many chlorinated organic compounds, release into the environment should be avoided.[2]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls to minimize exposure at the source and personal protective equipment (PPE) as the final barrier between the researcher and the chemical.

Engineering Controls: Your First Line of Defense
  • Fume Hood: All weighing, solution preparation, and reaction setups involving this compound must be conducted within a certified chemical fume hood.[2] This is critical to prevent the inhalation of any airborne particles or vapors.

  • Ventilation: Ensure the laboratory is well-ventilated to further dilute any potential fugitive emissions.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[5]

Personal Protective Equipment (PPE): Tailored to the Task

The selection of appropriate PPE is paramount. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation Chemical splash gogglesNitrile glovesLaboratory coatN95 or higher-rated respirator (if dust is generated)
Conducting Reactions Chemical splash goggles and face shieldNitrile glovesLaboratory coat or chemical-resistant apron[6][7]Not generally required if performed in a fume hood
Purification and Isolation Chemical splash goggles and face shieldNitrile glovesLaboratory coat or chemical-resistant apron[6][7]N95 or higher-rated respirator (if handling solids)
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coveralls[8]Air-purifying respirator with organic vapor/acid gas cartridges

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a standardized operational procedure is crucial for minimizing risk and ensuring reproducibility.

Preparation and Weighing
  • Don PPE: Before entering the designated handling area, don the appropriate PPE as outlined in the table above.

  • Work in Fume Hood: Perform all weighing and transfer operations inside a certified chemical fume hood.

  • Use Disposable Weigh Boats: To prevent cross-contamination, use disposable weigh boats or papers.

  • Controlled Dispensing: Handle the solid compound carefully to avoid generating dust.

Dissolution and Reaction
  • Add Solvent Slowly: When dissolving the compound, add the solvent slowly and carefully to prevent splashing.

  • Maintain Containment: Keep all reaction vessels and containers sealed when not actively in use.

  • Monitor Reactions: Continuously monitor reactions for any unexpected changes in temperature or pressure.

Emergency Procedures: Planning for the Unexpected
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][4] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Spill: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal.

Waste Disposal: Environmental Stewardship

The responsible disposal of this compound and its associated waste is critical to prevent environmental contamination. As a chlorinated organic compound, it must be treated as hazardous waste.

  • Segregated Waste Streams: All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. Incineration at high temperatures is a common and effective method for the destruction of chlorinated organic compounds.[9][10]

  • Avoid Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain.[11]

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance overview of the safe handling process, the following workflow diagram has been created.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE Identifies Required PPE Weighing Weigh Compound GatherPPE->Weighing Don PPE Dissolution Prepare Solution Weighing->Dissolution Reaction Perform Reaction/Experiment Dissolution->Reaction Decontamination Decontaminate Work Area Reaction->Decontamination Upon Completion WasteDisposal Dispose of Hazardous Waste Decontamination->WasteDisposal RemovePPE Remove & Dispose of PPE WasteDisposal->RemovePPE

Caption: Workflow for the safe handling of this compound.

By integrating these safety protocols and procedural guidelines into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

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